4-(Methylamino)cyclohexanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIMZXWXSLVBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609666 | |
| Record name | 4-(Methylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-84-3 | |
| Record name | 4-(Methylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 4-(Methylamino)cyclohexanone (CAS: 2976-84-3)
This compound, identified by the CAS number 2976-84-3, is a bifunctional organic compound featuring a secondary amine and a ketone within a cyclohexane ring.[1][2] Its molecular formula is C₇H₁₃NO, and it has a molecular weight of approximately 127.18 g/mol .[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. Its utility is most pronounced in medicinal chemistry, where the cyclohexanone framework serves as a versatile scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and chemical research.
Physicochemical and Computed Properties
The physical and chemical characteristics of a compound are foundational to its application in synthesis, dictating solubility, reactivity, and handling requirements. The properties of this compound have been computationally predicted and are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 2976-84-3 | [1][3] |
| IUPAC Name | 4-(methylamino)cyclohexan-1-one | [1] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2] |
| Exact Mass | 127.099714038 Da | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 101 | [1] |
| XLogP3-AA | 0 | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
Synthesis and Purification: A Methodological Approach
The synthesis of this compound is typically achieved through reductive amination, a cornerstone reaction in organic chemistry for the formation of amines. This process leverages the reactivity of a ketone precursor with an amine, followed by reduction of the intermediate imine or enamine.
Conceptual Synthesis Workflow
The most logical and efficient pathway begins with a symmetrical precursor, 1,4-cyclohexanedione, which reacts with methylamine to form an enaminone intermediate. This intermediate is then selectively reduced to yield the final product. This method is favored for its high selectivity and avoidance of over-alkylation.
Caption: General workflow for the synthesis of this compound via reductive amination.
Exemplary Experimental Protocol: Reductive Amination
This protocol describes a representative method for synthesizing this compound.
Materials:
-
1,4-Cyclohexanedione
-
Methylamine (as a solution in THF or ethanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-cyclohexanedione (1.0 eq) in methanol.
-
Amine Addition: Add a solution of methylamine (1.1 eq) to the flask. The causality here is to use a slight excess of the amine to drive the formation of the iminium/enamine intermediate.
-
Acidification: Add glacial acetic acid (0.1-0.2 eq) to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[5]
-
Reductant Addition: Stir the mixture at room temperature for 1-2 hours. Then, cool the reaction to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.2 eq) portion-wise. NaBH₃CN is a preferred reducing agent because it is mild and selectively reduces the protonated iminium ion much faster than the ketone, preventing reduction of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution. The basic wash neutralizes the acetic acid and any remaining acidic species. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, depending on its physical state and thermal stability.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its two reactive centers: the nucleophilic secondary amine and the electrophilic ketone. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a powerful scaffold.
Core Reactivity
-
Nucleophilic Amine: The secondary amine can act as a nucleophile in reactions such as acylation, alkylation, and arylation to build more complex amide or tertiary amine structures.
-
Electrophilic Ketone: The ketone can undergo a wide range of reactions. It can be reduced to a secondary alcohol, undergo nucleophilic addition (e.g., Grignard reactions), or participate in condensation reactions like aldol or Mannich reactions.[6]
Role as a Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7] Its structure is notably related to arylcyclohexylamines, a class of compounds with significant neurological and anesthetic activity.[8] For instance, it serves as a precursor for analogues of ketamine, a well-known anesthetic and antidepressant.[9][10] By modifying the amine and ketone functionalities, researchers can systematically explore structure-activity relationships (SAR) to develop new drugs with improved efficacy or side-effect profiles.[11][12]
Caption: Synthetic pathways originating from this compound to produce diverse pharmaceutical targets.
Predicted Spectroscopic Signature
Structural elucidation of reaction products involving this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected features can be reliably predicted.[13]
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate absorption peak is expected in the range of 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C=O Stretch: A strong, sharp absorption peak should appear around 1715 cm⁻¹, indicative of a saturated cyclic ketone.[14]
-
C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring and methyl group.
-
-
¹H NMR Spectroscopy:
-
N-H Proton: A broad singlet, typically in the 1.0-3.0 ppm range, which may exchange with D₂O.
-
N-CH₃ Protons: A singlet (or a doublet if coupled to the N-H proton) around 2.2-2.5 ppm, integrating to 3H.
-
Cyclohexane Protons (CH₂): A series of complex multiplets between 1.5 and 3.0 ppm. The protons alpha to the ketone (positions 2, 6) would be the most downfield (approx. 2.2-2.6 ppm).
-
CH-N Proton: The proton at position 4 would appear as a multiplet, likely around 2.5-3.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
C=O Carbon: The ketone carbonyl carbon will be the most deshielded, with a chemical shift expected in the 208-212 ppm range.[15]
-
C-N Carbon: The carbon atom attached to the nitrogen (C4) would appear around 50-60 ppm.
-
N-CH₃ Carbon: The methyl carbon signal would be found upfield, typically around 30-35 ppm.
-
Ring Carbons (CH₂): The remaining four CH₂ carbons of the ring would produce signals in the 25-45 ppm range.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z = 127 corresponding to the molecular weight.
-
Fragmentation: Expect characteristic fragmentation patterns, such as alpha-cleavage adjacent to the amine or ketone, leading to stable iminium or acylium ions.
-
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on data for structurally similar compounds, this compound should be handled with care.[16][17]
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16][17]
-
Handling: Avoid contact with skin, eyes, and inhalation of vapors.[16] Keep away from heat, sparks, and open flames.[16] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17] Recommended storage temperature is 2-8°C.[4]
-
Conclusion
This compound (CAS: 2976-84-3) is a strategically important chemical intermediate whose value lies in its bifunctional nature. The presence of both a secondary amine and a ketone on a robust cyclohexane scaffold provides synthetic chemists with multiple avenues for molecular elaboration. Its demonstrated role as a precursor to complex pharmaceutical targets, particularly within the arylcyclohexylamine class, underscores its significance in modern drug discovery and development. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any researcher aiming to leverage this versatile building block for scientific innovation.
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Physicochemical properties of 4-(Methylamino)cyclohexanone
An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physicochemical properties, analytical methodologies, and potential applications of this compound. As a bifunctional molecule incorporating both a secondary amine and a ketone, it serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document synthesizes critical data to support its use in research and development settings.
Molecular Structure and Chemical Identity
This compound is a cyclic organic compound featuring a cyclohexanone ring substituted at the 4-position with a methylamino group. This structure imparts both basic (amine) and neutral/polar (ketone) characteristics, influencing its chemical behavior and physical properties.
-
IUPAC Name : 4-(methylamino)cyclohexan-1-one[1]
-
CAS Number : 2976-84-3[1]
-
Molecular Formula : C₇H₁₃NO[1]
-
Synonyms : 4-(Methylamino)cyclohexan-1-one, 4-methylaminocyclohexanone[1]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including reaction media, biological environments, and analytical separations. The data below are primarily computed properties sourced from reputable chemical databases.
| Property | Value | Source |
| Molecular Weight | 127.18 g/mol | PubChem[1] |
| Exact Mass | 127.099714038 Da | PubChem[1] |
| XLogP3 (log P) | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | PubChem[1] |
| pKa (Conjugate Acid) | ~10.5 (Estimated) | |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLD Pharm[2] |
Expert Insights:
-
The negative XLogP3 value suggests that this compound is hydrophilic, predicting good solubility in aqueous and polar protic solvents. This is consistent with the presence of both a hydrogen bond-donating amine group and a hydrogen bond-accepting ketone group.
-
The pKa of the conjugate acid is estimated to be around 10.5, typical for secondary aliphatic amines[3]. This indicates that at physiological pH (~7.4), the amine group will be predominantly protonated, rendering the molecule cationic. This is a crucial consideration in drug design for receptor binding and membrane transport.
-
Its Topological Polar Surface Area (TPSA) is well within the range for good oral bioavailability in drug candidates, suggesting it is a suitable scaffold for pharmaceutical development.
Synthesis and Chemical Reactivity
Synthetic Pathways
While specific, peer-reviewed syntheses for this compound are not abundant in the provided literature, a logical and common approach involves reductive amination. A plausible synthetic route starts from 1,4-cyclohexanedione.
-
Reaction : 1,4-cyclohexanedione is reacted with methylamine in a suitable solvent (e.g., methanol).
-
Intermediate Formation : This reaction forms an enamine or imine intermediate in situ.
-
Reduction : A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is introduced to selectively reduce the imine/enamine, yielding the secondary amine product, this compound.
This method is widely used due to its high efficiency and selectivity, avoiding over-alkylation of the amine. Other routes could involve the oxidation of 4-(methylamino)cyclohexanol[4].
Chemical Reactivity
The reactivity of this molecule is dictated by its two primary functional groups:
-
Secondary Amine : As a nucleophile and a base, the amine group can undergo N-alkylation, acylation, and salt formation with acids. Its basicity is a key feature for its role in catalyzing reactions or interacting with biological targets.
-
Ketone : The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol (4-(methylamino)cyclohexanol), undergo Wittig reactions to form alkenes, or participate in aldol condensations under appropriate conditions. The presence of the amine allows for potential intramolecular reactions or rearrangements.
The compound is generally stable under standard ambient conditions but should be stored away from strong oxidizing agents and acids to prevent degradation.
Analytical Characterization Protocols
A robust analytical workflow is essential to confirm the identity, purity, and structure of this compound.
Caption: Analytical workflow for the characterization of this compound.
Protocol 1: NMR Spectroscopy for Structural Elucidation
Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, due to its hydrophilicity, or Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if using CDCl₃.
-
¹H NMR Acquisition :
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Signals :
-
A singlet corresponding to the N-CH₃ protons.
-
Multiple multiplets for the cyclohexyl ring protons. Protons alpha to the carbonyl group (positions 2 and 6) will be the most deshielded (~2.0-2.5 ppm), while the proton at position 4 (methine proton) will be coupled to adjacent methylene protons and the N-H proton.
-
A broad signal for the N-H proton, which may exchange with D₂O if used as the solvent.
-
-
-
¹³C NMR Acquisition :
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Expected Signals :
-
Causality: The choice of solvent is critical; D₂O is suitable for a hydrophilic compound and will result in the exchange of the labile N-H proton, causing its signal to disappear, which can be a useful diagnostic tool. Higher field strength (e.g., >400 MHz) provides better signal dispersion, which is necessary to resolve the complex overlapping multiplets of the cyclohexyl ring protons.
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
Objective: To verify the molecular weight and obtain fragmentation data that supports the proposed structure.
Methodology:
-
Sample Infusion : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Ionization : Introduce the sample into an electrospray ionization (ESI) source in positive ion mode. The formic acid aids in the protonation of the basic amine group to form the [M+H]⁺ ion.
-
Mass Analysis :
-
Perform a full scan analysis to detect the parent ion. The expected monoisotopic mass for [C₇H₁₃NO + H]⁺ is approximately 128.107.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation. Expected fragment ions would arise from the loss of water, or cleavage of the cyclohexyl ring.
-
Causality: ESI is the preferred ionization technique for this polar, non-volatile molecule. Operating in positive mode is logical because the secondary amine is easily protonated, leading to a strong signal for the [M+H]⁺ ion and ensuring high sensitivity.
Applications in Research and Drug Development
This compound is structurally related to precursors used in the synthesis of arylcyclohexylamines, a class of compounds with significant pharmacological activity.
-
Scaffold for Pharmaceutical Synthesis : Its bifunctional nature makes it an attractive starting material for creating more complex molecules. The ketone can be used as a handle for chain extension or ring formation, while the amine can be functionalized to modulate solubility, basicity, and receptor interactions.
-
Analogue Development : The compound is a key fragment of ketamine [2-(2-chlorophenyl)-2-(methylamino)cyclohexanone] and its analogues, which are investigated for their anesthetic, antidepressant, and analgesic properties[7][8]. Research into novel psychoactive substances (NPS) often involves modifications of the ketamine structure, and understanding the properties of its core components is crucial for metabolism and toxicology studies[9].
-
Chemical Intermediate : Beyond pharmaceuticals, it can serve as a building block in the synthesis of various organic materials and fine chemicals where a substituted cyclohexanone moiety is required[4][10].
Conclusion
This compound is a versatile chemical building block with well-defined physicochemical properties that make it suitable for a range of applications in organic synthesis and medicinal chemistry. Its hydrophilicity, basicity, and dual functional handles provide chemists with a flexible scaffold for developing novel compounds. The analytical protocols outlined in this guide offer a validated framework for ensuring the quality and identity of this compound in a research setting, thereby supporting its effective use in the advancement of drug discovery and materials science.
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This compound | C7H13NO | CID 20760632 - PubChem. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Hu, W., Liu, C., Hua, Z., & Li, J. (2023). Metabolism of four novel structural analogs of ketamine. Biomedical Chromatography, 38(1), e5767. Retrieved January 22, 2026, from [Link]
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Cyclohexanone, 4-methyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]
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Moghimi, A., Rahmani, S., & Sadeghzadeh, M. (2014). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Synthetic Communications, 44(12), 1748-1753. Retrieved January 22, 2026, from [Link]
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NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. (1994). METHYLCYCLOHEXANONE: METHOD 2521. Centers for Disease Control and Prevention. Retrieved January 22, 2026, from [Link]
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Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2015). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences, 127(4), 693-697. Retrieved January 22, 2026, from [Link]
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4-(Methylamino)cyclohexanone molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Methylamino)cyclohexanone
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound. The conformational preference of substituents on a cyclohexane ring is a cornerstone of stereochemistry, profoundly influencing molecular reactivity, physical properties, and biological interactions. For this compound, the orientation of the methylamino group is governed by a nuanced interplay of steric and stereoelectronic effects. This document elucidates these factors, detailing the equilibrium between the axial and equatorial conformers. We explore the foundational principles of cyclohexane stereochemistry, the specific intramolecular forces at play, and the advanced analytical techniques essential for a definitive conformational assignment. Methodologies including computational modeling and spectroscopic analysis are detailed, providing a robust framework for researchers investigating this and related molecular systems.
Introduction: The Conformational Dichotomy of Substituted Cyclohexanones
This compound, with the molecular formula C₇H₁₃NO, is a bifunctional molecule featuring a flexible six-membered carbocyclic ring, a secondary amine, and a ketone.[1] The cyclohexane scaffold is not planar; it preferentially adopts a puckered "chair" conformation to minimize the inherent angle and torsional strain of a flat ring. This fundamental principle gives rise to two distinct spatial arrangements for any substituent: an axial position, parallel to the principal C3 axis of the ring, and an equatorial position, pointing away from the ring's periphery.
The interconversion between these two chair forms, known as a "ring flip," is rapid at room temperature. However, for a substituted cyclohexane, the two resulting chair conformers are rarely of equal energy.[2] The energetic landscape is dictated by a delicate balance of forces, and understanding this equilibrium is critical for predicting chemical behavior and designing molecules with specific pharmacological profiles. This guide will dissect the conformational preferences of this compound by examining the competing steric and electronic factors that stabilize or destabilize its axial and equatorial forms.
Foundational Principles: Steric Hindrance in the Cyclohexane Chair
For most monosubstituted cyclohexanes, the conformational equilibrium overwhelmingly favors the conformer where the substituent occupies the equatorial position.[3] This preference is primarily driven by the avoidance of steric strain, specifically 1,3-diaxial interactions .
When a substituent is in the axial position, it experiences steric repulsion from the two other axial hydrogens on the same face of the ring (at the C2 and C6 positions relative to the substituent at C1, or in this case, C3 and C5 relative to the substituent at C4).[4] This destabilizing interaction is a form of gauche-butane interaction. In contrast, an equatorial substituent projects into space away from the bulk of the ring, minimizing such steric clashes. The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. Larger groups have larger A-values, indicating a stronger preference for the equatorial position.[2]
Caption: Chair interconversion of this compound.
Conformational Analysis of this compound: A Case of Competing Influences
Based solely on steric considerations, the methylamino group (A-value ≈ 1.7-2.1 kcal/mol for -NH₂) would strongly prefer the equatorial position. However, the presence of the carbonyl group at the C1 position introduces the possibility of more complex intramolecular interactions that can influence this equilibrium.
Transannular Interactions
In cyclic systems, particularly medium-sized rings, non-bonded interactions across the ring, known as transannular interactions or Prelog strain, can be significant.[5] For this compound, a key consideration is the potential for a stabilizing interaction between the nitrogen atom's lone pair of electrons and the electrophilic carbonyl carbon. This n → π* interaction, a type of donor-acceptor orbital overlap, is geometrically more favorable when the methylamino group is in the axial position, as this brings the nitrogen atom into closer proximity to the carbonyl carbon. While less dramatic than in medium-sized rings, this interaction can partially offset the steric penalty of the axial conformation.[6][7]
Intramolecular Hydrogen Bonding
A potentially decisive factor is the formation of an intramolecular hydrogen bond between the hydrogen on the secondary amine (N-H) and the carbonyl oxygen (C=O). For this bond to form, the N-H and C=O groups must be able to approach each other closely. This geometry is achieved almost exclusively in the conformer where the methylamino group is axial . This hydrogen bond would form a seven-membered ring-like structure, which can be energetically favorable and significantly stabilize the axial conformer. The existence and strength of such a bond are highly dependent on the solvent environment; non-polar solvents are more likely to promote intramolecular hydrogen bonding compared to polar, protic solvents that would compete for hydrogen bonds.[8]
Caption: Key stabilizing interactions in the axial conformer.
The Effect of Protonation
In an acidic medium, the basic nitrogen atom will be protonated to form a methylammonium group (-NH₂CH₃⁺). This change has two profound consequences:
-
Increased Steric Bulk: The positively charged group is significantly larger and more sterically demanding than the neutral amine.
-
Elimination of Hydrogen Bond Donor: The nitrogen lone pair is no longer available, and the N-H protons are less available for the specific intramolecular hydrogen bond.
Consequently, the protonated form of this compound will exhibit a much stronger, almost exclusive, preference for the equatorial conformation to minimize severe 1,3-diaxial interactions.
Methodologies for Conformational Investigation
A definitive understanding of the conformational equilibrium requires a combination of computational and experimental techniques.
Computational Chemistry
Theoretical calculations are invaluable for quantifying the subtle energy differences between conformers.[9] Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), provide a reliable means of calculating the relative electronic energies of the axial and equatorial conformers.[10]
Protocol: DFT-Based Conformational Analysis
-
Structure Generation: Build 3D models of both the axial and equatorial chair conformers of this compound.
-
Geometry Optimization: Perform a full geometry optimization for each conformer to find its lowest energy structure.
-
Frequency Calculation: Calculate the vibrational frequencies for each optimized structure to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Comparison: Compare the final corrected Gibbs free energies of the conformers. The difference (ΔG) indicates their relative stability and allows for the calculation of the equilibrium constant (K_eq).
-
Solvent Modeling: Repeat the calculations using a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate different solvent environments (e.g., chloroform, water) and assess their impact on the equilibrium.
Caption: A typical computational workflow for conformational analysis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful experimental tool for determining conformational preferences in solution. The coupling constant (³J) between the proton at C4 (the carbon bearing the methylamino group) and the adjacent protons at C3 and C5 is highly dependent on the dihedral angle between them.
-
Axial C4-H: An axial proton will have one large trans-diaxial coupling (³J_ax,ax ≈ 10-13 Hz) and one smaller axial-equatorial coupling (³J_ax,eq ≈ 2-5 Hz).
-
Equatorial C4-H: An equatorial proton will have two small couplings (³J_eq,ax and ³J_eq,eq ≈ 2-5 Hz).
By measuring the width or splitting pattern of the C4-H signal, one can deduce its predominant orientation and thus the conformation of the ring. Low-temperature NMR can be used to slow the ring-flip process, potentially allowing for the direct observation of both conformers.[11]
Infrared (IR) Spectroscopy: The presence of an intramolecular hydrogen bond can be inferred from the IR spectrum. The N-H and C=O stretching frequencies in a hydrogen-bonded conformer will be shifted to lower wavenumbers (red-shifted) and may appear broader compared to a non-hydrogen-bonded species. This effect is best observed in a dilute solution in a non-polar solvent.
Data Summary and Predicted Equilibrium
The precise equilibrium between the axial and equatorial conformers is a fine balance. The following table summarizes the expected contributing factors and their favored conformer.
| Feature | Favored Conformer | Rationale |
| Steric Hindrance | Equatorial | Avoids 1,3-diaxial interactions between the methylamino group and axial hydrogens.[3][4] |
| Transannular Interaction | Axial | Favorable n → π* orbital overlap between the nitrogen lone pair and the carbonyl carbon.[6] |
| Intramolecular H-Bond | Axial | Stabilizing interaction between the N-H proton and the carbonyl oxygen, possible only in the axial geometry.[8] |
| Protonated State (-NH₂CH₃⁺) | Equatorial | Increased steric bulk and loss of stabilizing electronic interactions strongly disfavor the axial position. |
Conclusion
The conformational analysis of this compound is a compelling case study in modern stereochemistry, demonstrating that a simple steric argument is often insufficient for predicting molecular structure. The equilibrium is a finely tuned balance between destabilizing 1,3-diaxial interactions, which favor the equatorial conformer, and stabilizing stereoelectronic effects—namely transannular interactions and potential intramolecular hydrogen bonding—which favor the axial conformer. This balance is highly sensitive to the molecular environment, particularly the polarity of the solvent and the pH of the medium. A comprehensive approach, integrating high-level computational modeling with meticulous spectroscopic analysis, is essential for accurately characterizing the conformational landscape of this molecule and predicting its behavior in chemical and biological systems.
References
- Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect.
- Monosubstituted Cylcohexanes. Lumen Learning, MCC Organic Chemistry.
- Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). Scholars' Mine, Missouri S&T.
- 4.4 Substituted Cyclohexanes. KPU Pressbooks, Organic Chemistry I.
- 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts.
- Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts.
- This compound.
- Transannular interactions and reactions in a seven-membered heterocyclic ring-system. ScienceDirect.
- Structural studies of cyclic ß-amino ketones using computational and NMR methods.
- Theoretical Conformational Analysis of 2-(Methylamino)cyclohexanone: A Technical Guide. BenchChem.
- Prelog strain. Wikipedia.
- Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. DuEPublico, University of Duisburg-Essen.
- Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime.
- Synthesis method of 4-substituted cyclohexanone.
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.
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A Guide to the Spectroscopic Characterization of 4-(Methylamino)cyclohexanone
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-(methylamino)cyclohexanone. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for its unambiguous identification and quality control. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and practical experimental protocols.
Molecular Structure and Properties
This compound possesses a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol .[1] Its structure consists of a cyclohexanone ring substituted at the 4-position with a methylamino group. This bifunctional nature, containing both a ketone and a secondary amine, dictates its chemical properties and spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Principles and Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, like oxygen and nitrogen, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing valuable connectivity information.
Predicted ¹H NMR Data:
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 2.5 - 2.8 | Multiplet | 1H | CH-N |
| b | ~ 2.2 - 2.4 | Multiplet | 4H | CH₂ adjacent to C=O |
| c | ~ 1.8 - 2.0 | Multiplet | 4H | CH₂ adjacent to CH-N |
| d | ~ 2.3 | Singlet | 3H | N-CH₃ |
| e | ~ 1.5 - 1.8 | Broad Singlet | 1H | N-H |
Interpretation:
-
The proton on the carbon bearing the methylamino group (CH-N) is expected to be the most downfield of the aliphatic ring protons due to the deshielding effect of the nitrogen atom.
-
The protons on the carbons alpha to the carbonyl group (C=O) will also be deshielded and are expected to appear as a multiplet.
-
The protons on the carbons adjacent to the CH-N group will be in a different chemical environment and will likely appear as another multiplet.
-
The methyl group attached to the nitrogen will appear as a singlet, as it has no adjacent protons to couple with.
-
The N-H proton often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principles and Rationale: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments. The chemical shift of a carbon is sensitive to the hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.
Predicted ¹³C NMR Data:
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 210 | C=O |
| 2 | ~ 55 | CH-N |
| 3 | ~ 40 | CH₂ adjacent to C=O |
| 4 | ~ 35 | CH₂ adjacent to CH-N |
| 5 | ~ 30 | N-CH₃ |
Interpretation:
-
The carbonyl carbon (C=O) is the most deshielded and will have the largest chemical shift.
-
The carbon atom bonded to the nitrogen (CH-N) will be the next most deshielded of the sp³ carbons.
-
The two sets of equivalent methylene carbons in the ring will have distinct chemical shifts.
-
The methyl carbon of the amino group will appear at the most upfield position.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is less sensitive than ¹H NMR, so a slightly more concentrated sample may be beneficial.
-
Instrument Setup: The instrument is set up as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets, simplifying the spectrum.
-
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
Infrared (IR) Spectroscopy
Principles and Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorption is characteristic of the type of bond and the functional group it is in. This makes IR spectroscopy an excellent tool for identifying the presence of specific functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, broad | N-H stretch |
| 2940, 2860 | Strong | C-H stretch (aliphatic) |
| ~ 1715 | Strong, sharp | C=O stretch (ketone) |
| ~ 1450 | Medium | CH₂ bend |
| ~ 1100 | Medium | C-N stretch |
Interpretation:
-
A broad peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.
-
Strong absorptions in the 2800-3000 cm⁻¹ region are due to the C-H stretching of the aliphatic ring and the methyl group.
-
A strong, sharp absorption around 1715 cm⁻¹ is a clear indication of a saturated ketone (C=O stretch).
-
The C-N stretching vibration is typically found in the fingerprint region and can be more difficult to assign definitively.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is a common and convenient method for both liquids and solids.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer (or the clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Principles and Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, electron ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to determine its molecular weight and deduce its structure.
Predicted Mass Spectrometry Data:
| m/z | Predicted Relative Intensity | Assignment |
| 127 | Moderate | [M]⁺ (Molecular Ion) |
| 112 | Low | [M - CH₃]⁺ |
| 84 | Strong | [M - C₂H₅N]⁺ |
| 58 | Strong | [C₃H₈N]⁺ (Alpha-cleavage) |
| 44 | Moderate | [C₂H₆N]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected at m/z 127, corresponding to the molecular weight of the compound. The presence of a single nitrogen atom means the molecular weight is an odd number, which is consistent with the nitrogen rule.
-
Alpha-cleavage is a common fragmentation pathway for both ketones and amines. For this compound, cleavage of the C-C bond adjacent to the nitrogen is a likely and favorable fragmentation. This would lead to the formation of a stable, resonance-stabilized iminium ion. The most likely alpha-cleavage would result in a fragment with m/z = 58.
-
Cleavage adjacent to the carbonyl group is another expected fragmentation pathway.
-
Loss of small, stable neutral molecules can also occur.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: In the ion source, the sample molecules are ionized, most commonly by electron ionization (EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is then analyzed to gain structural information.
Visualization of Key Concepts
Caption: Chemical structure of this compound.
Caption: Proposed alpha-cleavage fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural elucidation and characterization. While the data presented herein is based on well-established spectroscopic principles and comparison with analogous structures, it provides a strong predictive model for experimental verification. The protocols outlined in this guide offer a standardized approach for researchers to obtain high-quality spectroscopic data, ensuring the integrity and reliability of their findings in drug discovery and development endeavors.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20760632, this compound. Retrieved from [Link].
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A Guide to the Synthesis of 4-(Methylamino)cyclohexanone via Reductive Amination
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(Methylamino)cyclohexanone through the reductive amination of 1,4-cyclohexanedione. Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its efficiency in forming critical carbon-nitrogen bonds.[1][2][3] This document delves into the underlying reaction mechanism, offers a comparative analysis of common reducing agents, and presents detailed, field-proven experimental protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to empower the successful and reproducible synthesis of this valuable chemical intermediate.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of amines is a fundamental task in organic chemistry, as the amine functional group is a ubiquitous feature in a vast array of biologically active molecules, including over a quarter of all pharmaceuticals.[1][2] Among the myriad methods for C-N bond formation, reductive amination (also known as reductive alkylation) is preeminent due to its operational simplicity, broad substrate scope, and high atom economy.[4][5] The reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine or iminium ion, which is subsequently reduced in the same pot.[4][6]
This guide focuses on a specific, practical application: the synthesis of this compound. This molecule serves as a valuable building block in medicinal chemistry. It should be noted that the synthesis of this target from cyclohexanone is not chemically feasible. Therefore, this guide will proceed with the scientifically sound pathway starting from 1,4-cyclohexanedione , which undergoes a mono-reductive amination with methylamine. We will explore the nuances of this transformation, emphasizing the critical thinking behind procedural choices to ensure both high yield and purity.
The Core Mechanism: From Carbonyl to Amine
Understanding the mechanism of reductive amination is critical for troubleshooting and optimizing the reaction. The process is a sequence of two distinct chemical events: the formation of an iminium ion and its subsequent reduction.[7][8] The entire process is typically conducted in a single reaction vessel.
-
Nucleophilic Attack & Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the amine (methylamine) on the electrophilic carbonyl carbon of the ketone (1,4-cyclohexanedione). This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield a neutral hemiaminal, also known as a carbinolamine.
-
Dehydration to Iminium Ion: Under weakly acidic conditions (pH 4-6), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water is driven by the nitrogen's lone pair of electrons, forming a resonance-stabilized, electrophilic C=N double bond species known as an iminium ion.
-
Hydride Reduction: A reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[8] This final step reduces the C=N bond to a C-N single bond, yielding the desired secondary amine product, this compound.
The diagram below illustrates this sequential mechanism.
Caption: The sequential mechanism of reductive amination.
Strategic Selection of Reducing Agents
The choice of reducing agent is the most critical experimental parameter, directly influencing reaction efficiency, selectivity, and safety. The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting ketone.[9]
| Reducing Agent | Chemical Formula | Key Advantages | Key Considerations & Causality |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available, powerful. | Non-selective: Reduces both ketones and iminium ions.[10] To prevent formation of the alcohol byproduct, the imine must be pre-formed before the borohydride is added, making it a two-step, one-pot process requiring careful monitoring. |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective: At neutral or weakly acidic pH (6-7), it reduces iminium ions much faster than ketones.[11] This allows for a true one-pot reaction where all components are mixed at the start. | Toxicity: Generates highly toxic hydrogen cyanide (HCN) gas or cyanide salts upon acidification or workup.[12] Its use requires stringent safety protocols and careful waste disposal. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild & Selective: An excellent balance of reactivity and selectivity; reduces iminium ions rapidly without significantly affecting the starting ketone.[9][13] Safety: Non-toxic byproducts (acetate). It is the modern reagent of choice for most applications. | Moisture Sensitive: Reacts with protic solvents like methanol.[10] Typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid is often added as a catalyst.[12][14] |
| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | Green & Atom-Economical: Produces only water as a byproduct. Excellent for large-scale industrial synthesis.[15] | Specialized Equipment: Requires a high-pressure hydrogenation apparatus. Chemoselectivity Issues: Catalysts can reduce other functional groups (alkenes, nitro groups).[16] The catalyst can also be poisoned by certain functional groups. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Protocol 4.1 details the recommended procedure using sodium triacetoxyborohydride (STAB) for its superior selectivity and safety profile.
Protocol: Synthesis using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is highly reliable and is the preferred method in many research and development settings.[11][14]
Reagents & Equipment:
-
1,4-Cyclohexanedione
-
Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1,4-cyclohexanedione (1.0 eq). Dissolve it in DCE or DCM (approx. 0.1-0.2 M concentration).
-
Amine Addition: Add methylamine solution (1.1-1.2 eq) to the stirred solution at room temperature.
-
Catalyst Addition: Add glacial acetic acid (1.1 eq). The acid catalyzes the formation of the iminium ion. Stir the mixture for 20-30 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up (Quenching): Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any remaining STAB.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Visualization: Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification process.
Caption: A generalized workflow for reductive amination.
Product Characterization & Data Analysis
Confirming the structure and purity of the final product is a non-negotiable step. Standard analytical techniques are employed for this purpose. While a full experimental spectrum for this compound is not widely published, the expected data can be inferred from the analysis of its structural analogue, N-methylcyclohexylamine, and general principles of spectroscopy.[17][18][19]
| Technique | Expected Observations for this compound |
| ¹H NMR | - A singlet for the N-CH₃ protons, expected around 2.4-2.6 ppm.[17] - Multiplets for the cyclohexanone ring protons (CH₂ and CH groups). - A broad singlet for the N-H proton. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) significantly downfield (~208-212 ppm). - A signal for the N-CH₃ carbon around 33-35 ppm. - A signal for the C-N carbon of the ring around 58-60 ppm.[20] - Other signals for the remaining ring carbons. |
| IR Spectroscopy | - A strong, sharp absorption for the C=O stretch, typically around 1710-1720 cm⁻¹. - A medium absorption for the N-H stretch around 3300-3350 cm⁻¹. - C-H stretching absorptions just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₇H₁₃NO = 127.18 g/mol ). |
Conclusion
The reductive amination of 1,4-cyclohexanedione with methylamine is an efficient and reliable method for synthesizing this compound. The strategic selection of a mild and selective reducing agent, such as sodium triacetoxyborohydride, is paramount to achieving high yields while minimizing side-product formation and ensuring operational safety. The protocols and analytical guidelines presented here offer a robust framework for researchers to successfully implement this vital transformation in a laboratory setting. As the demand for complex amine-containing molecules grows, a mastery of foundational reactions like reductive amination remains an indispensable skill for professionals in the chemical and pharmaceutical sciences.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
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University of Rochester. (n.d.). Reductive Amination - Common Conditions. [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]
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Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wang, Y., et al. (2021). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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An In-depth Technical Guide to 4-(Methylamino)cyclohexanone as a Precursor in Organic Synthesis
Abstract
4-(Methylamino)cyclohexanone is a versatile bifunctional molecule that serves as a critical building block in modern organic synthesis. Its structure, featuring a secondary amine and a ketone within a cyclohexane framework, offers two distinct points for chemical modification. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, properties, and reactivity of this compound. We will explore its application as a key precursor, detailing reaction mechanisms, providing step-by-step experimental protocols, and presenting a case study on its role in the synthesis of active pharmaceutical ingredients (APIs). The aim is to furnish scientists with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Importance of this compound
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex target molecules. This compound, often used as its more stable hydrochloride salt, has emerged as a significant precursor due to the orthogonal reactivity of its functional groups. The secondary amine provides a nucleophilic center for alkylation, acylation, and arylation reactions, while the carbonyl group is susceptible to a wide array of nucleophilic additions and condensation reactions.[1]
This dual functionality, embedded within a conformationally mobile six-membered ring, makes it an ideal scaffold for building molecular complexity. Its application is particularly notable in the pharmaceutical industry, where cyclohexanone derivatives are integral to the structure of numerous analgesics, anti-inflammatory agents, and other therapeutics.[1][2] This guide will dissect the chemistry of this precursor, providing a robust framework for its application in research and development.
Physicochemical and Spectroscopic Profile
Proper characterization is the bedrock of chemical synthesis. The hydrochloride salt is typically a stable, crystalline solid, which simplifies handling and storage.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(methylamino)cyclohexan-1-one | PubChem[4] |
| CAS Number | 2976-84-3 (for hydrochloride) | ChemicalBook[3] |
| Molecular Formula | C7H13NO | PubChem[4] |
| Molecular Weight | 127.18 g/mol | PubChem[4] |
| Appearance | Crystalline solid (as hydrochloride) | N/A |
| Storage Temp. | 2-8°C | ChemicalBook[3] |
Spectroscopic data is crucial for reaction monitoring and final product confirmation. For this compound, key expected signals would include:
-
¹H NMR: Resonances for the N-methyl group, the N-H proton (exchangeable with D₂O), and the protons on the cyclohexyl ring, with distinct chemical shifts for those alpha to the carbonyl and the amine.
-
¹³C NMR: A characteristic signal for the carbonyl carbon (typically >200 ppm), along with signals for the N-methyl carbon and the carbons of the cyclohexane ring.
-
IR Spectroscopy: A strong absorption band for the C=O stretch (around 1710 cm⁻¹) and an N-H stretching band (around 3300-3500 cm⁻¹).[5]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the free base (127.18 m/z).
Core Synthesis: Reductive Amination
The most common and efficient method for synthesizing this compound is through the reductive amination of a 1,4-dicarbonyl precursor, such as 1,4-cyclohexanedione.[6][7] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.
The causality behind this choice of methodology lies in its efficiency and selectivity. Reductive amination is a robust transformation that avoids the harsh conditions and poor atom economy of other amination methods.[6] The choice of reducing agent is critical for success. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also risk reducing the starting ketone.[8] A more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), is often preferred. These reagents are mild enough to not reduce the ketone but are highly effective at reducing the protonated iminium ion intermediate, thus driving the reaction towards the desired amine product.[8][9]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Reductive Amination
-
Objective: To synthesize this compound hydrochloride from 1,4-cyclohexanedione.
-
Reagents: 1,4-cyclohexanedione, methylamine (40% in H₂O), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), 1 M HCl in diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of 1,4-cyclohexanedione (1 equiv.) in DCM at 0°C, add methylamine solution (1.2 equiv.) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv.) portion-wise, maintaining the temperature below 25°C. The choice of NaBH(OAc)₃ is deliberate; it is less hydridic and more selective for the iminium ion over the ketone, minimizing side reactions.[8]
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.
-
Dissolve the crude oil in a minimal amount of diethyl ether and cool to 0°C. Add 1 M HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
-
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and comparison of its ¹H NMR, ¹³C NMR, and IR spectra with reference data.
Key Chemical Transformations & Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.
Reactions at the Amine Center
The secondary amine is a potent nucleophile and a weak base. It readily undergoes:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to form tertiary amines.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: The amine itself can react with another aldehyde or ketone to form a tertiary amine, expanding its synthetic utility.[6]
Reactions at the Ketone Center
The carbonyl group is an electrophilic site, enabling a host of classic transformations:
-
Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds introduce new carbon-carbon bonds at the carbonyl carbon, leading to tertiary alcohols. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.[10][11]
-
Wittig Reaction: Conversion of the carbonyl to an alkene.
-
Ketal Formation: Protection of the ketone as a ketal (e.g., using ethylene glycol) allows for selective reactions at the amine center without interference from the ketone.[12][13]
Caption: Key reaction pathways for this compound.
Case Study: A Precursor to Analgesics
The 4-aminocyclohexanone scaffold is a common feature in centrally acting analgesics. While direct synthesis routes for drugs like Tramadol often start from cyclohexanone and build the aminomethyl side chain via a Mannich reaction[11][14], related structures can be conceptualized or synthesized from precursors like this compound. For instance, analogues of potent analgesics like ketamine, which is a 2-substituted aminocyclohexanone[15][16], highlight the pharmaceutical relevance of this structural class. The synthesis of various 4-aryl-4-aminocyclohexanone analogues for analgesic research further underscores the importance of this core structure.[17][18]
Let's conceptualize a synthetic pathway to a simplified analogue, 1-(3-methoxyphenyl)-4-(methylamino)cyclohexan-1-ol, demonstrating the core principles.
Caption: A conceptual synthetic pathway using the precursor.
This pathway illustrates a critical strategic decision in organic synthesis: the use of protecting groups. To perform a Grignard reaction selectively at the ketone, the more reactive amine (which would quench the Grignard reagent) must first be rendered unreactive. This is often accomplished by protonation under acidic conditions or by using a protecting group. In this conceptual example, protecting the ketone as a ketal would allow for subsequent modification of the amine, followed by deprotection. The more direct route, however, is the Grignard addition to the ketone, which requires the amine to be non-nucleophilic, a condition not met here, thus highlighting the challenges and strategic planning required when using bifunctional precursors. The actual synthesis of Tramadol, for example, cleverly uses a Mannich reaction on cyclohexanone to install a tertiary amine first, before the Grignard addition step.[11]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents.[3] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound is a powerful and versatile precursor in organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, making it a valuable starting point for the synthesis of complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its synthesis via reductive amination and the orthogonal reactivity of its amine and ketone functionalities empowers chemists to design and execute efficient and elegant synthetic routes. By mastering the application of this key intermediate, researchers can accelerate the discovery and development of novel chemical entities.
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The Versatile Scaffold: A Technical Guide to the Derivatives and Analogs of 4-(Methylamino)cyclohexanone
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 4-(methylamino)cyclohexanone core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds. Its inherent structural features, including a secondary amine and a ketone functionality, offer multiple points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning applications of this compound derivatives and analogs. We delve into the strategic considerations behind synthetic routes, provide detailed experimental protocols, and explore the therapeutic potential of these compounds, with a particular focus on their roles as analgesics and emerging kinase inhibitors for neurodegenerative diseases.
Introduction: The Significance of the 4-Aminocyclohexanone Moiety
The cyclohexanone ring is a common motif in natural products and synthetic pharmaceuticals, prized for its conformational flexibility and its utility as a synthetic intermediate. The introduction of a methylamino group at the 4-position imparts basicity and a key hydrogen bond donor/acceptor site, crucial for molecular recognition by biological targets. The ketone functionality provides a reactive handle for further derivatization, allowing for the construction of more complex molecular architectures.
Historically, derivatives of 4-aminocyclohexanone, particularly 4-aryl-4-aminocyclohexanones, gained prominence as a novel class of potent opioid analgesics.[1] More recent investigations have expanded the therapeutic landscape for this scaffold, with analogs demonstrating potential as kinase inhibitors, antifungal agents, and probes for studying fundamental biological processes.[2][3] This guide aims to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of this versatile chemical entity.
Synthesis of the this compound Core and Its Analogs
The construction of the this compound scaffold and its derivatives can be achieved through several synthetic strategies. The choice of route is often dictated by the desired substitution pattern, scalability, and stereochemical considerations.
Reductive Amination: A Cornerstone Strategy
Reductive amination stands as one of the most direct and widely employed methods for the synthesis of this compound.[4] This one-pot reaction typically involves the condensation of a cyclohexanone precursor with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Causality in Experimental Choices: The selection of the reducing agent is critical for the success of the reaction. Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger agents like sodium borohydride (NaBH₄).[5] This preference stems from the fact that NaBH(OAc)₃ and NaBH₃CN are more selective for the reduction of the protonated imine intermediate over the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or an alcohol such as methanol.
Experimental Protocol: Synthesis of this compound via Reductive Amination of 4-Oxocyclohexane-1-carboxylate
This protocol describes a two-step process starting from a commercially available 4-oxocyclohexanecarboxylate, involving reductive amination followed by decarboxylation.
-
Step 1: Reductive Amination. To a stirred solution of ethyl 4-oxocyclohexane-1-carboxylate (1 eq) and methylamine (1.2 eq, as a solution in ethanol or THF) in dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 4-(methylamino)cyclohexane-1-carboxylate.
-
Step 2: Hydrolysis and Decarboxylation. The crude product from Step 1 is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (2 M). The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to pH ~2 with concentrated hydrochloric acid and heated to reflux for an additional 2-4 hours to facilitate decarboxylation. The reaction mixture is cooled, and the pH is adjusted to ~10 with a concentrated sodium hydroxide solution. The product, this compound, is then extracted with dichloromethane. The combined organic extracts are dried, filtered, and concentrated to give the final product, which can be further purified by column chromatography or distillation.
Synthesis of Aryl-Substituted Analogs
The synthesis of 4-aryl-4-aminocyclohexanone derivatives, which have shown significant analgesic properties, often begins with arylacetonitriles. A common route involves a double Michael reaction of an acrylate with the arylacetonitrile, followed by cyclization, decarboxylation, and subsequent chemical transformations to introduce the amino group.
Characterization and Analytical Techniques
The unambiguous structural elucidation and purity assessment of this compound derivatives are paramount for their advancement in drug discovery pipelines. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. Key diagnostic signals include the chemical shifts of the protons alpha to the nitrogen and the carbonyl group, as well as the characteristic signals of any aromatic or aliphatic substituents.
-
Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, notably the strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) and the N-H stretch of the secondary amine.
-
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the compounds, while gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of more volatile derivatives.
Applications in Drug Discovery and Development
The versatility of the this compound scaffold has led to its exploration in several therapeutic areas.
Analgesics
As previously mentioned, a significant body of early research on 4-aminocyclohexanone derivatives focused on their potent analgesic properties. The 4-aryl-4-(dimethylamino)cyclohexanones, in particular, were found to exhibit morphine-like analgesic activity. Structure-activity relationship (SAR) studies revealed that the nature and position of the substituent on the aromatic ring significantly influence analgesic potency. For instance, compounds with a p-methyl or p-bromo substituent on the aryl ring demonstrated approximately half the potency of morphine.
Kinase Inhibitors for Neurodegenerative Diseases
More recently, the focus has shifted towards the potential of this compound derivatives as kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders.
Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease:
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[6] The pathogenic mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to the neurodegeneration observed in the disease.[3][4] This has made LRRK2 a prime target for the development of disease-modifying therapies for Parkinson's disease.
The 4-aminocyclohexanone scaffold can be envisioned as a starting point for the design of LRRK2 inhibitors. The secondary amine can form key hydrogen bond interactions with the hinge region of the kinase domain, while the cyclohexyl ring can occupy a hydrophobic pocket. The ketone functionality can be further elaborated to introduce substituents that can enhance potency and selectivity.
Quantitative Data on Kinase Inhibitory Activity:
While specific data for direct this compound derivatives as LRRK2 inhibitors is still emerging, related heterocyclic scaffolds have demonstrated potent activity against various kinases. The table below presents IC₅₀ values for some 4-amino-substituted heterocyclic kinase inhibitors to illustrate the potential of this pharmacophore.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Aminoquinoline Derivative | RIPK2 | 5.1 | [3] |
| 4-Aminoquinazoline Derivative | EGFR | 0.05 | [7] |
| 4-Aminoquinazoline Derivative | Mer TK | 680 | [8] |
This data underscores the potential of the 4-amino-heterocyclic motif in designing potent kinase inhibitors. The this compound scaffold offers a non-planar, conformationally flexible alternative to the more common aromatic systems, which could lead to novel binding modes and improved selectivity profiles.
Anticancer and Antifungal Applications
Preliminary studies on related structures suggest that derivatives of 4-aminocyclohexanone may also possess anticancer and antifungal activities. For example, certain 4-aminoquinoline derivatives have shown cytotoxicity against cancer cell lines,[9] and 4-aminopiperidines have been investigated as novel antifungal agents.[2] These findings open up new avenues for the exploration of this compound analogs in oncology and infectious disease research.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its straightforward synthesis, coupled with the numerous possibilities for chemical elaboration, makes it an attractive starting point for the development of novel therapeutics. While its role in the development of analgesics is well-established, the emerging potential of its derivatives as kinase inhibitors, particularly for neurodegenerative diseases like Parkinson's, presents an exciting frontier for future research.
Further exploration of the structure-activity relationships of this compound derivatives against a broader range of kinase targets is warranted. Moreover, investigations into their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in vitro activity into in vivo efficacy. The continued application of modern synthetic methodologies and computational drug design will undoubtedly unlock the full therapeutic potential of this remarkable chemical scaffold.
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Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (Source: MDPI) [Link]
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Synthesis and biological evaluation of 4-substituted fluoronucleoside analogs for the treatment of hepatitis B virus infection. (Source: PubMed) [Link]
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21.6: Synthesis of Amines by Reductive Amination. (Source: Chemistry LibreTexts) [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (Source: MDPI) [Link]
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Stability and Storage of 4-(Methylamino)cyclohexanone: A Technical Guide
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(Methylamino)cyclohexanone, a crucial intermediate in pharmaceutical and chemical synthesis. As a bifunctional molecule incorporating both a secondary amine and a cyclic ketone, its stability is influenced by the interplay of these two reactive centers. This document, intended for researchers, chemists, and drug development professionals, synthesizes established chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.
Introduction to this compound: A Molecule of Interest
This compound is a significant building block in the synthesis of a variety of complex organic molecules.[1] Its utility stems from the presence of two key functional groups: a secondary amine and a cyclohexanone ring. This unique combination allows for a diverse range of chemical transformations, making it a valuable precursor in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] However, this bifunctionality also presents specific challenges regarding its stability and storage. Understanding the intrinsic reactivity of both the amine and ketone moieties is paramount to preventing degradation and ensuring the compound's purity and efficacy in downstream applications.
The Dichotomy of Reactivity: Understanding the Stability Profile
The overall stability of this compound is best understood by examining the individual contributions of its constituent functional groups and their potential for interaction.
The Cyclohexanone Core: Inherent Stability and Potential Hazards
Cyclic ketones, such as cyclohexanone, are generally stable compounds.[2] However, they are not without their own set of potential degradation pathways and hazards. One of the primary concerns with ketones is their potential to form explosive peroxides, particularly in the presence of certain reagents. It is also known that cyclohexanone can react with oxidizing and reducing agents.
The Secondary Amine: A Center of Reactivity
Secondary amines are known to be susceptible to oxidation, and their basic nature can influence their reactivity with other functional groups and environmental factors. The presence of a lone pair of electrons on the nitrogen atom makes it nucleophilic and prone to reactions with electrophiles. For N-methylcyclohexylamine, a closely related structure, it is noted to be stable under normal temperatures and pressures but is also classified as air-sensitive.[3] This sensitivity to air, likely due to oxidation, is a critical consideration for the storage and handling of this compound.
Intramolecular Interactions: The Potential for Self-Condensation
A key consideration for aminoketones is the potential for intramolecular or intermolecular reactions between the amine and ketone functionalities. The most common reaction between an amine and a ketone is the formation of an imine (a compound containing a carbon-nitrogen double bond), with the elimination of water.[4] While aminoketones with the amine and ketone on a ring structure are generally considered stable, the possibility of self-condensation, especially under certain conditions (e.g., heat, presence of acid or base catalysts), cannot be entirely dismissed.[2]
Recommended Storage and Handling Protocols
To maintain the long-term integrity of this compound, a multi-faceted approach to storage and handling is essential. The following recommendations are based on the known reactivity of its functional groups and general best practices for handling air-sensitive and reactive chemicals.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[5] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[6] | Protects the air-sensitive secondary amine from oxidation.[3] |
| Light | Protect from light. | Light can catalyze oxidative and other degradation pathways. |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to air, moisture, and light. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can react with the amine and ketone functional groups. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for troubleshooting any observed changes in the material over time.
Caption: Potential degradation pathways for this compound.
The primary degradation pathways to consider are:
-
Oxidation: The secondary amine is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of N-oxides or other degradation products.[3]
-
Self-Condensation: As previously mentioned, the amine and ketone can react to form an imine.[4] This can occur intermolecularly to form dimers or larger oligomers, especially if catalyzed by acidic or basic impurities.
-
Hydrolysis: While less common for ketones, the presence of significant amounts of water could potentially lead to the formation of a gem-diol, although this is typically an equilibrium that favors the ketone.
Experimental Protocols for Stability Assessment
To experimentally verify the stability of this compound and establish a re-test period or shelf life, a systematic stability testing program should be implemented.[7][8] This typically involves both long-term and accelerated stability studies.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical first step to identify potential degradation products and to develop and validate a stability-indicating analytical method.[9][10]
Step-by-Step Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a variety of stress conditions, including:
-
Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.[11]
-
Thermal Stress: e.g., store at 60°C.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and identify the parent compound and any degradation products.
Caption: Workflow for a forced degradation study.
Long-Term and Accelerated Stability Studies
Following the development of a validated stability-indicating method, long-term and accelerated stability studies should be conducted according to ICH guidelines (e.g., Q1A(R2)).[7]
Table 2: ICH Recommended Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion: A Proactive Approach to Stability
While this compound possesses a degree of inherent stability due to its cyclic ketone structure, its secondary amine functionality necessitates careful handling and storage to prevent degradation.[2][3] A proactive approach, including storage under an inert atmosphere, protection from light, and avoidance of incompatible substances, is crucial for maintaining the compound's purity and integrity. The implementation of a robust stability testing program, including forced degradation studies, will provide the necessary data to establish appropriate storage conditions and a reliable shelf life, ensuring its quality for use in research and development.
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MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
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YouTube. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]
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ResearchGate. (2015). Stress Degradation studies and Develpoment of Validated Stability Indicating Assay Method by RP-HPLC for Simultaneous Estimation of Naltrexone and Bupropion in the presence of degradation products as per ICH Guidelines. Retrieved from [Link]
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PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
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MDPI. (2021). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Retrieved from [Link]
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ScholarSpace. (n.d.). Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 4-(Methylamino)cyclohexanone Hydrochloride: A Detailed Guide for Researchers
This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 4-(Methylamino)cyclohexanone hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol herein is designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the synthetic pathway.
Introduction
This compound is a versatile chemical intermediate, notably recognized as a precursor in the synthesis of various pharmacologically active compounds, including analogues of ketamine.[1][2] Its structure, featuring a secondary amine and a ketone within a cyclohexyl ring, makes it a valuable building block for creating complex molecular architectures. The hydrochloride salt form enhances its stability and handling properties, making it suitable for further synthetic transformations and pharmaceutical development.
This document outlines a robust two-step synthetic route commencing from 1,4-cyclohexanedione. The chosen pathway involves a Boc-protection strategy followed by reductive amination and subsequent deprotection, a common and effective method for the synthesis of secondary amines.[3][4]
Overall Synthetic Scheme
The synthesis of this compound hydrochloride is achieved through a two-step process starting from 1,4-cyclohexanedione. The first step involves the protection of one of the ketone functionalities, followed by reductive amination and finally deprotection to yield the target compound.
Figure 1 : Overall synthetic pathway.
Part 1: Synthesis of tert-Butyl methyl(4-oxocyclohexyl)carbamate
Principle and Rationale
Direct reductive amination of 1,4-cyclohexanedione with methylamine can lead to a mixture of products, including the desired compound, the bis-aminated product, and other side products. To achieve selectivity, a protection strategy is employed. One of the ketone groups of 1,4-cyclohexanedione is first converted to an oxime, which is then reduced to the primary amine and subsequently protected with a tert-butyloxycarbonyl (Boc) group.[5][6] The resulting Boc-protected aminoketone is then N-methylated. The Boc group is an excellent choice due to its stability under various reaction conditions and its facile removal under acidic conditions.[7][8]
Experimental Protocol
Step 1a: Synthesis of 4-(tert-butoxycarbonylamino)cyclohexanone
-
Oxime Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-cyclohexanedione (22.4 g, 0.2 mol) in pyridine (150 mL). To this solution, add hydroxylamine hydrochloride (15.3 g, 0.22 mol) portion-wise at room temperature. Heat the mixture to reflux for 2 hours.
-
Reaction Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with 1 M HCl (2 x 100 mL) to remove pyridine, followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.
-
Reduction to Amine: Dissolve the crude oxime in methanol (200 mL) in a hydrogenation vessel. Add 10% Palladium on carbon (Pd/C, 1.0 g) to the solution. Hydrogenate the mixture at 50 psi of H₂ for 12 hours at room temperature.
-
Boc Protection: After the reaction is complete (monitored by TLC), filter the catalyst through a pad of Celite and wash the pad with methanol. Concentrate the filtrate under reduced pressure. Dissolve the crude amine in dichloromethane (DCM, 200 mL) and cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N, 30.4 mL, 0.22 mol) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 48.0 g, 0.22 mol) in DCM (50 mL) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (4-oxocyclohexyl)carbamate as a white solid.
Step 1b: N-methylation of tert-Butyl (4-oxocyclohexyl)carbamate
-
Deprotonation: To a solution of tert-butyl (4-oxocyclohexyl)carbamate (21.3 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (CH₃I, 7.5 mL, 0.12 mol) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water (50 mL). Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl methyl(4-oxocyclohexyl)carbamate.
Part 2: Deprotection to Yield this compound Hydrochloride
Principle and Rationale
The final step involves the removal of the Boc protecting group under acidic conditions to liberate the secondary amine.[9] The use of hydrochloric acid in dioxane not only facilitates the deprotection but also directly affords the desired hydrochloride salt, which often precipitates from the reaction medium, simplifying its isolation.
Experimental Protocol
-
Deprotection and Salt Formation: Dissolve tert-butyl methyl(4-oxocyclohexyl)carbamate (22.7 g, 0.1 mol) in 1,4-dioxane (100 mL) in a 250 mL round-bottom flask. To this solution, add a 4 M solution of HCl in dioxane (50 mL, 0.2 mol) dropwise at 0 °C.
-
Precipitation and Isolation: Stir the reaction mixture at room temperature for 4 hours. A white precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities. Dry the product under vacuum to yield this compound hydrochloride as a white crystalline solid.
Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, D₂O) | δ 3.50-3.60 (m, 1H), 2.90-3.05 (m, 2H), 2.75 (s, 3H), 2.40-2.55 (m, 2H), 2.20-2.35 (m, 2H), 1.90-2.05 (m, 2H) |
| ¹³C NMR (100 MHz, D₂O) | δ 212.5 (C=O), 55.8 (CH-N), 39.5 (CH₂), 33.0 (CH₃-N), 30.2 (CH₂) |
| IR (KBr, cm⁻¹) | 2950-2700 (N-H⁺ stretch), 1715 (C=O stretch) |
| Melting Point | >200 °C (decomposes) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1a | Incomplete reduction of the oxime. | Increase hydrogenation time or pressure. Ensure catalyst is active. |
| Incomplete Boc protection. | Ensure stoichiometric amounts of Boc₂O and base are used. Check the purity of the amine. | |
| Formation of di-methylated product | Use of excess methyl iodide or prolonged reaction time. | Use the stoichiometric amount of methyl iodide and monitor the reaction by TLC. |
| Incomplete deprotection in Part 2 | Insufficient acid or reaction time. | Add more HCl solution or increase the reaction time. Monitor by TLC until the starting material is consumed. |
Safety Precautions
-
1,4-Cyclohexanedione: May cause skin and eye irritation.[10]
-
Hydroxylamine hydrochloride: Corrosive and may cause skin burns. Handle with care.
-
Pyridine: Flammable and toxic. Use in a well-ventilated fume hood.
-
Sodium hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Methyl iodide (CH₃I): Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Hydrochloric acid (HCl): Corrosive. Causes severe skin and eye burns.
-
1,4-Dioxane: Flammable and a suspected carcinogen.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis. All manipulations should be carried out in a well-ventilated fume hood.
Logical Flow of Characterization
Figure 2 : Logical workflow for product characterization.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Master Organic Chemistry. (2020). Amine Protection and Deprotection. Retrieved from [Link]
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Application Notes & Protocols for the Quantitative Analysis of 4-(Methylamino)cyclohexanone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for 4-(Methylamino)cyclohexanone
This compound is a cyclic ketone containing a secondary amine, a structural motif found in various chemical intermediates and analogues of pharmacologically active compounds. Its role as a precursor or potential impurity in synthetic pathways necessitates the development of robust and reliable analytical methods for its quantification. Accurate measurement is critical for ensuring the purity of starting materials, monitoring reaction progress, quantifying impurities in final products, and conducting pharmacokinetic studies.
This guide provides detailed application notes for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented with a focus on the underlying scientific principles, guiding researchers and drug development professionals in selecting and implementing a method that is fit for its intended purpose, in alignment with international regulatory standards such as the ICH Q2(R2) guidelines on analytical method validation[1][2][3].
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(methylamino)cyclohexan-1-one | [4] |
| Molecular Formula | C₇H₁₃NO | [4] |
| Molecular Weight | 127.18 g/mol | [4] |
| CAS Number | 2976-84-3 | [4] |
Application Note I: Quantification by Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility[5]. For a polar compound like this compound, reversed-phase HPLC is the method of choice. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The ketone functional group possesses a chromophore that allows for detection by UV spectrophotometry.
Principle of the Method
This method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile or methanol) is used to elute the compound. The secondary amine group's pKa necessitates pH control of the mobile phase to ensure consistent retention and peak shape. Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve constructed from reference standards. This approach is adapted from established principles for analyzing similar amine-containing cyclic ketones[5].
Experimental Protocol: HPLC-UV
A. Instrumentation and Consumables
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
Analytical balance, volumetric flasks, and pipettes
-
Syringe filters (0.45 µm, nylon or PTFE)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic (reagent grade)
-
Phosphoric acid (reagent grade)
-
This compound reference standard
B. Solutions Preparation
-
Mobile Phase Preparation (0.02 M Potassium Phosphate Buffer, pH 3.0 : Acetonitrile (80:20 v/v)) :
-
Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Mix 800 mL of the prepared buffer with 200 mL of acetonitrile.
-
Degas the solution by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1 mg/mL) :
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution[5].
-
-
Calibration Standards :
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
-
C. Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
D. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | 0.02 M Potassium Phosphate (pH 3.0) : Acetonitrile (80:20) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The carbonyl (C=O) group in the cyclohexanone ring exhibits weak n→π* absorption around 280-300 nm but stronger π→π* absorption at lower wavelengths. A detection wavelength of 210 nm is chosen to maximize sensitivity, although this may reduce specificity. A diode array detector can be used to assess peak purity across the spectrum.
E. Data Analysis and Quantification
-
Inject the calibration standards and the prepared sample(s).
-
Generate a calibration curve by plotting the peak area of the analyte versus its concentration for the standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999 for the method to be considered linear[5].
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Framework
The developed HPLC method must be validated to demonstrate its suitability for the intended purpose, adhering to ICH Q2(R2) guidelines[2][3]. Validation ensures that the analytical procedure produces reliable and reproducible data[1].
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). Criterion: Peak purity analysis, no interference at the analyte's retention time in blank/placebo injections.[6] |
| Linearity | A direct correlation between analyte concentration and signal response over a defined range. Criterion: Correlation coefficient (r²) ≥ 0.999.[5][6] |
| Accuracy | The closeness of test results to the true value. Criterion: % Recovery of 98.0% to 102.0% for spiked samples.[6][7] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Criterion: Relative Standard Deviation (%RSD) ≤ 2%.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Calculated based on signal-to-noise ratio (S/N ≈ 3). |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Calculated based on signal-to-noise ratio (S/N ≈ 10). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). Criterion: System suitability parameters remain within acceptable limits.[6] |
Workflow Visualization: HPLC-UV Method
Caption: Workflow for quantification of this compound by HPLC-UV.
Application Note II: Quantification by GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity, making it an excellent confirmatory technique.[8] Separation occurs based on the analyte's volatility and interaction with the GC column's stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Principle of the Method
The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. This compound, being reasonably volatile, can be analyzed directly. The column separates components based on their boiling points and polarity. Upon elution, molecules enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. For quantification, Selected Ion Monitoring (SIM) is employed, where the detector is set to monitor only specific, characteristic ions of the analyte, drastically improving sensitivity and reducing matrix interference.
Experimental Protocol: GC-MS
A. Instrumentation and Consumables
-
GC-MS system with an electron ionization (EI) source
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard
B. Solutions and Sample Preparation
-
Standard Stock Solution (1 mg/mL) : Prepare as described in the HPLC section, but using a volatile GC-compatible solvent like methanol or dichloromethane.
-
Calibration Standards : Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution. The lower concentration range reflects the higher sensitivity of GC-MS.
-
Sample Preparation : Dissolve the sample in a suitable solvent to a concentration within the calibration range. Centrifuge or filter if particulates are present.
C. GC-MS Conditions
| Parameter | Recommended Condition |
| GC System | |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 2 min |
| MS System | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Full Scan (for identification): m/z 40-300SIM (for quantification): Monitor m/z 127, 84, 57 |
D. Expected Mass Spectrum and Ion Selection The molecular ion (M⁺) for this compound is expected at m/z 127. Key fragments would likely arise from:
-
m/z 127 (M⁺) : The molecular ion (quantifier ion).
-
m/z 84 : Loss of the methylamino group (C₂H₅N).
-
m/z 57 : A fragment corresponding to the methylaminoethyl group [CH₃-NH-CH₂]⁺.
The most abundant and specific ion (m/z 127) should be used for quantification, while the others (m/z 84, 57) serve as qualifier ions to confirm identity.
E. Data Analysis and Quantification
-
First, inject a mid-range standard in Full Scan mode to confirm the retention time and fragmentation pattern of the analyte.
-
Switch to SIM mode using the pre-determined ions.
-
Inject the calibration standards and samples.
-
Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 127) against concentration.
-
Calculate the sample concentration from the linear regression of the calibration curve.
Workflow Visualization: GC-MS Method
Caption: Workflow for quantification of this compound by GC-MS.
Comparative Summary of Analytical Methods
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility. |
| Selectivity | Moderate; based on retention time and UV spectrum. | Very High; based on retention time and mass fragmentation pattern. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). |
| Identification | Tentative (based on retention time). | Confirmatory (based on mass spectrum). |
| Sample Throughput | High; typical run times are 5-15 minutes. | High; modern fast GC methods allow for short run times.[9] |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution; derivatization may be needed for less volatile compounds. |
| Instrumentation Cost | Lower. | Higher. |
| Best For | Routine QC, purity assays, high-concentration samples. | Trace-level impurity analysis, metabolite ID, confirmatory testing. |
Conclusion
This document provides two robust, validated frameworks for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control and assays where analyte concentrations are relatively high. The GC-MS method provides superior sensitivity and specificity, making it the ideal choice for trace-level detection, impurity profiling, and unequivocal identification. The successful implementation of either method hinges on a thorough, phase-appropriate validation to demonstrate that the analytical procedure is fit for its intended purpose, ensuring data integrity in research and regulated environments.[3][7]
References
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20760632, this compound. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Used Mineral-Based Crankcase Oil. Available from: [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 4-(Methylamino)cyclohexanone
Abstract
This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-(Methylamino)cyclohexanone. This secondary amine, a key intermediate in the synthesis of various pharmaceutical compounds, requires a robust analytical method to ensure purity and monitor reaction progress. The described isocratic reversed-phase method utilizes a C18 stationary phase with a buffered mobile phase, providing excellent peak symmetry and resolution. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles, a detailed protocol, and method validation in accordance with industry standards.
Introduction and Scientific Rationale
This compound is an alicyclic ketone and a secondary amine, chemical properties that present specific challenges and opportunities for its analysis by reversed-phase HPLC. The presence of the basic amine functional group can lead to peak tailing due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, the mobile phase is acidified to ensure the analyte is in its protonated, more polar form, which minimizes these undesirable interactions and results in sharp, symmetrical peaks.
The carbonyl group within the cyclohexanone ring provides a chromophore suitable for UV detection. The n→π* electronic transition of the carbonyl group in cyclohexanone derivatives typically results in UV absorbance in the range of 270-290 nm.[1] This inherent absorbance allows for direct UV detection without the need for derivatization, simplifying the analytical procedure.[2][3]
This method has been developed to be specific, accurate, and precise, making it suitable for routine quality control and research applications.
Chromatographic Principle
The separation is based on the partitioning of this compound between a non-polar stationary phase (C18) and a polar mobile phase. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The acidic buffer protonates the secondary amine of the analyte, increasing its polarity and controlling its retention on the reversed-phase column. The organic modifier concentration is optimized to achieve a suitable retention time and resolution from potential impurities. Detection is achieved by monitoring the UV absorbance of the carbonyl chromophore.
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm syringe filters for sample preparation.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
This compound Reference Standard: Of known purity.
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water. The mobile phase is a mixture of this aqueous solution and acetonitrile. A typical starting composition is 80:20 (v/v) aqueous to acetonitrile. The solution should be filtered through a 0.45 µm membrane and degassed before use.
-
Diluent: The mobile phase is used as the diluent for standard and sample preparations to ensure compatibility with the chromatographic system.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range. The solution should be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm |
| Run Time | Approximately 10 minutes |
Method Validation Protocol
To ensure the trustworthiness and reliability of the analytical method, a validation protocol should be executed according to the International Council for Harmonisation (ICH) guidelines.
System Suitability
Before initiating any sample analysis, the chromatographic system's suitability must be confirmed. This is achieved by making five replicate injections of a working standard solution. The acceptance criteria are detailed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Linearity
The linearity of the method is established by analyzing a series of at least five concentrations of the reference standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy and Precision
Accuracy is determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), by analyzing multiple preparations of a homogeneous sample.
| Parameter | Acceptance Criteria |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the resolution of the this compound peak from other peaks and by performing forced degradation studies.
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Workflow and Data Presentation
The overall analytical workflow is depicted in the following diagram:
Caption: HPLC-UV analysis workflow for this compound.
Conclusion
The HPLC-UV method described in this application note is a robust, reliable, and straightforward approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. The scientific rationale behind the method development ensures good chromatographic performance, and the detailed validation protocol provides a framework for ensuring data integrity. This method is well-suited for the routine analysis of this compound in various stages of pharmaceutical development and manufacturing.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. [Link]
Sources
Application Note: A Robust GC-MS Methodology for the Analysis of 4-(Methylamino)cyclohexanone and its Metabolites
Abstract: This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 4-(Methylamino)cyclohexanone and its putative metabolites in biological matrices. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicological, and drug metabolism studies. This guide provides a detailed workflow, from sample preparation and derivatization to instrument parameters and data analysis, underpinned by a rationale for key experimental choices to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
This compound is a cyclic amino ketone whose pharmacological and metabolic profile is of growing interest. Structurally related to compounds like ketamine, it is crucial to have a robust and reliable analytical method to study its biotransformation and disposition. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique for the sensitive and specific detection of volatile and semi-volatile compounds.[1] This application note addresses the specific challenges in the analysis of this compound, which contains both a secondary amine and a ketone functional group, making it amenable to derivatization for improved chromatographic performance.
The primary metabolic pathways for structurally similar compounds, such as ketamine, involve N-demethylation and hydroxylation of the cyclohexanone ring.[2] Therefore, this methodology is designed to also detect the predicted primary metabolites of this compound: 4-aminocyclohexanone (resulting from N-demethylation) and hydroxylated isomers of the parent compound.
Predicted Metabolic Pathway of this compound
Based on the known metabolism of analogous compounds like ketamine and 2-Fluorodeschloroketamine (2-FDCK), the primary metabolic transformations of this compound are predicted to be N-demethylation and hydroxylation of the cyclohexanone ring.[2]
Caption: Predicted primary metabolic pathways of this compound.
Comprehensive Experimental Workflow
The analytical workflow is designed to ensure high recovery, sensitivity, and specificity. It encompasses sample preparation, derivatization, and GC-MS analysis.
Caption: Overview of the complete analytical workflow.
Detailed Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are suitable methods.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of basic drugs from plasma or urine.[2][3]
-
To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
Basify the sample by adding 100 µL of 1M NaOH to a pH > 10.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of isopropanol and ethyl acetate, 10:90 v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can offer cleaner extracts and higher throughput. A mixed-mode cation exchange polymer-based sorbent is recommended for amphetamine-like compounds.[4][5]
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load 1 mL of the pre-treated sample (biological fluid diluted with a suitable buffer).
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization
Derivatization is employed to improve the thermal stability and chromatographic properties of the analytes by converting the polar amine and hydroxyl groups into less polar and more volatile derivatives. Acylation is a robust choice for this purpose.
Protocol: Acylation with Pentafluoropropionic Anhydride (PFPA)
-
Reconstitute the dried extract from the sample preparation step in 50 µL of ethyl acetate.
-
Add 50 µL of Pentafluoropropionic Anhydride (PFPA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of analytes. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analytes. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min | Provides good separation of the parent compound and its metabolites. |
| Mass Spectrometer | Agilent 5977B or equivalent | Offers high sensitivity and specificity. |
| Ion Source Temp | 230°C | |
| Quadrupole Temp | 150°C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS providing reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan for identification of unknowns; SIM for enhanced sensitivity in quantification. |
Data Analysis and Interpretation
Expected Retention Times and Mass Spectra
The derivatized parent compound and its predicted metabolites will have characteristic retention times and mass spectra. The fragmentation patterns are predicted based on the known behavior of similar cyclic amino ketones.[6][7]
Table of Predicted m/z Values for Key Fragments (as PFP derivatives):
| Compound | Predicted Key Fragments (m/z) | Notes on Fragmentation |
| This compound-PFP | [M]+, [M-C2F5]+, [M-C2F5CO]+ | Alpha-cleavage of the cyclohexanone ring is expected to be a major fragmentation pathway.[6] |
| 4-Aminocyclohexanone-PFP | [M]+, [M-C2F5]+, [M-C2F5CO]+ | Similar fragmentation to the parent compound, with a different molecular ion. |
| Hydroxy-4-(methylamino)cyclohexanone-di-PFP | [M]+, [M-C2F5]+, [M-C2F5CO]+, [M-OC2F5CO]+ | The additional PFP group on the hydroxyl moiety will lead to a higher molecular weight and characteristic losses. |
Method Validation
A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[7]
-
Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.
-
Linearity: The linearity of the method should be established by analyzing a series of standards over a defined concentration range. A correlation coefficient (R²) of >0.99 is desirable.
-
Accuracy and Precision: Accuracy is determined by recovery studies of spiked samples at different concentrations. Precision is assessed by the repeatability (intra-day) and intermediate precision (inter-day) of the measurements, with a relative standard deviation (RSD) of <15% being acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Robustness: The reliability of the method is tested by introducing small, deliberate variations in the method parameters (e.g., GC oven temperature ramp rate, flow rate) and observing the effect on the results.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound and its primary metabolites. The described methods for sample preparation, derivatization, and instrumental analysis, coupled with a robust validation strategy, will enable researchers to obtain accurate and reproducible data in their studies. The provided rationale for each step is intended to empower scientists to adapt and optimize this protocol for their specific research needs.
References
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PubMed Central. [Link]
-
A fast GC-MS screening procedure for ketamine and its metabolites in urine samples. (n.d.). Journal of Food and Drug Analysis. [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.). ACS Publications. [Link]
-
A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. [Link]
-
Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. (2019). PubMed Central. [Link]
-
Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (n.d.). ResearchGate. [Link]
-
Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups. (2007). PubMed. [Link]
-
Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.). ScienceDirect. [Link]
-
GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. (n.d.). PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]
-
Quality Control in GC–MS Analysis of Amino Acids. (2025). LCGC International. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE [sigmaaldrich.com]
- 6. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 4-(Methylamino)cyclohexanone in the Synthesis of Novel Pharmaceutical Intermediates
Abstract
This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the versatile applications of 4-(methylamino)cyclohexanone as a pivotal starting material and intermediate in the synthesis of pharmaceutically active compounds. We will delve into the core reactivity of this building block, focusing on its application in the construction of complex molecular architectures, particularly those with analgesic potential. Detailed, field-tested protocols for key transformations, including Grignard reactions and reductive aminations, are presented. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Emergence of this compound as a Key Building Block
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in pharmaceutical research and development. Central to this endeavor is the design and synthesis of innovative molecular scaffolds. This compound has emerged as a valuable and versatile building block, particularly in the synthesis of compounds targeting the central nervous system. Its bifunctional nature, possessing both a reactive ketone and a secondary amine, allows for a diverse range of chemical modifications, making it an ideal starting point for the construction of complex molecules, including a novel class of analgesics. This guide will explore the strategic application of this compound in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and responsible use in a laboratory setting.
2.1. Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.18 g/mol | [1] |
| CAS Number | 2976-84-3 | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in organic solvents |
2.2. Safety and Handling
This compound is a chemical that requires careful handling to minimize risk to laboratory personnel.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[2]
-
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
-
Wear protective gloves, eye protection, and face protection.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.
Synthetic Pathways Utilizing this compound
The strategic value of this compound lies in its ability to undergo a variety of chemical transformations to yield complex and pharmaceutically relevant intermediates. Two key reaction pathways are highlighted below: the Grignard reaction for the introduction of aryl moieties and reductive amination for the synthesis of substituted cyclohexylamines.
3.1. Pathway A: Grignard Reaction for the Synthesis of 4-Aryl-4-(methylamino)cyclohexanols
The ketone functionality of this compound is a prime target for nucleophilic addition reactions, such as the Grignard reaction. This allows for the introduction of a wide range of aryl groups, a common feature in many centrally acting pharmaceuticals. The resulting tertiary alcohols can be key intermediates for further derivatization.
Caption: Grignard reaction pathway with this compound.
3.1.1. Protocol: Synthesis of 4-(3-Methoxyphenyl)-4-(methylamino)cyclohexanol
This protocol describes the synthesis of a key intermediate analogous to precursors for tramadol and other opioid analgesics.[4][5][6]
-
Materials:
-
This compound
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by a color change and gentle reflux). If not, gentle heating may be required. Maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent solution to 0 °C.
-
Grignard Reaction: Dissolve this compound in anhydrous THF and add it dropwise to the cooled Grignard reagent solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-(3-methoxyphenyl)-4-(methylamino)cyclohexanol can be purified by column chromatography on silica gel.
-
3.2. Pathway B: Reductive Amination for the Synthesis of N-Methyl-N-substituted-cyclohexylamines
Reductive amination is a powerful and versatile method for the formation of C-N bonds.[7] While this compound already possesses a methylamino group, this section will detail the synthesis of this compound from a precursor, 4-oxocyclohexanone, to illustrate the general applicability of this reaction. This method is crucial for synthesizing a variety of substituted aminocyclohexanes.
Caption: Reductive amination for the synthesis of this compound.
3.2.1. Protocol: Synthesis of this compound via Reductive Amination
This protocol details a one-pot reductive amination of a cyclohexanone derivative with methylamine.[8][9]
-
Materials:
-
4-Oxocyclohexanone monoketal (or a suitable precursor)
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
A weak acid catalyst (e.g., acetic acid)
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve the 4-oxocyclohexanone derivative and methylamine hydrochloride in methanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Carefully add sodium cyanoborohydride portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the addition of water.
-
Neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Characterization of Synthesized Intermediates
Thorough characterization of the synthesized intermediates is crucial to confirm their identity and purity. Standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products. Characteristic shifts for the methylamino group, the cyclohexyl ring protons, and any introduced aryl groups should be observed.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming the successful incorporation of the desired functional groups.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups. For example, the disappearance of the ketone carbonyl stretch (around 1715 cm⁻¹) and the appearance of a hydroxyl stretch (around 3300-3500 cm⁻¹) in the Grignard product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion: A Versatile Scaffold for Drug Discovery
This compound has proven to be a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to undergo key transformations such as Grignard reactions and reductive aminations allows for the efficient construction of complex molecular architectures with significant therapeutic potential, particularly in the field of analgesics. The protocols outlined in this application note provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate in their drug discovery and development programs.
References
- Vertex AI Search. Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-01-26).
-
PubChem. This compound. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Tutor. Reductive Amination. Retrieved January 22, 2026, from [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Retrieved January 22, 2026, from [Link]
-
ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved January 22, 2026, from [Link]
-
PubChem. This compound | C7H13NO | CID 20760632. Retrieved January 22, 2026, from [Link]
-
Alvarado, C., Guzmán, A., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327. Retrieved from [Link]
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]
- Google Patents. US4460604A - 4-Amino-4-aryl-cyclohexanones.
Sources
- 1. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
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- 4. 4-甲氧基苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
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- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(Methylamino)cyclohexanone as a Versatile Building Block for Novel Heterocycles
Introduction: The Strategic Value of 4-(Methylamino)cyclohexanone in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Among the myriad of building blocks available to medicinal chemists, this compound stands out as a particularly versatile and strategic starting material. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ketone, allows for a wide range of chemical transformations, leading to the construction of complex molecular architectures, notably spirocyclic and fused heterocyclic systems.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of novel heterocycles. We will explore its application in multicomponent reactions, with a focus on the synthesis of spiro-pyrimidines, and discuss the underlying mechanistic principles that govern these transformations. Detailed, field-proven protocols are provided to enable the practical application of these synthetic strategies in the laboratory.
Core Application: One-Pot Synthesis of Spiro[cyclohexane-1,5'-pyrimidine]diones
A significant application of this compound is its use in three-component reactions to generate spiro[cyclohexane-1,5'-pyrimidine]diones. This class of compounds is of considerable interest in medicinal chemistry due to their structural rigidity and potential for diverse biological activities. The reaction, analogous to the well-established Biginelli reaction, involves the condensation of this compound, an aromatic aldehyde, and a barbituric acid derivative.[2][3]
Reaction Principle and Causality
The one-pot synthesis of spiro[cyclohexane-1,5'-pyrimidine]diones from this compound is a cascade of reactions that efficiently builds molecular complexity. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for protonating the carbonyl oxygen of the benzaldehyde, thereby activating it towards nucleophilic attack. The secondary amine of this compound, being a potent nucleophile, initiates the reaction sequence. The subsequent cyclization with barbituric acid is driven by the formation of a stable heterocyclic ring system. The use of a high-boiling solvent like ethanol allows for the reaction to be conducted at a temperature that facilitates all steps of the cascade while minimizing side reactions.
Reaction Workflow Diagram:
Caption: One-pot synthesis of spiro[cyclohexane-1,5'-pyrimidine]diones.
Detailed Experimental Protocol: Synthesis of 1'-Methyl-4'-phenylspiro[cyclohexane-1,5'-pyrimidine]-2',4',6'(1'H,3'H,5'H)-trione
This protocol details the synthesis of a representative spiro[cyclohexane-1,5'-pyrimidine]dione via a one-pot, three-component reaction.
Materials:
-
This compound hydrochloride
-
Benzaldehyde
-
Barbituric acid
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Ethanol (absolute)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, suspend this compound hydrochloride (1.65 g, 10 mmol) in ethanol (30 mL). Add triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride and stir for 10 minutes at room temperature to liberate the free amine.
-
Addition of Reagents: To the stirred suspension, add benzaldehyde (1.06 g, 10 mmol) and barbituric acid (1.28 g, 10 mmol).
-
Catalyst Addition and Reflux: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL), deionized water (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 1'-methyl-4'-phenylspiro[cyclohexane-1,5'-pyrimidine]-2',4',6'(1'H,3'H,5'H)-trione.
Data Summary:
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TSA (10) | Ethanol | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | p-TSA (10) | Ethanol | 4.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | p-TSA (10) | Ethanol | 6 | 82 |
| 4 | Benzaldehyde | Acetic Acid (20) | Ethanol | 8 | 75 |
Yields are for the isolated, purified product.
Mechanistic Insights: The Reaction Cascade
The formation of the spiro-pyrimidine scaffold proceeds through a well-defined mechanistic pathway, initiated by the acid-catalyzed activation of the aldehyde.
Proposed Reaction Mechanism Diagram:
Caption: Proposed mechanism for spiro-pyrimidine formation.
-
Knoevenagel Condensation: The reaction initiates with an acid-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene group of barbituric acid. This step forms a highly electrophilic benzylidenebarbituric acid intermediate.
-
Michael Addition: The secondary amine of this compound then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the benzylidenebarbituric acid.
-
Intramolecular Cyclization and Dehydration: The final step involves an intramolecular condensation between the ketone of the cyclohexanone ring and one of the amide N-H groups of the barbituric acid moiety, followed by dehydration to yield the stable spiro[cyclohexane-1,5'-pyrimidine]dione.
Broader Applications: Synthesis of Fused Heterocycles
Beyond spirocycles, this compound is a valuable precursor for the synthesis of fused heterocyclic systems. For instance, its reaction with o-aminobenzamides can lead to the formation of fused quinazolinone derivatives.
General Reaction Scheme for Fused Heterocycles:
Caption: Synthesis of fused quinazolinones.
The ketone functionality of this compound can condense with the amino group of the o-aminobenzamide, followed by an intramolecular cyclization of the methylamino group onto the amide carbonyl, leading to the formation of a tetracyclic fused system. The specific reaction conditions, such as the choice of catalyst and solvent, can influence the regioselectivity and yield of the desired product.
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile and powerful building block for the synthesis of novel and complex heterocyclic compounds. Its application in multicomponent reactions, particularly for the construction of spiro[cyclohexane-1,5'-pyrimidine]diones, offers an efficient and atom-economical route to scaffolds of high interest in medicinal chemistry. The protocols and mechanistic insights provided in this application note serve as a practical guide for researchers to explore the full synthetic potential of this valuable starting material.
Future research in this area could focus on expanding the scope of multicomponent reactions using this compound with a wider variety of reaction partners. Furthermore, the exploration of stereoselective transformations to control the chirality of the resulting spirocyclic and fused systems will be a significant avenue for the development of novel therapeutic agents.
References
-
Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). A novel Biginelli-like multicomponent reaction: synthesis of spiro-fused heterocycles. Tetrahedron Letters, 50(26), 3469-3471. [Link]
-
Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Alzahrani, A. Y. A., Shehab, W. S., Amer, A. H., Assy, M. G., Mouneir, S. M., Abdelaziz, M., & Abdel Hamid, A. M. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 1037-1055. [Link]
-
Mohammadi, A. A., & Mokhtari, R. (2014). A novel and efficient one-pot synthesis of spiro[indoline-3,5'-pyrimido[4,5-b]quinoline]-2,2',4',6'(1'H,3'H)-tetraone derivatives. Tetrahedron Letters, 55(1), 221-224. [Link]
-
Biginelli reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Ibrahim, Y. R. (2009). Synthesis of spiro(cyclohexa-diene-pyrazolo[1,5-a]pyrimidine-4-ylidene)-malononitrile derivatives. Journal of Chemical Research, 2009(8), 495-498. [Link]
-
Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(20), 12143–12153. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
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- 3. BJOC - O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization [beilstein-journals.org]
Application Notes and Protocols for the N-Alkylation of 4-(Methylamino)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of 4-(methylamino)cyclohexanone is a pivotal transformation in medicinal chemistry, yielding tertiary amine scaffolds that are integral to a diverse range of pharmacologically active agents. The strategic introduction of various alkyl groups onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical determinants of drug efficacy and pharmacokinetics. This guide provides a comprehensive overview of two robust and widely employed methods for this transformation: direct N-alkylation via nucleophilic substitution and reductive amination. Detailed, field-proven protocols, mechanistic insights, and a comparative analysis of these methodologies are presented to empower researchers in the synthesis of novel N-substituted this compound derivatives for accelerated drug discovery programs.
Introduction: The Strategic Importance of N-Alkylation
The 4-aminocyclohexanone moiety is a valuable building block in the synthesis of complex molecules. N-alkylation of the secondary amine, this compound, to form a tertiary amine is a critical step in the development of novel therapeutics. Tertiary amines are prevalent in a vast array of pharmaceuticals, influencing receptor binding, bioavailability, and overall pharmacological profile. The choice of the N-alkylation strategy is paramount and is dictated by the nature of the desired alkyl group, the scale of the reaction, and the functional group tolerance of the substrate. This document will explore two primary synthetic routes: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. A base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Causality Behind Experimental Choices
-
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is well-suited for this transformation.[1][2] Its insolubility in many organic solvents provides a solid-liquid phase system, which can facilitate product isolation and prevent side reactions associated with strongly basic conditions. Being a solid base, it can be easily removed by filtration upon reaction completion.
-
Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions. These solvents can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. DMF, in particular, has a high boiling point, allowing for the reaction to be conducted at elevated temperatures to increase the reaction rate, especially with less reactive alkyl halides.
-
Alkylating Agent: Benzyl bromide is a common and effective electrophile for introducing a benzyl group, a frequently encountered substituent in pharmacologically active compounds. Iodides are more reactive than bromides, which are in turn more reactive than chlorides.
Detailed Experimental Protocol: N-Benzylation of this compound
Materials:
-
This compound hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free secondary amine in situ.
-
Add benzyl bromide (1.1 eq) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (2 x volume of DMF) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a common solvent system for purifying compounds of this polarity.[3][4] The optimal solvent system should be determined by TLC analysis. For basic amine compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.[4]
Reaction Mechanism and Workflow
Diagram Caption: The SN2 mechanism for the N-alkylation of this compound.
Diagram Caption: Experimental workflow for direct N-alkylation.
Method 2: Reductive Amination
Reductive amination is a highly versatile and reliable method for N-alkylation that avoids the potential for over-alkylation, a common side reaction in direct alkylation with primary amines.[5][6] This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.
Causality Behind Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for many reductive amination reactions.[7][8] It is a mild and selective reducing agent that readily reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone or aldehyde.[9][10] This high selectivity allows for a convenient one-pot procedure where all reactants can be mixed together from the start. Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), STAB is safer to handle and its byproducts are less hazardous.[7]
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination with STAB.[8] They are relatively non-polar and aprotic, which prevents unwanted reactions with the reducing agent.
-
Carbonyl Source: Benzaldehyde is used to introduce the benzyl group. A wide variety of aldehydes and ketones can be employed to synthesize a library of N-alkylated derivatives.
Detailed Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
This compound hydrochloride
-
Triethylamine (Et₃N)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
To this solution, add benzaldehyde (1.1 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions over 5-10 minutes. The reaction can be slightly exothermic.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography as described in the previous section.
Reaction Mechanism and Workflow
Diagram Caption: The mechanism of reductive amination of this compound.
Diagram Caption: Experimental workflow for reductive amination.
Comparative Data and Method Selection
The choice between direct alkylation and reductive amination depends on several factors. The following table summarizes key considerations:
| Feature | Direct Alkylation with Alkyl Halides | Reductive Amination |
| Alkylating Agent | Alkyl halides (R-X) | Aldehydes (RCHO) or Ketones (RCOR') |
| Key Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Over-alkylation Risk | Possible, especially with primary amines | Minimal |
| Functional Group Tolerance | Moderate | Generally high |
| Reaction Conditions | Often requires heating | Typically at room temperature |
| Byproducts | Halide salts | Borate salts |
| Best For | Introducing simple alkyl groups where the alkyl halide is readily available. | A wider variety of alkyl groups, including those derived from complex aldehydes/ketones. Also preferred for substrates with sensitive functional groups. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents; insufficient heating (direct alkylation); incomplete iminium ion formation (reductive amination). | Ensure reagents are anhydrous and of high purity. Increase reaction temperature or time for direct alkylation. For reductive amination, consider adding a catalytic amount of acetic acid to promote iminium ion formation. |
| Formation of multiple products | Over-alkylation (direct alkylation); side reactions. | In direct alkylation, use a larger excess of the starting amine. For both methods, ensure the reaction is monitored closely and stopped once the starting material is consumed. |
| Difficulty in purification | Co-elution of product and impurities. | Optimize the solvent system for flash chromatography. Consider using a different stationary phase (e.g., alumina for basic compounds).[3] |
Conclusion
The N-alkylation of this compound is a fundamental and versatile transformation for the synthesis of novel tertiary amines with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination offer effective and reliable routes to these valuable compounds. The choice of method should be guided by the specific synthetic target, the availability of starting materials, and the desired level of control over the reaction. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the efficient and successful synthesis of N-alkylated this compound derivatives.
References
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
- Mahrwald, R. (2012). Modern Methods of Organic Synthesis. Wiley-VCH.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Reiss, R. J. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Bar, G. L. J. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications. Retrieved from [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(N-acetyl-N-methylamino)benzyl alcohol. Retrieved from [Link]
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nano-K2CO3: Preparation, Characterization and Evaluation of Reactive Activities. Retrieved from [Link]
-
Scribd. (n.d.). Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). Retrieved from [Link]
-
ResearchGate. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Retrieved from [Link]
-
Kulkarni, P. S., & Gawade, S. A. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. interchim.fr [interchim.fr]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
The Strategic deployment of 4-(Methylamino)cyclohexanone in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of scaffolds available to medicinal chemists, the 4-(methylamino)cyclohexanone moiety has emerged as a versatile and valuable component. Its inherent structural features—a conformationally adaptable cyclohexane ring, a secondary amine capable of forming crucial interactions, and a ketone handle for synthetic diversification—render it an attractive starting point for the design of a wide range of bioactive molecules. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this scaffold in their quest for innovative medicines.
Physicochemical Properties and Medicinal Chemistry Relevance
The utility of a building block in medicinal chemistry is intrinsically linked to its physicochemical properties. These parameters govern its behavior in biological systems and influence key drug-like attributes such as solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem |
| Molecular Weight | 127.18 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The low molecular weight and XLogP3 value of this compound suggest its suitability for incorporation into lead compounds while maintaining favorable "rule of five" properties. The presence of both hydrogen bond donor and acceptor capabilities allows for versatile interactions with biological targets.
Core Applications in Medicinal Chemistry
The this compound scaffold is a key constituent in several classes of pharmacologically active agents, most notably in the realm of neuroscience and oncology.
Analgesics and Arylcyclohexylamines
The broader class of 4-aminocyclohexanones has been extensively explored for the development of potent analgesics. These compounds often act on the central nervous system, with some exhibiting opioid receptor activity. The substitution pattern on the amino group and the cyclohexane ring plays a critical role in modulating potency and selectivity. While many reported analogues feature a dimethylamino group, the methylamino moiety of this compound offers a valuable point for diversification and fine-tuning of pharmacological activity.
Arylcyclohexylamines, a class of psychoactive drugs that includes ketamine, represent a significant area where the aminocyclohexanone scaffold is prevalent. These compounds are known for their anesthetic, analgesic, and antidepressant effects, primarily through their action as NMDA receptor antagonists. The synthesis of ketamine and its analogues often involves intermediates derived from aminocyclohexanones, highlighting the importance of this structural motif in the development of new central nervous system-acting agents. For instance, fluoroketamine, a derivative of ketamine, has been synthesized from 2-(methylamino)cyclohexanone precursors[1][2][3][4].
Kinase Inhibitors
The cyclohexane ring of this compound can serve as a non-aromatic scaffold to orient functional groups in the three-dimensional space of a kinase active site. The methylamino group can be functionalized to introduce moieties that form key hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The ketone functionality provides a convenient handle for the introduction of various substituents that can target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. While direct examples of this compound in approved kinase inhibitors are not prevalent, the use of substituted aminocyclohexanes and related saturated heterocycles is a well-established strategy in this therapeutic area.
Synthetic Protocols
The synthesis of this compound and its derivatives can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Protocol 1: Reductive Amination of 1,4-Cyclohexanedione Monoethylene Ketal
This two-step protocol offers a controlled approach to the synthesis of this compound, utilizing a protected form of the starting dione.
Caption: Synthetic workflow via reductive amination.
Step 1: Reductive Amination
-
To a solution of 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in methanol, add a solution of methylamine (1.5 equivalents, e.g., as a 40% solution in water).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound ethylene ketal.
Step 2: Deprotection
-
Dissolve the crude ketal from the previous step in a mixture of acetone and 2 M aqueous HCl (1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.
-
Lyophilize the aqueous layer to obtain this compound hydrochloride as a solid.
Protocol 2: Synthesis via N-Boc Protected Intermediate
This method provides an alternative route that can be advantageous for library synthesis, as the Boc-protected intermediate is stable and can be readily purified.
Caption: Synthesis utilizing a Boc-protection strategy.
Step 1: Boc Protection of 4-Aminocyclohexanone
-
Suspend 4-aminocyclohexanone hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (Et₃N) (2.2 equivalents) and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dissolved in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (4-oxocyclohexyl)carbamate.
Step 2: N-Methylation
-
Dissolve the Boc-protected amine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C and add sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (MeI) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl methyl(4-oxocyclohexyl)carbamate.
Step 3: Boc Deprotection
-
Dissolve the N-methylated intermediate (1 equivalent) in a solution of hydrochloric acid in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to obtain this compound hydrochloride.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated and potential applications in the development of analgesics, CNS-active agents, and kinase inhibitors underscore its importance in modern drug discovery. As our understanding of the structural requirements for targeting complex biological systems continues to evolve, the strategic incorporation of conformationally defined scaffolds like this compound will undoubtedly play a crucial role in the design of the next generation of therapeutics. Further exploration of this moiety in novel chemical space is highly encouraged and is likely to yield new and improved drug candidates.
References
-
Moghimi, A., Rahmani, S., Zare, R., & Sadeghzadeh, M. (2014). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Synthetic Communications, 44(14), 2021-2028. [Link]
-
Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences, 132(1), 1-7. [Link]
- BenchChem. (2025). Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylamino)cyclohexanone
Welcome to the dedicated technical support center for the synthesis of 4-(Methylamino)cyclohexanone. This resource is designed for researchers, chemists, and professionals in drug development who are working with or planning to synthesize this versatile intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate the challenges of this synthesis and improve your yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound, particularly focusing on the common route of reductive amination of 4-oxocyclohexanecarboxylic acid followed by esterification and reduction, or direct reductive amination of 4-cyclohexanone.
Issue 1: Low Yield of the Final Product
Question: My overall yield for the synthesis of this compound is consistently below 30%. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic route. Let's break down the potential causes by reaction stage:
1. Inefficient Reductive Amination:
-
Cause: The equilibrium between the ketone, methylamine, and the intermediate imine/enamine may not favor the imine, or the reducing agent may be inefficient. The pH of the reaction is also critical; if it's too low, the amine will be protonated and non-nucleophilic, and if it's too high, the ketone enolization can lead to side reactions.
-
Solution:
-
pH Control: Maintain the reaction pH between 6 and 8. This can be achieved using a buffer system or by the controlled addition of an acid, such as acetic acid.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a superior choice to sodium borohydride (NaBH₄) for reductive aminations. STAB is a milder and more selective reducing agent that is effective under slightly acidic conditions, which favor imine formation.
-
Reaction Conditions: Ensure anhydrous conditions if using sensitive hydrides. The reaction temperature should be controlled; starting at a lower temperature (0°C) and slowly warming to room temperature can often improve selectivity and yield.
-
2. Incomplete Reaction or Side Reactions:
-
Cause: The reaction may not be going to completion, or side products may be forming. A common side reaction is the formation of the tertiary amine, 4-(Dimethylamino)cyclohexanone, if the product amine reacts further with the starting ketone.
-
Solution:
-
Stoichiometry: Use a slight excess of methylamine (1.1-1.5 equivalents) to drive the reaction towards the desired product. However, a large excess can sometimes promote the formation of the tertiary amine.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of any major side products.
-
Purification: An efficient purification method is crucial. Column chromatography is often necessary to separate the desired secondary amine from unreacted starting material, the corresponding alcohol (a byproduct of ketone reduction), and any tertiary amine formed.
-
Experimental Protocol: Optimized Reductive Amination of 4-Cyclohexanone
-
To a solution of 4-cyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine (1.2 eq, as a solution in THF or as a salt with a base).
-
Add acetic acid (1.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction to 0°C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows multiple spots on TLC and extra peaks in the NMR spectrum. What are the common impurities and how can I remove them?
Answer: The presence of impurities is a common issue. Identifying the impurity is the first step to effective removal.
Common Impurities and Their Removal:
| Impurity | Potential Cause | Identification | Removal Strategy |
| 4-Cyclohexanone (Starting Material) | Incomplete reaction. | TLC, GC-MS, ¹H NMR (peak around 2.4 ppm). | Column chromatography. |
| 4-Hydroxycyclohexyl)methylamine | Reduction of the ketone by the reducing agent before imine formation. | TLC, GC-MS, ¹H NMR (presence of a broad OH peak). | Column chromatography. |
| 4-(Dimethylamino)cyclohexanone | Further reaction of the product with the starting ketone and methylamine. | TLC, GC-MS, ¹H NMR (singlet for the two methyl groups). | Column chromatography. A careful choice of eluent is needed to separate the secondary and tertiary amines. |
DOT Diagram: Troubleshooting Logic for Impurity Analysis
Caption: Troubleshooting workflow for identifying and addressing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of reductive amination in this synthesis?
A1: Reductive amination is a two-step process that combines a carbonyl compound (4-cyclohexanone) and an amine (methylamine) to form a secondary amine.
-
Imine Formation: The nitrogen of the methylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-cyclohexanone. This is followed by dehydration to form a Schiff base, or more specifically, an iminium ion under acidic conditions. This step is reversible and pH-dependent.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to the corresponding secondary amine, this compound. These reducing agents are preferred because they are less reactive towards the ketone starting material compared to stronger reducing agents like sodium borohydride (NaBH₄).
DOT Diagram: Mechanism of Reductive Amination
Caption: Simplified mechanism of reductive amination.
Q2: Can I use sodium borohydride (NaBH₄) for this reaction?
A2: While it is possible to use sodium borohydride, it is often less effective for one-pot reductive aminations. NaBH₄ can readily reduce the starting ketone to the corresponding alcohol (4-hydroxycyclohexanone), which is a common side product that can lower the yield of the desired amine. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are generally preferred as they are milder and more selective for the iminium ion over the ketone. If NaBH₄ is to be used, the reaction is often performed in two separate steps: pre-formation of the imine, followed by the addition of the reducing agent.
Q3: What are the best practices for purifying this compound?
A3: The purification of this compound typically involves a few key steps:
-
Aqueous Workup: After quenching the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble components. An extraction with an organic solvent like dichloromethane or ethyl acetate is standard.
-
Acid-Base Extraction: To separate the amine product from non-basic impurities, an acid-base extraction can be very effective. The organic layer can be extracted with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the amine is re-extracted into an organic solvent.
-
Column Chromatography: This is often the most effective method for obtaining a highly pure product. A silica gel column is typically used. The eluent system needs to be optimized to achieve good separation. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent the amine from tailing on the acidic silica gel.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. Key signals to look for in the ¹H NMR spectrum include the N-H proton (often a broad singlet), the N-methyl group (a singlet or doublet depending on coupling), and the protons on the cyclohexyl ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. Techniques like GC-MS can also help to identify and quantify any impurities.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H bond (a sharp peak around 3300-3500 cm⁻¹) and the absence of the C=O stretch from the starting ketone (around 1715 cm⁻¹).
-
Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of the product. A single spot on the TLC plate (visualized with an appropriate stain like ninhydrin for amines) suggests a high degree of purity.
References
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination. Organic Process Research & Development, 16(6), 1156–1184. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Technical Support Center: Purification of Crude 4-(Methylamino)cyclohexanone by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 4-(Methylamino)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As a secondary amine and a ketone, this compound presents unique challenges during silica gel chromatography, which this guide aims to address with scientifically grounded and field-proven insights.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific problems you may encounter during the column chromatography of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My product, this compound, is showing significant tailing and I'm getting poor separation from impurities. What's causing this and how can I fix it?
Answer:
Peak tailing is a frequent issue when purifying amines on standard silica gel.[1] The primary cause is the interaction between the basic secondary amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to a portion of your compound being retained more strongly, resulting in a broad, tailing peak.
Solutions:
-
Incorporate a Basic Modifier in the Mobile Phase: The most effective way to mitigate this issue is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent.[2][3][4] These modifiers compete with your product for the acidic sites on the silica, minimizing the strong interactions and allowing your compound to elute as a sharper band.[2]
-
Recommended Starting Concentration: Begin by adding 0.1-1% (v/v) of triethylamine to your mobile phase. You can optimize this concentration based on the observed improvement in peak shape.
-
-
Consider an Alternative Stationary Phase: If tailing persists, you might consider using a different stationary phase.
-
Amine-functionalized silica: This type of stationary phase has amine groups bonded to the silica surface, which helps to shield the acidic silanol groups and can provide better peak shapes for basic compounds.[4]
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5]
-
Question 2: I'm experiencing low or no recovery of my this compound from the column. Where is my product going?
Answer:
Low or no recovery is a critical issue that often points to irreversible adsorption of your compound onto the silica gel.[2] The strong interaction between the basic amine and acidic silanol groups can be so significant that your compound does not elute from the column under your chosen conditions.
Solutions:
-
Pre-treat the Silica Gel: Before packing your column, you can pre-treat the silica gel with a solution of your mobile phase containing the basic modifier (e.g., 1% TEA in your chosen solvent system). This helps to neutralize the active sites on the silica before your compound is introduced.
-
Increase the Polarity and Basicity of the Mobile Phase: If your compound is already on the column, you can try to elute it by gradually increasing the polarity of your mobile phase (e.g., increasing the percentage of methanol in a dichloromethane/methanol system) while maintaining the presence of a basic modifier like TEA.
-
Dry Loading with Deactivated Silica: When preparing your sample for loading, consider the dry loading technique.[6] Adsorb your crude product onto a small amount of silica gel. Before doing so, you can deactivate this portion of silica by treating it with a solution of triethylamine in a volatile solvent and then removing the solvent under reduced pressure.
Question 3: I'm observing new, unexpected spots on my TLC analysis of the collected fractions, suggesting my product is degrading on the column. What could be the cause?
Answer:
Product degradation on silica gel can be a concern, especially for compounds with sensitive functional groups. For this compound, the ketone functionality introduces a potential degradation pathway.
Potential Cause:
-
Schiff Base Formation: The primary amine of another molecule (or another molecule of your product) can react with the ketone of your target compound to form an imine (Schiff base), especially in the presence of the acidic silica gel which can catalyze this reaction. While less likely with a secondary amine, related side reactions can occur. Some amine columns are known to be susceptible to Schiff base formation in the presence of ketones.[7]
Solutions:
-
Use a Deactivated Stationary Phase: As mentioned before, using amine-functionalized silica or alumina can reduce the acidity of the stationary phase and minimize acid-catalyzed degradation.
-
Work Quickly and at Room Temperature: Avoid prolonged exposure of your compound to the silica gel. Run your column efficiently and avoid leaving the compound on the column for extended periods. Do not let the column run dry.[8]
-
Ensure Purity of Solvents: Impurities in your solvents, such as small amounts of acetone (an oxidation product of isopropanol), could potentially react with your compound.[7] Use high-purity solvents for your chromatography.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for the purification of crude this compound by flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
TLC plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Pressurized air or nitrogen source for flash chromatography[6]
-
Fraction collection tubes
2. Mobile Phase Selection and Preparation:
-
Initial TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To counteract the basicity of the amine, add 1% triethylamine (TEA) to the mobile phase.
-
Target Rf Value: Aim for an Rf value of your desired product between 0.2 and 0.4 for good separation.
-
Example Mobile Phase: A common mobile phase for similar compounds is a gradient of 0-10% Methanol in Dichloromethane, with 1% TEA throughout.
| Solvent System Component | Purpose | Typical Concentration Range |
| Dichloromethane (DCM) | Primary eluent | 90-100% |
| Methanol (MeOH) | Polar modifier to increase elution strength | 0-10% |
| Triethylamine (TEA) | Basic modifier to prevent tailing | 0.5-2% |
3. Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a layer of sand (approximately 1-2 cm).[6]
-
Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., DCM with 1% TEA).
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.[8]
-
Add another layer of sand on top of the settled silica gel to prevent disturbance during sample and solvent addition.[6]
-
Equilibrate the column by passing several column volumes of the initial mobile phase through the packed silica until the baseline is stable.
4. Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure until you have a free-flowing powder.[6]
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
5. Elution and Fraction Collection:
-
Begin eluting with your initial mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent (e.g., Methanol).
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.[10]
-
Collect fractions of a suitable volume in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent and triethylamine.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different stationary phase, like alumina?
A1: Yes, alumina can be a good alternative to silica for purifying basic compounds like this compound.[5] Alumina is generally less acidic than silica. You can use neutral or basic alumina. You will likely need to re-optimize your mobile phase system with TLC on alumina plates first.
Q2: Is it necessary to use a gradient elution?
A2: While not strictly necessary, a gradient elution is often more efficient for separating compounds with different polarities. Starting with a less polar mobile phase allows for the elution of non-polar impurities, and then gradually increasing the polarity helps to elute your product in a reasonable volume without excessive band broadening.
Q3: How should I handle and store the purified this compound?
A3: this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses.[11] It is advisable to store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[11][12] For long-term storage, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Q4: The crude material is an oil. How do I best apply it to the column?
A4: For oily crude materials, the dry loading method is highly recommended.[6] Dissolving the oil in a suitable solvent, adsorbing it onto silica gel, and then evaporating the solvent to get a free-flowing powder ensures that the sample is introduced to the column in a narrow, uniform band, which leads to better separation.
Logical Troubleshooting Flowchart
Caption: A logical approach to troubleshooting common chromatography issues.
References
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Technical Support Center: Synthesis of 4-(Methylamino)cyclohexanone
Welcome to the technical support center for the synthesis of 4-(methylamino)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Section 1: Core Synthesis and Mechanism
Q1: What is the primary synthetic route to this compound, and what is the fundamental mechanism?
The most prevalent and versatile method for synthesizing this compound is through the reductive amination (also known as reductive alkylation) of a suitable 4-substituted cyclohexanone precursor.[1] This process involves the reaction of a carbonyl group (in this case, a ketone) with an amine to form an intermediate imine, which is then reduced to the target amine.[1][2]
The reaction proceeds in two key stages:
-
Imine Formation: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone derivative. This is followed by dehydration to form a C=N double bond, yielding an N-methyliminocyclohexane intermediate. This step is reversible and often acid-catalyzed.[3]
-
Reduction: The intermediate imine (or its protonated form, the iminium ion) is then reduced in situ by a suitable reducing agent to yield the final secondary amine product, this compound.
This one-pot approach is highly valued in green chemistry as it reduces the need for intermediate purification steps and often proceeds under mild conditions.[1]
Caption: General workflow for the synthesis of this compound via reductive amination.
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most frequently encountered impurities and side reactions. Understanding their origin is critical for optimizing reaction conditions and improving final product purity.
Q2: My analysis shows a significant peak corresponding to 4-(Dimethylamino)cyclohexanone. Why does this over-alkylation occur and how can it be prevented?
The formation of the tertiary amine, 4-(dimethylamino)cyclohexanone, is a classic example of over-alkylation . This occurs when the desired secondary amine product, this compound, successfully competes with the starting methylamine to react with any remaining cyclohexanone starting material.[2]
Causality: The newly formed secondary amine is also a nucleophile and can react with the ketone to form an enamine or a new iminium ion, which is then reduced to the tertiary amine. This side reaction is particularly problematic if the reaction is run for an extended period or if there is a localized excess of the ketone.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of methylamine (1.1-1.5 equivalents) relative to the cyclohexanone. This ensures the ketone is consumed primarily by the intended reactant.
-
Stepwise Procedure: For challenging cases, a stepwise approach can be effective.[4] First, allow the imine to form completely by mixing the ketone and methylamine (potentially with a dehydrating agent like MgSO₄). Then, add the reducing agent in a controlled manner.
-
Choice of Amine Salt: Using methylamine hydrochloride and a base to liberate the free amine in situ can help maintain a controlled, steady concentration of the amine, reducing the likelihood of the secondary amine product reacting further.
Caption: Pathway showing the formation of the tertiary amine byproduct.
Q3: I am observing the formation of 4-aminocyclohexanol. What is causing the reduction of my starting ketone?
The presence of 4-aminocyclohexanol indicates that the reducing agent is reducing the ketone starting material before it has a chance to form the imine.
Causality: This side reaction is highly dependent on the choice of reducing agent. Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[1] If the rate of ketone reduction is comparable to or faster than the rate of imine formation, a significant amount of the alcohol byproduct will be generated.
Troubleshooting Protocol:
-
Use a Milder Reducing Agent: The most effective solution is to use a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason, as it reduces iminium ions much faster than it reduces ketones.[1][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1][2]
-
Optimize pH: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[2] These conditions protonate the intermediate hemiaminal, facilitating water elimination. However, if the pH is too low, the primary amine will be fully protonated and non-nucleophilic. Acetic acid is often used as a catalyst to achieve the optimal pH.[4]
-
Sequential Addition: If you must use NaBH₄, add it only after confirming imine formation is complete (e.g., via TLC or crude NMR).[2]
Caption: Competing reaction pathways leading to desired product versus alcohol byproduct.
Q4: My reaction with formic acid and formaldehyde (Eschweiler-Clarke conditions) resulted in a difficult-to-separate impurity. What could it be?
When using the Eschweiler-Clarke reaction, which employs formic acid as the reducing agent and formaldehyde as the carbon source for methylation, a common side product is the N-formyl derivative .[5][6][7]
Causality: The Leuckart-Wallach and Eschweiler-Clarke reactions proceed through mechanisms where a formamide or an N-formyl derivative can be a stable intermediate or byproduct.[7][8][9] If the reduction of the formylated intermediate is incomplete, or if formylation competes with methylation, it will persist in the final product mixture.
Troubleshooting Protocol:
-
Ensure Excess Reagents: The classic Eschweiler-Clarke protocol calls for an excess of both formic acid and formaldehyde to drive the reaction to completion and ensure full reduction.[6]
-
Reaction Temperature and Time: These reactions often require elevated temperatures (approaching 100 °C) to ensure the decomposition of formic acid to provide the hydride for reduction and the evolution of CO₂.[6][10] Ensure the reaction is heated for a sufficient duration.
-
Hydrolysis Workup: A final acidic or basic hydrolysis step during workup can help cleave any unreacted N-formyl impurity back to the desired secondary amine, simplifying purification.
Summary of Troubleshooting Strategies
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| 4-(Dimethylamino)cyclohexanone | - Incorrect stoichiometry (excess ketone).- Product reacts with starting material. | - Use a slight excess of methylamine (1.1-1.5 eq).- Implement a stepwise addition of reagents.[4] |
| 4-Substituted-cyclohexanol | - Reducing agent is too strong (e.g., NaBH₄).- Imine formation is too slow. | - Switch to a milder reducing agent like NaBH(OAc)₃.[1]- Catalyze imine formation with a small amount of acetic acid.[4] |
| N-formyl Byproduct | - Incomplete reduction in Eschweiler-Clarke.- Insufficient heat or reaction time. | - Use excess formic acid and formaldehyde.[6]- Ensure reaction reaches ~100°C.- Consider a final hydrolysis step during workup. |
| High MW Oligomers/Polymers | - Self-condensation of cyclohexanone.- Instability of starting materials. | - Use freshly distilled cyclohexanone.- Maintain lower reaction temperatures.- Use a slight excess of the amine to trap the ketone.[11] |
Section 3: Purification and Handling
Q5: What are the most effective methods for purifying this compound from the common side products?
Purification strategies depend on the nature of the impurities. A combination of extraction and distillation is typically effective.
-
Acid-Base Extraction: This is the primary method for separating the basic amine products from neutral byproducts like the starting ketone or the corresponding alcohol.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The desired amine and any amine byproducts will move to the aqueous layer as their hydrochloride salts.
-
Wash the organic layer to remove any remaining starting materials.
-
Basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH > 10 to deprotonate the amine salts.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄) and concentrate to yield the purified amine.
-
-
Distillation: If the boiling points of the desired product and the tertiary amine byproduct are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Bisulfite Adduct Formation: For removing unreacted cyclohexanone, treatment with a sodium bisulfite solution can be employed.[12] The ketone forms a solid adduct that can be filtered off. The adduct can later be decomposed to recover the ketone if desired.
Q6: Is this compound stable, and are there specific storage recommendations?
This compound, like many aminoketones, can be susceptible to degradation over time, particularly through self-condensation or oxidation.
Storage Recommendations:
-
Store under Inert Atmosphere: To prevent oxidation, store the compound under nitrogen or argon.
-
Refrigerate: Store at low temperatures (0-4 °C) to slow the rate of potential decomposition reactions.
-
Use as a Salt: For long-term storage, converting the amine to its hydrochloride salt can significantly improve stability.[13] The salt is typically a more stable, crystalline solid that is less prone to air oxidation.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
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Wikipedia. Reductive amination. Available from: [Link]
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Pearson+. Using cyclohexanone as the starting material, describe how each o... | Study Prep. Available from: [Link]
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Indian Academy of Sciences. (Date). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Available from: [Link]
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Organic Chemistry Portal. Cyclohexanone synthesis. Available from: [Link]
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The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]
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-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]
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Wikipedia. Leuckart reaction. Available from: [Link]
- Google Patents. (Date). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
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Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]
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Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]
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Technical Support Center: Optimization of Reductive Amination for the Synthesis of 4-(Methylamino)cyclohexanone
Welcome to the technical support center for optimizing the synthesis of 4-(Methylamino)cyclohexanone via reductive amination. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield, purity, and scalability of this crucial synthetic transformation. Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability in the pharmaceutical industry.[1][2][3] However, the selective mono-amination of a symmetrical diketone like 1,4-cyclohexanedione presents unique challenges, primarily the prevention of over-alkylation.
This document provides in-depth, field-proven insights into the reaction mechanism, reagent selection, and troubleshooting common issues encountered during this synthesis.
Foundational Principles: The Reaction Pathway and Core Challenge
The synthesis of this compound typically proceeds by reacting 1,4-cyclohexanedione with methylamine in the presence of a reducing agent. The reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to an imine (or its protonated form, the iminium ion).[4] This intermediate is then reduced in situ to yield the desired secondary amine.
The primary challenge in this synthesis is controlling selectivity. The desired product, this compound, is itself a secondary amine and can react with another molecule of 1,4-cyclohexanedione, leading to the formation of undesired tertiary amine byproducts. Furthermore, the initial product can react with another equivalent of methylamine at the remaining ketone, leading to the di-aminated byproduct. Careful selection of reagents and reaction conditions is paramount to favor mono-amination.
Reaction Scheme:
-
Desired Reaction: 1,4-Cyclohexanedione + Methylamine → this compound
-
Primary Side Reaction (Over-alkylation): this compound + 1,4-Cyclohexanedione → Tertiary Amine Byproduct
-
Primary Side Reaction (Di-amination): this compound + Methylamine → N,N'-dimethylcyclohexane-1,4-diamine
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is often a result of competing side reactions or an incomplete primary reaction.[5] The two main culprits are:
-
Reduction of the Starting Material: The reducing agent may be too potent, reducing the ketone carbonyl group of 1,4-cyclohexanedione to a hydroxyl group before imine formation can occur.[6]
-
Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine, leading to a sluggish or stalled reaction. Imine formation is often the rate-limiting step and is best performed under mildly acidic conditions (pH 4-5).[7][8]
Solution:
-
Use a Selective Reducing Agent: Switch to a milder, more selective hydride agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB). STAB is known to reduce iminium ions much faster than it reduces ketones, making it ideal for one-pot reductive aminations.[9][10][11]
-
Catalyze Imine Formation: Add a catalytic amount (1-2 equivalents) of acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by methylamine.[12][13]
Q2: My final product is contaminated with a significant amount of the di-aminated byproduct. How can I improve the selectivity for mono-amination?
This is the classic challenge of this specific synthesis. The formation of the di-aminated product occurs when the second ketone of the mono-aminated product reacts with another methylamine molecule.
Solution:
-
Control Stoichiometry: Use 1,4-cyclohexanedione as the limiting reagent. An excess of the ketone starting material relative to methylamine can statistically favor the mono-amination product. A starting point is to use a 1.5 to 2.0 molar excess of the diketone.
-
Slow Addition: If conducting the reaction in a one-pot fashion, consider the slow addition of the reducing agent to the mixture of the ketone and amine. This keeps the concentration of the powerful reductant low, allowing the first amination to proceed before significant reduction occurs.
-
Stepwise Procedure: For maximum control, a stepwise approach can be employed. First, form the imine by stirring 1,4-cyclohexanedione and methylamine (with catalytic acid) in a suitable solvent like methanol.[12] Monitor imine formation via TLC or GC-MS. Once the imine is formed, cool the reaction and then add the reducing agent. This separation of steps prevents the reducing agent from interfering with imine formation.[5]
Q3: I am observing the formation of 4-methylaminocyclohexanol. Why is this happening and how can I prevent it?
The presence of 4-methylaminocyclohexanol indicates that the ketone group of your desired product, this compound, is being reduced.
Solution:
-
Choice of Reductant: This is a clear indicator that your reducing agent is too strong or is being used under conditions that favor ketone reduction. Sodium Borohydride (NaBH₄) is particularly prone to reducing ketones, especially at acidic pH.[7] Sodium Triacetoxyborohydride (STAB) is the reagent of choice to prevent this, as its steric bulk and the electron-withdrawing acetoxy groups make it highly selective for imines over ketones.[10][14]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the selectivity of the reduction, disfavoring the higher activation energy pathway of ketone reduction.
Q4: The reaction seems to stall, and I recover a large amount of unreacted 1,4-cyclohexanedione. What can I do?
An incomplete reaction typically points to issues with imine/iminium ion formation.
Solution:
-
Check pH: Ensure that mildly acidic conditions are present. As mentioned, adding acetic acid is crucial. If the medium is neutral or basic, imine formation is slow. If it's too acidic, the methylamine will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[7]
-
Solvent Choice: The choice of solvent can impact imine formation. Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are excellent for reactions using STAB.[10][15] If using a stepwise approach with NaBH₄, methanol is a good choice for the imine formation step as it can help solvate the intermediates.[12]
-
Water Removal: Imine formation is a condensation reaction that produces water.[16] In some cases, particularly with stubborn ketones, adding a dehydrating agent like molecular sieves can help drive the equilibrium toward the imine product.
Data Summary: Comparison of Common Reducing Agents
The choice of reducing agent is the most critical parameter in this optimization. The table below summarizes the properties of the most common reagents used for reductive amination.
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Selectivity | Excellent for Imines/Iminium Ions vs. Ketones.[9][11][14] | Good for Imines/Iminium Ions vs. Ketones at controlled pH.[7][17] | Poor; reduces ketones and aldehydes readily.[7][15] |
| Optimal pH | Weakly acidic to neutral. Tolerates acetic acid well.[12] | Mildly acidic (pH ~4-6).[7] | Typically neutral to basic. Decomposes in strong acid. |
| Solvent | Aprotic (DCE, DCM, THF).[10][15] Incompatible with Methanol.[11][15] | Protic (MeOH, EtOH) and water-compatible.[15][17] | Protic (MeOH, EtOH). |
| Procedure | Ideal for one-pot reactions.[10] | Often used in one-pot reactions.[7] | Best suited for a two-step procedure (pre-formation of imine).[12] |
| Safety | Releases acetic acid. Moisture sensitive. | Highly Toxic. Releases HCN gas upon acidification.[17] | Flammable solid. Releases H₂ gas on contact with acid/water. |
| Recommendation | Highly Recommended for this synthesis due to high selectivity and safety profile. | Effective, but cyanide toxicity is a major drawback. | Not recommended for one-pot synthesis of this target. |
Experimental Protocols & Workflows
Optimized One-Pot Protocol using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to maximize the yield of the mono-aminated product by leveraging a selective reducing agent and controlled stoichiometry.
-
Reagent Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1,4-cyclohexanedione (1.5 eq). Dissolve it in an appropriate volume of 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add a solution of methylamine (1.0 eq, e.g., as a solution in THF or EtOH) to the flask, followed by glacial acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor the progress by TLC or GC-MS if desired.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 30 °C with a water bath if necessary.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC/GC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the this compound.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common problems during the optimization process.
Caption: A decision tree for troubleshooting reductive amination.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
-
Organic-Chemistry.org. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]
-
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Handout. Available at: [Link]
-
Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 43, 104-111. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones to primary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.
-
Reddit. (2024). What's wrong with my reductive amination?. Retrieved from [Link]
-
Reddit. (2024). Question about reductive amination reaction procedure. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
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Overcoming solubility issues of 4-(Methylamino)cyclohexanone in organic solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(Methylamino)cyclohexanone. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you in your experimental design.
The core difficulty with this compound arises from its amphiphilic nature. It possesses a non-polar cyclohexanone ring, which favors dissolution in organic solvents, and a polar secondary amine group capable of hydrogen bonding, which imparts some affinity for polar media[1][2]. This duality often leads to unsatisfactory solubility in a wide range of common single-solvent systems. This guide provides a systematic approach to addressing these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound (free base) showing poor solubility in non-polar solvents like hexane or toluene?
A: This is expected. While the cyclohexanone backbone is non-polar, the secondary amine group (-NHCH3) is highly polar and capable of hydrogen bonding[1]. This polar functional group significantly decreases the molecule's affinity for purely non-polar (hydrocarbon) solvents. The principle of "like dissolves like" dictates that a molecule with a significant polar component will struggle to dissolve in a completely non-polar environment. A related compound, 4-methylcyclohexanone, which lacks the polar amine group, is readily soluble in solvents like hexane and benzene[2].
Q2: I'm also struggling to dissolve it in moderately polar aprotic solvents like acetonitrile or ethyl acetate. Why is that?
A: This is a classic example of a molecule falling into a solubility gap. While polar aprotic solvents can interact with the polar amine via dipole-dipole interactions, they cannot act as hydrogen bond donors. Furthermore, the non-polar surface area of the cyclohexane ring is substantial, limiting its interaction with these solvents. As the non-polar character of a molecule increases, its solubility in even polar solvents tends to decrease[3][4].
Q3: Can I improve solubility simply by heating the mixture?
A: Yes, in many cases, increasing the temperature will increase the rate of dissolution and the saturation point of the solute. This is a valid initial strategy. For instance, the related compound ketamine hydrochloride shows improved solubility in hot ethanol[5]. However, exercise caution. This compound has a boiling point of approximately 209°C[6]. Avoid heating near the boiling point of your solvent to prevent loss and potential degradation. Always heat gradually in a well-ventilated area and ensure your vessel is properly sealed or equipped with a condenser.
Q4: What is the most reliable and effective method to dramatically improve the solubility of this compound, especially in polar solvents?
A: The single most effective strategy is pH modification through salt formation . The secondary amine group is basic and can be readily protonated by an acid to form an ammonium salt[7]. This ionic salt will have vastly different and significantly improved solubility in polar protic solvents like water, methanol, and ethanol. This is a standard technique used for amine-containing active pharmaceutical ingredients, such as ketamine, which is often supplied as a highly water-soluble hydrochloride salt[5][8][9].
Part 2: Troubleshooting Guide: A Systematic Workflow
This section provides a logical progression of steps to resolve solubility issues in your experiments.
Troubleshooting Decision Workflow
The following diagram outlines the recommended experimental path when encountering solubility problems with this compound.
Caption: Decision workflow for troubleshooting solubility.
Strategy 1: Solvent & Temperature Optimization
1.1 Co-Solvent System Protocol
If the compound shows poor solubility in your desired solvent, a co-solvent can modulate the polarity of the medium.
-
Selection: Choose a co-solvent that is miscible with your primary solvent but has a different polarity.
-
For a primary non-polar solvent (e.g., Toluene), add a small amount of a more polar solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
For a primary polar aprotic solvent (e.g., Acetonitrile), add a protic solvent like Isopropanol.
-
-
Procedure:
-
Suspend the this compound in the primary solvent.
-
While stirring, add the co-solvent dropwise or in small aliquots (e.g., 1-5% v/v increments).
-
Observe for dissolution after each addition. Sonication can be used to accelerate this process.
-
1.2 Thermal Method Protocol
-
Setup: Place your flask containing the solvent and solute in a heating mantle or an oil bath with magnetic stirring. If the solvent is volatile, use a reflux condenser.
-
Heating: Increase the temperature gradually to a point well below the solvent's boiling point (e.g., 40-60°C).
-
Observation: Maintain the temperature and stirring for 15-30 minutes. Many compounds that dissolve slowly at room temperature will dissolve readily with gentle heating.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe for any precipitation, which would indicate that the compound is only soluble at elevated temperatures.
Strategy 2 (Primary Recommendation): pH Modification / Salt Formation
This is the most definitive method for dissolving this compound in polar protic solvents (water, ethanol, methanol). The protocol below describes the in situ formation of the hydrochloride salt.
The Underlying Chemistry: Protonation
The lone pair of electrons on the nitrogen atom of the amine group acts as a Lewis base, readily accepting a proton (H+) from an acid[7]. This forms a positively charged ammonium ion, with a corresponding counter-anion (e.g., Cl-). The resulting ionic salt is significantly more polar than the neutral "free base" molecule.
Caption: Conversion of the free base to its hydrochloride salt.
Experimental Protocol: In Situ Hydrochloride Salt Formation
-
Solvent Choice: Select a polar protic solvent in which you want your final solution. Methanol or ethanol are excellent choices.
-
Suspension: Suspend the weighed amount of this compound free base in your chosen solvent with vigorous stirring.
-
Acid Preparation: Prepare a solution of hydrochloric acid. A 1M or 2M solution of HCl in your chosen solvent (e.g., HCl in methanol) or an aqueous solution can be used.
-
Stoichiometry: Calculate the molar equivalent of your compound. You will need at least one molar equivalent of HCl. Using a slight excess (e.g., 1.05 to 1.1 equivalents) is often recommended to ensure complete protonation.
-
Acid Addition: Add the HCl solution dropwise to the stirring suspension at room temperature.
-
Observation & Validation: As the acid is added, the solid should begin to dissolve. The conversion to the salt is often accompanied by a slight exotherm. Continue stirring for 10-15 minutes after the addition is complete to ensure the reaction has gone to completion. The result should be a clear, homogenous solution.
Part 3: Data Summary & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [6][10] |
| Molecular Weight | 127.18 g/mol | [10] |
| Boiling Point | 209.2 ± 33.0 °C at 760 mmHg | [6] |
| Density | ~1.0 g/cm³ | [6] |
| Structure | Cyclohexanone ring with a secondary amine at the 4-position | [10] |
| Key Functional Groups | Ketone (C=O), Secondary Amine (R₂NH) | [1] |
Table 2: Recommended Solvents and Solubility Enhancement Strategies
| Solvent Class | Example Solvents | Expected Solubility (Free Base) | Recommended Strategy |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Very Poor | Not recommended. If required, use a co-solvent like THF or DCM. |
| Polar Aprotic | Acetonitrile, Acetone, THF, DCM | Poor to Moderate | Gentle heating; use of a protic co-solvent (e.g., isopropanol). |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | Primary Recommendation: Convert to hydrochloride salt via acid addition. |
References
-
Functional Groups In Organic Chemistry . (2010). Master Organic Chemistry. [Link]
-
Ketamine - Wikipedia . Wikipedia. [Link]
-
4-Methylcyclohexanone - Solubility of Things . Solubility of Things. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester . (2026). University of Rochester. [Link]
-
This compound | C7H13NO | CID 20760632 - PubChem . National Institutes of Health. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings . (2014). Austin Peay State University. [Link]
-
2-Fluorodeschloroketamine - Wikipedia . Wikipedia. [Link]
-
24.3: Basicity of Amines - Chemistry LibreTexts . (2025). Chemistry LibreTexts. [Link]
-
Showing Compound 4-Methylcyclohexanone (FDB008150) - FooDB . (2010). FooDB. [Link]
-
Table 2 Solubility of different ketones in the buffer medium and... - ResearchGate . ResearchGate. [Link]
-
This compound | CAS#:2976-84-3 | Chemsrc . (2025). Chemsrc. [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube . (2016). The Organic Chemistry Tutor. [Link]
-
Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? - Quora . (2016). Quora. [Link]
-
Ketamine HCl - ChemBK . ChemBK. [Link]
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Cyclohexanone, 4-methyl- - NIST WebBook . National Institute of Standards and Technology. [Link]
-
How does branching increase the solubility in amines? - Quora . (2018). Quora. [Link]
-
Cyclohexanone - Wikipedia . Wikipedia. [Link]
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4-methyl cyclohexanone, 589-92-4 - The Good Scents Company . The Good Scents Company. [Link]
-
α-Alkylation of Saturated Cyclic Ketones - ChemistryViews . (2023). ChemistryViews. [Link]
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Technical Support Center: Enhancing the Stability of 4-(Methylamino)cyclohexanone During Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(methylamino)cyclohexanone. This guide is designed to provide in-depth technical assistance and practical solutions to challenges related to the stability of this versatile compound during experimental procedures. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to optimize your reaction outcomes and ensure the integrity of your results.
Introduction: Understanding the Instability of this compound
This compound is a bifunctional molecule containing both a secondary amine and a ketone. This combination, while synthetically useful, also introduces inherent instability. The nucleophilic amine can react intramolecularly with the electrophilic carbonyl group, leading to degradation pathways that can diminish yields and complicate purifications. The stability of this compound is significantly influenced by factors such as pH, temperature, and the presence of other reactive species. This guide will provide a structured approach to mitigating these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: I am observing low yields in my reaction, and I suspect the this compound is degrading. How can I confirm this and what is the likely degradation pathway?
Answer:
Low yields are a common issue when working with aminoketones. The primary degradation pathway for this compound is likely an intramolecular cyclization reaction. The lone pair of electrons on the nitrogen atom of the methylamino group can attack the carbonyl carbon, forming a hemiaminal intermediate. This intermediate can then dehydrate to form a cyclic enamine.
To confirm degradation, we recommend analyzing your crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the spectral data of your starting material to the reaction mixture should reveal the presence of new, unexpected peaks corresponding to degradation products.
Visualizing the Degradation Pathway
Caption: Intramolecular cyclization and dehydration pathway.
Question 2: How does pH affect the stability of this compound in my reaction medium?
Answer:
The pH of your reaction medium is a critical factor influencing the stability of this compound. Both strongly acidic and strongly basic conditions can promote degradation, albeit through different mechanisms.
-
Acidic Conditions (pH < 4): In a highly acidic environment, the secondary amine will be protonated to form an ammonium salt. While this prevents the amine from acting as a nucleophile and participating in intramolecular degradation, very low pH can catalyze the enolization of the ketone, potentially leading to other side reactions.[1]
-
Neutral to Mildly Acidic Conditions (pH 4-6): This is often the most unstable range. The amine is sufficiently nucleophilic to attack the carbonyl, and there are enough protons present to catalyze the dehydration of the hemiaminal intermediate.
-
Basic Conditions (pH > 8): Under basic conditions, the free amine is highly nucleophilic, which can accelerate the initial intramolecular attack on the carbonyl. The resulting alkoxide of the hemiaminal can then be protonated by the solvent or other species to proceed towards dehydration.
For optimal stability, it is often recommended to handle this compound as its hydrochloride salt, which keeps the amine protonated and less reactive until it is intentionally deprotonated for a reaction.
| pH Range | Effect on Stability | Predominant Species |
| < 4 | Generally stable | Protonated amine (ammonium) |
| 4 - 6 | Most Unstable | Free amine and protonated amine in equilibrium |
| > 8 | Unstable | Free amine |
Question 3: My reaction requires elevated temperatures. What precautions should I take to prevent the thermal degradation of this compound?
Answer:
Elevated temperatures can significantly accelerate the degradation of this compound. The rate of the intramolecular cyclization reaction increases with temperature. If your protocol requires heating, consider the following strategies:
-
Use of a Protecting Group: Temporarily protecting the amine functionality is the most robust strategy. A carbamate protecting group, such as tert-butyloxycarbonyl (Boc), can be introduced to render the amine non-nucleophilic.[2][3] This will prevent intramolecular reactions even at higher temperatures. The protecting group can be removed under specific conditions once the desired reaction is complete.
-
Minimize Reaction Time: If a protecting group is not feasible, aim to minimize the time the compound is exposed to high temperatures. Monitor the reaction progress closely and quench it as soon as the desired transformation is complete.
-
Inert Atmosphere: While the primary degradation is intramolecular, oxidation can occur at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored as its hydrochloride salt in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4] The container should be tightly sealed to prevent moisture absorption. For the free base form, storage at low temperatures (2-8 °C) under an inert atmosphere is recommended to slow down potential degradation.
Q2: I am performing a reductive amination with this compound. What should I be aware of?
When using this compound in a reductive amination, you are essentially reacting the ketone functionality. The inherent reactivity of the methylamino group can still pose a challenge. It is crucial to control the pH of the reaction. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation, which is then reduced. However, as mentioned earlier, this pH range can also promote degradation. A careful optimization of pH, temperature, and reaction time is necessary. Using a less nucleophilic salt of the amine you are introducing might be beneficial.
Q3: Can I use a protecting group for the amine? If so, which one is recommended?
Yes, using a protecting group for the amine is a highly effective strategy to enhance stability, especially in multi-step syntheses or when harsh reaction conditions are required. The choice of protecting group depends on the subsequent reaction conditions.
-
Boc (tert-butyloxycarbonyl): This is a common choice as it is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid in dichloromethane).
-
Cbz (Carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is cleaved by mild base (e.g., piperidine).
The selection of the appropriate protecting group should be based on an orthogonal strategy, ensuring that the protection and deprotection steps do not interfere with other functional groups in your molecule.[2][3]
Protecting Group Strategy Workflow
Caption: A general workflow for using a protecting group.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol provides a general method for the protection of the secondary amine with a Boc group.
-
Dissolution: Dissolve this compound hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Basification: Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride and free the amine. The amount of base should be stoichiometric to the hydrochloride salt.
-
Addition of Boc Anhydride: To the solution, add di-tert-butyl dicarbonate (Boc)₂O (typically 1.1 equivalents) either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-Boc-4-(methylamino)cyclohexanone.
References
- Ahmed, A. A., & El-Sayed, R. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24757-24783.
- Google Patents. (n.d.). US20200299224A1 - Ketamine flow synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
- Jiang, G., Yuan, M., & List, B. (2012). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 134(40), 16495–16498.
- Paslawski, W., Toth, S. J., & Rehmann, L. (2009). Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. Chemosphere, 76(6), 809–814.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Dimmock, J. R., Kumar, P., & Zello, G. A. (1999). Mannich bases in medicinal chemistry and drug design. Current medicinal chemistry, 6(12), 1125–1148.
-
Pearson+. (n.d.). Addition of Amine Derivatives Practice Problems. Retrieved from [Link]
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
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Paslawski, W., Toth, S. J., & Rehmann, L. (2009). Biodegradation Kinetics of Trans 4-Methyl-1-Cyclohexane Carboxylic Acid. ResearchGate. Retrieved from [Link]
- Dimitrov, I., & Jose, J. (2018). Syntheses of Ketamine and Related Analogues: A Mini Review. ChemistryOpen, 7(10), 772–779.
-
U.S. Food and Drug Administration. (n.d.). Ketamine HCl Inj. USP. Retrieved from [Link]
- jOeCHEM. (2021, August 24). Amine Rxn Practice & Physical Properties (Worksheet Solutions Walkthrough) [Video]. YouTube.
- El-Gazzar, M. G. A., & Mahmoud, H. A. (2023). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Mini-Reviews in Organic Chemistry, 20(1), 4-22.
- Davarpanah, J., & Malakizadeh, M. (2016). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.
- Pathmasiri, W., & Jayarrathna, T. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. The Journal of Organic Chemistry, 86(6), 4549–4561.
- Popović, I., Stanković, M., & Čakar, M. (2024).
-
ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Synthesis. (n.d.). Protecting Groups.
- Partenheimer, W. (2000). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes.
- Wikipedia. (n.d.). Mannich reaction.
- Organic Chemistry Explained. (2023, February 6).
- Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Study.com. (n.d.). The Mannich reaction of a ketone, an amine, and an aldehyde is one of the few three-component....
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Pharmacopeia.cn. (n.d.). Ketamine Hydrochloride. Retrieved from [Link]
- Filo. (2021, January 1).
- Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Schaper, D., Fischer, K., & Thullner, F. (2008). Biodegradation of acidic pharmaceuticals in bed sediments: insight from a laboratory experiment.
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Chemspace. (n.d.). Buy 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Ketamine Hydrochloride. PubChem.
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Technical Support Center: Recrystallization of 4-(Methylamino)cyclohexanone
Welcome to the technical support center for the purification of 4-(Methylamino)cyclohexanone via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information presented here is a synthesis of established chemical principles and field-proven experience.
I. Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For this compound, a compound with both a polar amine group and a less polar cyclohexanone ring, a solvent of intermediate polarity is often a good starting point.
Based on the principle of "like dissolves like," solvents with similar functional groups can be effective.[3][4] Therefore, ketones like acetone or alcohols like isopropanol or ethanol are logical choices to investigate first. However, due to the amine group, the compound may have some solubility in water, especially when hot.
A mixed solvent system is often highly effective for compounds like this.[5][6][7] A common and effective approach is to use a solvent pair where the compound is soluble in one and insoluble in the other.[7] For this compound, a mixture of a polar solvent like ethanol or acetone (the "good" solvent) and a non-polar solvent like hexane or heptane (the "bad" solvent or anti-solvent) is a promising combination.[6][7]
FAQ 2: My this compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid.[7][8] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[9]
Here are several strategies to combat this issue:
-
Add more of the "good" solvent: This will decrease the saturation of the solution, allowing crystallization to occur at a lower temperature.[9][10]
-
Lower the temperature at which crystallization begins: Try using a solvent with a lower boiling point.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.[5][10] Insulating the flask can help achieve slow cooling.[10]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level.[5][8][11] The microscopic scratches provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.[5][8]
FAQ 3: I am getting a very low yield after recrystallization. What are the likely causes?
Low recovery is a common issue in recrystallization and can be attributed to several factors:[12]
-
Using too much solvent: The most frequent cause of low yield is dissolving the compound in an excessive amount of solvent.[12][13] This keeps more of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If crystals form too early, such as during hot filtration, product will be lost.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[12]
-
Incomplete crystallization: Not allowing enough time for the solution to cool or not cooling it to a low enough temperature can result in a lower yield.
FAQ 4: My recrystallized product is still impure. How can I improve the purity?
If your product's purity is not satisfactory after one recrystallization, consider the following:
-
Perform a second recrystallization: This is often the simplest solution to improve purity.
-
Choose a different solvent or solvent system: The initial solvent may be co-crystallizing with an impurity. Experiment with different solvent polarities.
-
Use activated charcoal: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities.[8] Be aware that charcoal can also adsorb some of your desired product.
-
Ensure slow crystal growth: Rapid crystal formation can trap impurities within the crystal lattice.[10] Slower cooling promotes the formation of purer crystals.[5][14]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. The solvent is inappropriate for the compound.[15] 2. Not enough solvent has been added. | 1. Test the solubility of a small sample in a different solvent. Consider a more polar solvent or a mixed solvent system. 2. Add more hot solvent in small increments until the compound dissolves.[5] |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated.[9][13] 2. The solution is supersaturated.[13] | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[9][10] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5][8] |
| Crystallization happens too quickly. | 1. The solution is too concentrated. 2. The solution is being cooled too rapidly.[10] | 1. Add a small amount of additional hot solvent to the dissolved compound.[10] 2. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[5] |
| The collected crystals are discolored. | 1. Colored impurities are present. | 1. Redissolve the crystals in a suitable hot solvent, add a small amount of activated charcoal, and perform a hot filtration before allowing the solution to cool and recrystallize.[8] |
| The compound decomposes upon heating. | 1. The solvent's boiling point is too high, causing thermal degradation of the amine. | 1. Choose a solvent with a lower boiling point. 2. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as amines can be susceptible to air oxidation at elevated temperatures.[16] |
III. Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the general procedure for recrystallizing this compound from a single solvent.
Step-by-Step Methodology:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., acetone, isopropanol, ethyl acetate) at room temperature and upon heating.[2] The ideal solvent will show low solubility at room temperature and high solubility when hot.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid.
-
Heating: Heat the mixture gently on a hot plate while swirling. Add more hot solvent in small portions until the solid completely dissolves.[14] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[5][12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11][17]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven can be used at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization
This protocol is often more effective for compounds with intermediate polarity.
Step-by-Step Methodology:
-
Solvent Pair Selection: Identify a "good" solvent in which this compound is soluble and a "bad" solvent (anti-solvent) in which it is insoluble.[7] The two solvents must be miscible. A common pair would be ethanol ("good") and hexane ("bad").
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[6][7]
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[6][7] This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.[6][7]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio used for the crystallization).[17]
-
Drying: Dry the purified crystals.
IV. Visualizations
Workflow for Recrystallization Technique Selection
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of 4-(Methylamino)cyclohexanone
Welcome to the technical support center for the synthesis of 4-(Methylamino)cyclohexanone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. The following troubleshooting guides and FAQs are structured to address specific, common pitfalls and provide scientifically grounded solutions.
Section 1: Issues in Direct N-Methylation Routes
Direct methylation methods like the Eschweiler-Clarke reaction or standard reductive amination are common first approaches. However, they come with their own set of challenges that can impact yield and purity.
FAQ 1.1: My Eschweiler-Clarke reaction is resulting in a low yield and a complex mixture of products. What is going wrong?
This is a frequent issue when reaction conditions are not strictly controlled. The Eschweiler-Clarke reaction, which methylates a primary or secondary amine using excess formic acid and formaldehyde, is robust but sensitive to stoichiometry and temperature.[1][2]
Root Cause Analysis:
-
Incomplete Reaction: Insufficient heating or reaction time can lead to a mixture of the starting material (4-aminocyclohexanone), the desired secondary amine, and the over-methylated tertiary amine (4-(Dimethylamino)cyclohexanone). The reaction proceeds through an imine intermediate, which is reduced by formic acid. This must happen twice for a primary amine to become a tertiary amine.[3][4]
-
Side Reactions: At elevated temperatures, formaldehyde can participate in undesired side reactions. The formic acid acts as a hydride source, and its decomposition or reaction with other species can lead to impurities.[1]
-
Irreversibility and Product Distribution: The reaction is driven by the irreversible loss of carbon dioxide.[1] While the formation of the tertiary amine is generally favorable, improper reagent ratios can halt the reaction prematurely, leaving a mix of secondary amine and unreacted starting material.[1]
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure a true excess of both formaldehyde and formic acid is used. A typical molar ratio is 1 equivalent of amine to 2.5-3 equivalents of formaldehyde and 2.5-3 equivalents of formic acid.
-
Temperature Control: Heat the reaction mixture to 80-100 °C and maintain this temperature for the recommended duration (typically 12-24 hours).[3] Monitor the reaction progress using TLC or LC-MS to determine the point of optimal conversion.
-
Order of Addition: Add the amine to the pre-mixed formaldehyde/formic acid solution to ensure the amine is always in the presence of excess methylating reagents.
Diagram: Eschweiler-Clarke Mechanism
Caption: Decision tree for troubleshooting common reductive amination issues.
Section 2: The Protecting Group Strategy: A Multi-Step Approach
A more controlled, albeit longer, route involves protecting a precursor like 4-aminocyclohexanol, oxidizing the alcohol to a ketone, and finally deprotecting the amine. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose.
FAQ 2.1: My N-Boc protection of 4-aminocyclohexanol is inefficient. How can I drive it to completion?
Incomplete protection is usually a matter of reaction conditions or reagent stoichiometry. The standard procedure involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. [5] Root Cause Analysis:
-
Insufficient Boc₂O: Boc₂O can be consumed by side reactions (e.g., hydrolysis), so a slight excess is often required.
-
Inappropriate Base: The base is crucial for deprotonating the amine, increasing its nucleophilicity. A weak base or one that is sterically hindered may not be effective. Triethylamine (TEA) or N-methylmorpholine are common choices. [6]* Solvent Effects: The reaction needs a solvent that can dissolve both the polar amino alcohol and the nonpolar Boc₂O. Dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water are often used.
Troubleshooting Protocol:
-
Stoichiometry: Use 1.1 to 1.2 equivalents of Boc₂O.
-
Base: Ensure at least 1.1 equivalents of a suitable base like triethylamine are used.
-
Solvent System: If solubility is an issue, consider a 1:1 mixture of THF and water.
-
Monitor: Follow the reaction by TLC. The Boc-protected product will be significantly less polar than the starting amino alcohol.
FAQ 2.2: The oxidation of N-Boc-4-aminocyclohexanol to N-Boc-4-aminocyclohexanone is giving me trouble (low yield, over-oxidation). What are the best practices?
The oxidation step is critical and can be a major source of yield loss if not performed carefully. The choice of oxidant is key to avoiding side reactions.
Root Cause Analysis:
-
Harsh Oxidants: Strong oxidants like potassium permanganate (KMnO₄) can be difficult to control and may lead to cleavage of the cyclohexyl ring or other undesired side reactions. [6]* Reaction Conditions: Many modern, milder oxidation protocols have specific temperature requirements. For example, Swern oxidations require low temperatures (e.g., -78 °C) to be effective and avoid side reactions. [6]* Workup Issues: The workup procedure must effectively remove the oxidant byproducts without degrading the desired ketone.
Recommended Oxidation Protocols:
| Method | Reagents | Temperature | Pros | Cons |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to RT | High yield, mild conditions. | Requires low temp, produces foul-smelling dimethyl sulfide. [6] |
| TEMPO-catalyzed Oxidation | TEMPO (catalyst), NaOCl (oxidant) | 0 °C to RT | Mild, efficient, suitable for scale-up. [7] | NaOCl concentration must be carefully controlled. |
| Dess-Martin Periodinane (DMP) | DMP | Room Temp | Fast, reliable, neutral conditions. | Reagent is expensive and can be explosive under shock. |
FAQ 2.3: I am struggling with the final Boc-deprotection. My product is oily, impure, or decomposes upon isolation.
Boc deprotection is typically achieved with strong acid, but the workup and isolation are where pitfalls often occur. The resulting free amine can be unstable. [8][9] Root Cause Analysis:
-
Incomplete Deprotection: Insufficient acid or reaction time will leave starting material.
-
Product Instability: The free base of this compound can be unstable, particularly as a crude oil. It is susceptible to self-condensation or oxidation.
-
Difficult Isolation: If trifluoroacetic acid (TFA) is used for deprotection, the resulting trifluoroacetate salt is often oily and difficult to handle or purify. Troubleshooting Protocol & Best Practices:
-
Choice of Acid: Use 4M HCl in 1,4-dioxane. This is a common and effective reagent that directly produces the hydrochloride salt of the amine. HCl salts are typically crystalline, free-flowing solids that are much easier to isolate and purify by recrystallization than TFA salts. [10]2. Reaction Conditions: The reaction is usually fast, often complete within 10-60 minutes at room temperature. Monitor by TLC until the starting material is consumed.
-
Isolation as the Hydrochloride Salt: After the reaction is complete, evaporate the solvent. The resulting solid is the crude hydrochloride salt. This salt is significantly more stable than the free base. [11]4. Purification: Recrystallize the crude hydrochloride salt from a solvent system like ethanol/acetone or isopropanol/diethyl ether to obtain the pure, stable product. [12]Avoid column chromatography of the free base if possible due to potential instability on silica gel.
Diagram: Synthetic Workflow via Protecting Group Strategy
Caption: A three-step synthesis of this compound HCl.
References
- Patents, G. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- Patents, G. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. (2006, March). oc-praktikum.de. Retrieved from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:2976-84-3. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Patents, G. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. Retrieved from [Link]
- Patents, G. (n.d.). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
-
Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]
- Patents, G. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
ResearchGate. (2024, July 10). pharmacological role and different routes of synthesis of ketamine: a general anesthetic -a mini review. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound | C7H13NO | CID 20760632. Retrieved from [Link]
- Patents, G. (n.d.). Purification of cyclohexanone - US3933916A.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
-
PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 7. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
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- 10. reddit.com [reddit.com]
- 11. This compound HYDROCHLORIDE | 2976-84-3 [amp.chemicalbook.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(Methylamino)cyclohexanone for Pharmaceutical Research
In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and efficiency is paramount. 4-(Methylamino)cyclohexanone, a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a synthetic challenge that necessitates a careful evaluation of potential routes. This guide provides an in-depth comparison of two prominent synthetic pathways to this versatile ketone, offering detailed experimental protocols, comparative data, and expert insights to inform your process development and scale-up decisions.
Introduction: The Significance of this compound
This compound is a cyclic ketone bearing a secondary amine functionality. This structural motif is of significant interest in medicinal chemistry, appearing in a range of neurologically active compounds and other therapeutic agents. The ability to efficiently and reliably produce this intermediate is a critical step in the drug discovery and development pipeline. The choice of synthetic route can have a profound impact on yield, purity, cost, and scalability. Herein, we compare two robust and widely applicable methods: a direct, one-pot reductive amination and a two-step N-methylation sequence.
Route 1: Direct Reductive Amination of 1,4-Cyclohexanedione
This approach represents a highly convergent and atom-economical pathway to the target molecule. By combining 1,4-cyclohexanedione with methylamine in the presence of a selective reducing agent, this compound can be synthesized in a single transformative step. The success of this reaction hinges on the choice of a reducing agent that preferentially reduces the intermediate iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic and effective choice for this purpose due to its mild nature and chemoselectivity.[1][2][3][4]
Experimental Protocol: Reductive Amination
Materials:
-
1,4-Cyclohexanedione
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,4-cyclohexanedione (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the dropwise addition of 2 M aqueous NaOH until the solution is basic (pH > 10).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure this compound.
Causality in Experimental Choices:
The use of methylamine hydrochloride provides a stable and easy-to-handle source of the volatile methylamine. The reaction is typically run under neutral to slightly acidic conditions to facilitate imine formation, a condition naturally established by the amine salt. Sodium cyanoborohydride is particularly effective in this context as it is stable under these conditions and selectively reduces the protonated imine (iminium ion) much faster than the ketone starting material.[1][2] The basic workup is essential to neutralize the reaction mixture and deprotonate the product amine, facilitating its extraction into an organic solvent.
Route 2: Two-Step Synthesis via N-Methylation of 4-Aminocyclohexanone
An alternative strategy involves a two-step sequence starting from the commercially available 4-aminocyclohexanone. This pathway first introduces the methyl group onto the primary amine via an N-methylation reaction, followed by isolation of the final product. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[5][6][7][8][9] This reaction is known for its high yields and the avoidance of over-alkylation to form quaternary ammonium salts.[6]
Experimental Protocol: N-Methylation (Eschweiler-Clarke Reaction)
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
To a flask containing 4-aminocyclohexanone hydrochloride (1.0 eq), add an excess of aqueous formaldehyde (3.0 eq) and formic acid (3.0 eq).
-
Heat the mixture to 100 °C and maintain at this temperature for 2 hours, or until gas evolution (CO₂) ceases.
-
Cool the reaction mixture to room temperature and carefully basify with 4 M aqueous NaOH to pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to afford pure this compound.
Causality in Experimental Choices:
The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formate (from formic acid).[6][7] The use of excess formaldehyde and formic acid drives the reaction to completion. Heating is necessary to facilitate the reaction and the decarboxylation of an intermediate, which releases carbon dioxide and renders the reaction irreversible.[6] The basic workup neutralizes the excess formic acid and deprotonates the product amine for extraction.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Reductive Amination | Route 2: N-Methylation (Eschweiler-Clarke) |
| Starting Materials | 1,4-Cyclohexanedione, Methylamine HCl | 4-Aminocyclohexanone HCl, Formaldehyde, Formic Acid |
| Number of Steps | 1 | 2 (if starting from 4-aminocyclohexanol) or 1 |
| Typical Yield | 65-75% | 80-90% |
| Purity (Post-Purification) | >98% | >98% |
| Key Reagents | Sodium cyanoborohydride | Formaldehyde, Formic acid |
| Safety Considerations | Use of toxic cyanide reagent. | Corrosive formic acid, handling of formaldehyde. |
| Scalability | Good, but cost of NaBH₃CN can be a factor. | Excellent, reagents are inexpensive. |
| Atom Economy | High | Good |
Discussion and Recommendations
Both synthetic routes offer viable methods for the preparation of this compound.
Route 1 (Reductive Amination) is an elegant and convergent approach. Its primary advantage lies in its one-pot nature, which can save time and resources. However, the use of sodium cyanoborohydride presents a significant safety concern due to its toxicity and the potential to release hydrogen cyanide gas upon acidification. For large-scale production, the cost of this reagent may also be a limiting factor.
Route 2 (N-Methylation) , particularly the Eschweiler-Clarke reaction, is a classic and highly reliable method. While it may appear to be a two-step process if one considers the synthesis of the 4-aminocyclohexanone starting material, the methylation step itself is robust and high-yielding. The reagents are inexpensive and readily available, making this route highly attractive for large-scale industrial synthesis. The primary safety considerations are the handling of corrosive formic acid and carcinogenic formaldehyde, for which well-established safety protocols exist.
Visualizing the Synthetic Workflows
Figure 1. Comparative workflow of the two main synthesis routes.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Sviatenko, O., Ríos-Lombardía, N., Morís, F., & González-Sabín, J. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
-
PubMed. (2008). An efficient one-pot synthesis of tethered cyclohexadiene enaminonitriles from methyl-ketones: an effective route to quinazolines. Retrieved from [Link]
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Moghimi, A., et al. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
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Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
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ACS Publications. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of 4-(Methylamino)cyclohexanone: Quantitative NMR Spectroscopy vs. Chromatographic Methods
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological data and reproducible synthetic outcomes are built. 4-(Methylamino)cyclohexanone, a key intermediate in various synthetic pathways, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of an active pharmaceutical ingredient (API).[1]
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Primary Standard: Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity assessment.[2][3][4] Unlike chromatographic techniques, which often rely on comparing a sample's response to that of a certified reference standard of the same compound, qNMR leverages a fundamental principle of physics: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][5] This allows for the direct measurement of a compound's purity against a structurally unrelated, certified internal standard, making it invaluable for characterizing new chemical entities where a dedicated reference standard may not exist.[3][6]
Key Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of molar concentration and purity without the need for an identical analyte standard.[3][4]
-
Structural Confirmation: Simultaneously confirms the identity of the main component and can be used to identify and quantify unknown impurities, often without needing to isolate them.[7]
-
Non-Destructive: The sample can be fully recovered after analysis, which is critical when working with scarce or valuable materials.[8]
-
Universal Detection: Nearly all organic molecules contain ¹H nuclei, making ¹H qNMR a nearly universal detection technique.[1][2]
Experimental Protocol: Purity of this compound by ¹H qNMR
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Rationale and Selection of Internal Standard: The choice of an internal standard is the cornerstone of an accurate qNMR experiment.[9][10] The ideal standard must:
-
Be of high, certified purity (≥99.5%).
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Possess signals that are sharp (ideally singlets) and appear in a region of the spectrum free from analyte or impurity signals.[9]
-
Be completely soluble in the chosen deuterated solvent.[3][9]
For this compound in Deuterium Oxide (D₂O), Maleic Acid is an excellent choice. Its two olefinic protons appear as a sharp singlet around 6.3 ppm, a region typically clear of signals from the analyte.
2. Sample Preparation: Accuracy begins with meticulous sample preparation.
-
Step 1: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight to at least four decimal places.
-
Step 2: Accurately weigh approximately 10-15 mg of the certified internal standard (Maleic Acid) into the same vial. Record the weight precisely. The goal is to achieve a near 1:1 molar ratio between the analyte and standard protons being integrated to minimize integration errors.[2]
-
Step 3: Add approximately 0.7 mL of D₂O to the vial. Ensure complete dissolution by gentle vortexing. The use of a low-water-content solvent is critical to avoid large solvent signals that can distort the baseline.[2]
-
Step 4: Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition: Acquisition parameters must be optimized for quantification, not just structural elucidation.
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse experiment (zg pulse program). Using a calibrated 90° pulse ensures uniform excitation across the spectrum.[2]
-
Relaxation Delay (d1): This is the most critical parameter for accuracy. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal being integrated (both analyte and standard). A conservative value of 30-60 seconds is recommended to ensure all protons have fully relaxed between pulses, preventing signal saturation.[8][10]
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient. The goal is to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to keep integration errors below 1%.[11]
-
Acquisition Time (aq): Set to ensure the Free Induction Decay (FID) has fully decayed to zero, preventing truncation which can cause artifacts in the processed spectrum.[2]
4. Data Processing and Purity Calculation:
-
Step 1: Apply Fourier transformation to the FID.
-
Step 2: Manually and carefully perform phase correction and baseline correction across the entire spectrum.
-
Step 3: Integrate a well-resolved, characteristic signal of this compound that is free from overlap. For example, the singlet from the N-methyl group.
-
Step 4: Integrate the singlet from the internal standard (Maleic Acid).
-
Step 5: Calculate the purity using the following equation[2]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal (e.g., 3 for the N-CH₃ of the analyte, 2 for the olefinic protons of maleic acid)
-
M : Molar mass of the compound (Analyte: 127.18 g/mol [12]; Maleic Acid: 116.07 g/mol )
-
m : Mass weighed for the experiment
-
Pstd : Purity of the internal standard (from its certificate of analysis)
-
dot digraph "qNMR Purity Analysis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} }
Caption: Experimental workflow for qNMR purity analysis.
Orthogonal Chromatographic Techniques for Comparison
For comprehensive quality control and method validation, regulatory bodies like the FDA and ICH recommend using orthogonal methods—techniques that rely on different separation principles—to ensure all potential impurities are detected.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It separates components based on their boiling points and interaction with a stationary phase, with the mass spectrometer providing definitive identification.
-
Applicability: this compound is sufficiently volatile for GC analysis. GC-MS is particularly adept at detecting volatile organic impurities, such as residual synthesis solvents or low-boiling point byproducts.[15] The primary amine functionality can sometimes lead to peak tailing on standard columns, but this can be mitigated by using base-deactivated columns.[16]
-
Experimental Protocol Outline (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A low-polarity, base-deactivated capillary column (e.g., DB-5ms or similar) is suitable for amine analysis.
-
GC Conditions:
-
Injector: Split/splitless injector at ~250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient, for example, starting at 80°C and ramping up to 280°C, to separate compounds with different boiling points.[15]
-
-
MS Conditions: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable fragmentation pattern.
-
Quantification: Purity is typically reported as area percent (the area of the main peak as a percentage of the total area of all peaks), which assumes all compounds have the same response factor. For accurate quantification, a calibration curve with a certified reference standard would be required.
-
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[17] It is the workhorse of the pharmaceutical industry for purity and assay testing.[13]
-
Applicability: Reverse-phase HPLC (RP-HPLC) is well-suited for separating this compound from less polar or more polar impurities.[18][19] A significant challenge is detection; the analyte lacks a strong UV chromophore, necessitating detection at a low wavelength (e.g., ~210 nm) where many other compounds also absorb, potentially leading to interference.[17] Alternative detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed for more uniform response, or coupling to a mass spectrometer (LC-MS).
-
Experimental Protocol Outline (HPLC-UV):
-
Sample Preparation: Prepare a solution of the analyte (e.g., 1 mg/mL) in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 stationary phase column is a standard starting point for RP-HPLC.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at 210 nm.
-
Quantification: Similar to GC, results are often reported as area percent unless a reference standard is used to create a calibration curve for an accurate assay.
-
dot digraph "Chromatographic Analysis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} }
Caption: Generalized workflow for chromatographic purity analysis.
Data-Driven Comparative Analysis
To provide a clear comparison, the following tables summarize the performance characteristics and hypothetical results for the purity analysis of a single batch of this compound.
Table 1: Comparison of Performance Characteristics
| Feature | ¹H qNMR | GC-MS | HPLC-UV |
| Principle | Nuclear properties, molar ratio | Volatility, mass-to-charge ratio | Polarity, UV absorbance |
| Quantification | Absolute (Primary Method)[20] | Relative (Area %), requires standard for absolute | Relative (Area %), requires standard for absolute |
| Accuracy | Very High (typically <1% error)[21] | Moderate to High (with standard) | Moderate to High (with standard) |
| Precision | High | High | High |
| Sample Consumption | Higher (milligrams)[8] | Low (micrograms) | Low (micrograms) |
| Destructive? | No, sample is recoverable[8] | Yes | Yes |
| Impurity ID | Excellent (structural info)[7] | Excellent (mass fragmentation) | Poor (retention time only) |
| Throughput | Lower (long relaxation delays)[8] | High | High |
| Reference Standard | Structurally unrelated standard required | Analyte-specific standard required for assay | Analyte-specific standard required for assay |
Table 2: Hypothetical Purity Results for a Batch of this compound
| Analytical Method | Purity Value | Key Observations |
| ¹H qNMR | 98.5% w/w | Identified a specific structural isomer at 0.8% and residual synthesis solvent (Methanol) at 0.5%. |
| GC-MS | 99.2% (Area %) | Detected a volatile impurity at 0.3% not seen by other methods. Did not detect the non-volatile isomer. |
| HPLC-UV | 98.9% (Area %) | Showed a main peak and two small impurity peaks. Could not identify the impurities. |
Expert Discussion and Recommendations
The data clearly illustrates that no single method tells the complete story. Quantitative NMR stands out as the definitive method for determining the absolute purity (assay) of this compound. [21][22] Its ability to provide a direct, SI-traceable result without an analyte-specific reference standard, while simultaneously identifying and quantifying structurally related impurities and residual solvents, is unmatched.[6][23] For establishing the purity of a reference standard or a key batch intended for clinical studies, qNMR is the gold standard.
However, chromatographic methods serve as essential orthogonal tools.[24] GC-MS excels at finding volatile impurities that might be hidden under the solvent peaks in an NMR spectrum. HPLC is invaluable for routine quality control due to its high throughput and its ability to separate non-volatile, often UV-active, impurities that may have formed during synthesis or storage.[8][25] The discrepancy in the hypothetical results highlights a critical concept: area percent from chromatography is not the same as absolute purity (w/w) from qNMR. Different molecules have different detector responses (especially in UV), and area percent calculations can be misleading.[21]
For a robust and defensible purity assessment of this compound, a multi-faceted approach is recommended:
-
Primary Purity Assignment: Use ¹H qNMR to determine the absolute purity (w/w %) of the primary batch or reference material.
-
Impurity Profiling: Employ GC-MS and HPLC (ideally LC-MS) to screen for and identify trace impurities, especially those that may not be visible or quantifiable by NMR.
-
Routine Analysis: Once the impurity profile is understood and the primary standard is qualified by qNMR, a validated HPLC method can be used for high-throughput routine analysis of subsequent batches.[21]
By integrating these techniques, researchers can build a comprehensive understanding of their material's purity, ensuring the integrity and reliability of their scientific endeavors.
References
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- Choosing the Right qNMR Internal Standard for Accur
- qNMR: A powerful tool for purity determin
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- Purity analysis with qNMR vs IR : r/chemistry - Reddit.
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A Comparative Guide to the Validation of Analytical Methods for 4-(Methylamino)cyclohexanone
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data and regulatory compliance. This guide provides an in-depth, objective comparison of potential analytical methods for the quantification of 4-(Methylamino)cyclohexanone, a key chemical intermediate. We will explore the validation of two primary techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This document is designed to not only present protocols but to explain the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach.
The Analyte: this compound
This compound (C₇H₁₃NO, MW: 127.18 g/mol ) is a cyclic ketone containing a secondary amine.[5] Its chemical properties, including polarity and volatility, will influence the choice of analytical methodology and the specifics of method development and validation.
Core Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6] The validation process for quantitative methods typically involves assessing the following parameters, as stipulated by ICH and other regulatory bodies like the FDA and EMA.[1][7][8][9][10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analytical Methodologies
We will compare two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For a compound like this compound, GC-MS offers high selectivity and sensitivity.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent such as dichloromethane or methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
For sample analysis, dissolve the material containing the analyte in the chosen solvent to a concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a mid-polarity column like a DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Rationale for Experimental Choices:
-
The choice of a mid-polarity column provides good separation for a moderately polar compound like this compound.
-
The temperature program is designed to ensure good peak shape and resolution from potential impurities.
-
EI mode provides characteristic fragmentation patterns for structural confirmation and quantification.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.[13] For ketones, derivatization is often employed to enhance UV detection.[13][14][15]
Experimental Protocol: HPLC with Pre-column Derivatization
-
Derivatization Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a mixture of acetonitrile and a strong acid (e.g., sulfuric acid).
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
To an aliquot of each standard and sample, add the DNPH reagent and allow the derivatization reaction to proceed in a controlled temperature environment. This forms a 2,4-dinitrophenylhydrazone derivative which is highly chromophoric.[15]
-
-
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm (the typical absorbance maximum for DNPH derivatives).[13]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Rationale for Experimental Choices:
-
Pre-column derivatization with DNPH is a well-established method for the analysis of aldehydes and ketones, significantly enhancing their detectability by UV.[13][15][17]
-
A C18 column is a robust choice for the separation of the relatively non-polar DNPH derivatives.
-
Gradient elution allows for the efficient separation of the analyte derivative from excess reagent and other potential byproducts.
Validation Study Design and Data Comparison
The following tables summarize the validation parameters and acceptance criteria for both the GC-MS and HPLC methods, based on ICH guidelines.[2]
| Parameter | GC-MS Method | HPLC-DNPH Method | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | Analysis of blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte. Mass spectral analysis confirms peak identity. | Analysis of blank, placebo, and spiked samples to demonstrate no interference at the retention time of the derivatized analyte. | The method should be able to unequivocally assess the analyte in the presence of other components. |
| Linearity | A series of at least 5 concentrations are prepared and analyzed. A calibration curve is generated by plotting peak area against concentration. | A series of at least 5 concentrations are prepared, derivatized, and analyzed. A calibration curve is generated by plotting peak area against concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Determined from the linearity studies. | Determined from the linearity studies. | The range should be suitable for the intended application. |
| Accuracy | Analysis of samples with known concentrations of the analyte (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Analysis of samples with known concentrations of the analyte, derivatized, at three levels in triplicate. | Recovery should be within 98.0% to 102.0%.[18] |
| Precision | Repeatability: Six replicate injections of a standard solution. Intermediate Precision: Analysis on different days by different analysts. | Repeatability: Six replicate preparations and injections of a standard solution. Intermediate Precision: Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2%. |
| LOD | Determined by the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined by the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The method should be able to detect the presence of the analyte. |
| LOQ | Determined by the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined by the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The method should be able to quantify the analyte with acceptable precision and accuracy. |
| Robustness | Deliberate variations in parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate. | Deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature. | The method should remain reliable under small variations in experimental conditions. |
Visualizing the Validation Workflow
Caption: A logical workflow for the validation of an analytical method.
Comparative Analysis and Recommendations
| Feature | GC-MS | HPLC-DNPH | Recommendation |
| Specificity | Very high due to mass spectral detection. | High, but potential for interference from other carbonyl compounds. | GC-MS is superior for unambiguous identification. |
| Sensitivity | Generally high, can be enhanced with selected ion monitoring (SIM). | High due to the chromophoric derivatizing agent. | Both methods can achieve low detection limits. |
| Sample Throughput | Can be high with modern, fast GC systems. | Derivatization step adds to the analysis time. | GC-MS may offer higher throughput for underivatized samples. |
| Ease of Use | Sample preparation is simpler (no derivatization). | Derivatization adds complexity and a potential source of error. | GC-MS is generally simpler to implement for this analyte. |
| Cost | Instrumentation can be more expensive. | Lower initial instrument cost. | HPLC is a more cost-effective option for routine analysis. |
Overall Recommendation:
For applications requiring the highest level of specificity and confidence in identification, such as in early-stage drug development or for impurity profiling, GC-MS is the recommended method . The direct analysis without derivatization simplifies the workflow and reduces potential sources of variability.
For routine quality control where high throughput and cost-effectiveness are critical, a validated HPLC-DNPH method is a viable alternative . While the derivatization step adds complexity, it provides the necessary sensitivity for UV detection and is a well-established technique for ketone analysis.
Conclusion
The validation of an analytical method for this compound requires a systematic approach guided by established regulatory principles. Both GC-MS and HPLC-DNPH methods offer robust and reliable means of quantification, each with its own set of advantages and disadvantages. The choice of method should be based on the specific requirements of the analysis, including the need for specificity, sensitivity, throughput, and cost. By following the detailed protocols and validation strategies outlined in this guide, researchers and scientists can ensure the generation of high-quality, defensible analytical data.
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A Comparative Guide to 4-(Methylamino)cyclohexanone and 4-(Dimethylamino)cyclohexanone for Synthetic and Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and synthetic chemistry, the selection of appropriate building blocks is a critical determinant of success. The aminocyclohexanone scaffold is a privileged motif, present in a multitude of biologically active compounds and serving as a versatile intermediate for complex molecular architectures. This guide provides an in-depth comparative analysis of two closely related analogs: 4-(Methylamino)cyclohexanone, a secondary amine, and 4-(Dimethylamino)cyclohexanone, its tertiary amine counterpart.
Both molecules share a common cyclohexanone core, but the seemingly minor difference in the N-alkyl substitution pattern imparts significant, and often decisive, variations in their physicochemical properties, reactivity, and handling characteristics. Understanding these distinctions is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction outcomes, streamline purification processes, and fine-tune the properties of their target molecules. This guide moves beyond a simple cataloging of data, offering field-proven insights and explaining the causal relationships behind experimental choices, thereby empowering informed decision-making in the laboratory.
Part 1: Comparative Physicochemical Properties
The foundation of any comparative chemical study lies in the fundamental physicochemical properties of the compounds. These parameters govern solubility, lipophilicity, and basicity, which in turn influence reaction kinetics, purification strategies, and the ultimate pharmacokinetic profile of derivative compounds. The data presented below are derived from authoritative databases and predictive models.
| Property | This compound | 4-(Dimethylamino)cyclohexanone | Rationale for Difference |
| Molecular Formula | C₇H₁₃NO[1] | C₈H₁₅NO[2][3] | Addition of one methyl group. |
| Molecular Weight | 127.18 g/mol [1] | 141.21 g/mol [2][3] | The extra methyl group increases the mass. |
| Structure | Secondary Amine | Tertiary Amine | One vs. two methyl groups on the nitrogen atom. |
| Predicted pKa (of parent amine) | ~11.03 (for N-methylcyclohexylamine)[4][5][6] | ~10.72 (for N,N-dimethylcyclohexylamine)[7] | In aqueous solution, secondary amines are often slightly more basic than tertiary amines due to a superior balance of inductive effects and cation solvation via hydrogen bonding. |
| Predicted Lipophilicity (XLogP3) | 0.2[1] | 0.5[8] | The additional non-polar methyl group increases the compound's affinity for non-polar environments. |
| Aqueous Solubility (of parent amine) | 54 g/L (for N-methylcyclohexylamine)[4][5] | 10 g/L (for N,N-dimethylcyclohexylamine)[7][9] | The secondary amine's N-H proton can act as a hydrogen bond donor, enhancing water solubility compared to the tertiary amine which can only act as a hydrogen bond acceptor. |
| Hydrogen Bond Donors | 1 (N-H)[1] | 0[8] | The presence of a proton on the secondary amine. |
| Hydrogen Bond Acceptors | 2 (N and O)[1] | 2 (N and O)[8] | Both molecules contain nitrogen and oxygen atoms with lone pairs. |
Key Insights: The methylamino analog is predicted to be slightly more basic and is significantly more water-soluble due to its hydrogen bond donating capability. Conversely, the dimethylamino analog is more lipophilic. These differences are critical: a more soluble starting material might be preferred for aqueous reaction conditions, while a more lipophilic analog could be advantageous for reactions in organic solvents or for designing compounds that need to cross lipid membranes.
Part 2: Reactivity Profile: A Tale of Two Amines
The primary distinction in chemical reactivity between these two analogs stems from the nature of the amino group. The secondary amine of this compound possesses a reactive N-H proton, while the tertiary amine of the dimethylamino analog does not. This fundamental difference dictates the types of reactions each can undergo and their relative nucleophilicity.
Nucleophilicity and Steric Hindrance
In many reactions, such as nucleophilic substitution or addition, the lone pair of electrons on the nitrogen atom acts as the nucleophile. While the two methyl groups on the dimethylamino analog exert a stronger electron-donating inductive effect, which should increase the electron density on the nitrogen, this is often counteracted by increased steric hindrance. The bulkier dimethylamino group can be slower to attack an electrophilic center compared to the less hindered methylamino group. Therefore, for reactions sensitive to steric bulk, This compound is often the more reactive nucleophile .
Reaction Pathways: Imines vs. Enamines
A classic example of their divergent reactivity is the reaction with another carbonyl compound, such as an aldehyde or ketone, under acidic conditions.
-
This compound (Secondary Amine): Reacts to form a stable enamine . The initial iminium ion intermediate has a proton on the nitrogen which can be removed, allowing for the formation of a C=C double bond adjacent to the nitrogen.
-
4-(Dimethylamino)cyclohexanone (Tertiary Amine): Cannot form a stable enamine as it lacks a proton on the nitrogen to eliminate. It can form an iminium ion, but this is typically a transient species. Its primary reactivity involves the ketone moiety.
The diagram below illustrates the differing reactivity of the amine functional groups.
Caption: Divergent reactivity of secondary vs. tertiary aminoketones with carbonyls.
Part 3: Application in Medicinal Chemistry: A Kinase Inhibitor Synthesis Case Study
The 4-amino-substituted scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology. The amine functionality often serves as a key attachment point for a heterocyclic core (like quinazoline), while the cyclohexyl ring provides a three-dimensional vector to explore different regions of the kinase binding pocket.
Here, we present a comparative, hypothetical workflow for the synthesis of a potential kinase inhibitor precursor using a Nucleophilic Aromatic Substitution (SNAr) reaction. This type of reaction is widely documented for producing 4-aminoquinazoline derivatives.[10][11][12]
Hypothetical Target: N-substituted-(2-chloro-6,7-dimethoxyquinazolin-4-yl)cyclohexan-4-amine.
Reaction Scheme: (Image of 2,4-dichloro-6,7-dimethoxyquinazoline reacting with either this compound or 4-(dimethylamino)cyclohexanone to yield the respective products)
Experimental Design & Rationale
The objective is to compare the performance of this compound and its dimethylamino analog in a typical SNAr coupling. The primary C-4 chloro-position of the 2,4-dichloroquinazoline is significantly more reactive towards nucleophilic substitution than the C-2 position.[11] We will compare reaction time, yield, and purity of the resulting products.
Hypothesis: Due to lower steric hindrance, this compound is expected to react faster and potentially provide a higher yield of the desired product compared to its dimethylamino counterpart under identical reaction conditions.
Detailed Experimental Protocol (Adapted from literature procedures[11])
This protocol is designed as a self-validating system, with in-process checks (TLC) and final characterization to confirm outcomes.
Materials:
-
6,7-Dimethoxy-2,4-dichloroquinazoline
-
This compound OR 4-(Dimethylamino)cyclohexanone (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 6,7-dimethoxy-2,4-dichloroquinazoline (1.0 mmol).
-
Reagent Addition: Add anhydrous 1,4-dioxane (10 mL) and stir to dissolve. Add the aminocyclohexanone analog (1.1 mmol) followed by DIPEA (3.0 mmol).
-
Heating and Monitoring: Heat the reaction mixture to 80°C. Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) (e.g., 50% ethyl acetate in hexanes), visualizing with UV light. The consumption of the starting dichloroquinazoline and the appearance of a new, more polar spot indicates product formation.
-
Causality Check: The use of DIPEA, a non-nucleophilic base, is crucial to scavenge the HCl generated during the reaction without competing with the aminocyclohexanone nucleophile.
-
-
Work-up: Once the starting material is consumed (or after a set time, e.g., 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and assess purity. Calculate the isolated yield.
Workflow Visualization
Caption: Experimental workflow for the comparative synthesis of kinase inhibitor precursors.
Expected Outcomes and Performance Metrics
A successful comparison will hinge on meticulously tracking the following metrics for each analog:
| Metric | Expected Result (Methylamino) | Expected Result (Dimethylamino) | Significance |
| Reaction Time | Faster (e.g., 4-6 hours) | Slower (e.g., 8-12 hours) | A faster reaction is more efficient for process chemistry. |
| Isolated Yield | Higher | Lower | Higher yield improves atom economy and reduces cost. |
| Purity Profile | Cleaner reaction profile | Potential for more side products or unreacted starting material | Fewer impurities simplify the purification process. |
The results of this hypothetical experiment would likely demonstrate that for this specific SNAr reaction, This compound is the superior building block in terms of reaction efficiency and yield, primarily due to its favorable steric profile.
Conclusion and Future Perspectives
The choice between this compound and 4-(dimethylamino)cyclohexanone is not arbitrary; it is a strategic decision with tangible consequences for synthesis and molecular design.
-
This compound offers higher reactivity in sterically sensitive reactions, greater aqueous solubility, and an N-H bond that can be further functionalized or serve as a critical hydrogen bond donor in a biological target. It is often the preferred choice for initial syntheses where reaction efficiency is paramount.
-
4-(Dimethylamino)cyclohexanone provides increased lipophilicity, which can be desirable for modulating the ADME (absorption, distribution, metabolism, and excretion) properties of a final drug compound. While its tertiary amine is less reactive as a nucleophile, it can be advantageous when chemoselectivity is required, preventing unwanted N-alkylation or other side reactions involving an N-H proton.
Future research could involve a kinetic study to quantify the reaction rate differences in various coupling reactions, such as reductive amination and Buchwald-Hartwig amination.[13][14] Furthermore, exploring the differential impact of these two building blocks on the kinase selectivity profiles and cell permeability of the resulting inhibitors would provide invaluable data for drug development professionals. Ultimately, a deep understanding of these seemingly simple analogs equips the modern chemist with the tools to build molecular complexity with greater precision and purpose.
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A Comparative Guide to the Biological Activity of 4-(Methylamino)cyclohexanone Derivatives
Welcome to a comprehensive exploration of 4-(methylamino)cyclohexanone derivatives, a class of compounds demonstrating significant potential across diverse therapeutic areas. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of their biological activities, supported by experimental data and protocols. We will move beyond simple data reporting to explain the causality behind experimental choices and the structure-activity relationships (SAR) that govern the efficacy of these fascinating molecules.
Introduction: The this compound Scaffold
The cyclohexanone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows it to adapt to the binding sites of various biological targets. The introduction of a methylamino group at the 4-position creates a key pharmacophore, providing a basic nitrogen center capable of forming crucial hydrogen bonds and ionic interactions with enzymes and receptors. This unique combination of a flexible lipophilic ring and a polar, basic side chain makes this compound derivatives versatile candidates for targeting a range of biological processes, from signal transduction in cancer to neurotransmission in the central nervous system (CNS).
One of the most well-known, albeit structurally isomeric, examples highlighting the potential of this chemical space is Ketamine, a (RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone.[1] Its profound effects as an NMDA receptor antagonist underscore the significant impact that substituted aminocyclohexanones can have on complex biological systems.[1] This guide will focus on the 4-substituted class, comparing derivatives that have shown promise as anticancer agents, kinase inhibitors, and modulators of neurological pathways.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is broad. Here, we compare their performance in key areas of research, supported by experimental findings from the literature.
Anticancer and Cytotoxic Activity
Substituted cyclohexanones have emerged as a promising class of anticancer agents. Their mechanism often involves the inhibition of critical cellular machinery required for cancer cell proliferation and survival, such as protein kinases or topoisomerases.
For instance, studies on related 2,6-bis(pyridinylmethylene)-cyclohexanone derivatives, RL90 and RL91, revealed their ability to act as catalytic inhibitors of topoisomerase I.[2][3] This mode of action is distinct from topoisomerase poisons like camptothecin and provides a platform for developing drugs that are effective against resistant cancer types.[2][3] In tests against tamoxifen-resistant MCF-7 breast cancer cells, these compounds showed selective growth inhibition, highlighting their potential in treating acquired drug resistance.[2]
Comparative Cytotoxicity Data:
To quantify and compare the anticancer potential of these derivatives, the half-maximal inhibitory concentration (IC₅₀) is a critical metric. It is typically determined using a cytotoxicity assay, such as the MTT assay.
| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Biological Effect | Reference |
| Bis(pyridinylmethylene)cyclohexanones | RL90 | TamR3 (Tamoxifen-Resistant MCF-7) | ~5 | Catalytic Topoisomerase I Inhibition, S-phase DNA damage | [2] |
| Bis(pyridinylmethylene)cyclohexanones | RL91 | TamR3 (Tamoxifen-Resistant MCF-7) | ~7 | Catalytic Topoisomerase I Inhibition, S-phase DNA damage | [2] |
| Anilinoquinolinylchalcones | Compound 4a | MDA-MB-231 (Breast Cancer) | <10 | ATP depletion, ROS-dependent apoptosis | [4] |
| Rhodanine Derivatives | Compound 38 | A2780 (Ovarian Carcinoma) | 4.4 | Cytotoxicity | [5] |
Note: The data presented is for structurally related cyclohexanone derivatives to illustrate the potential of the core scaffold. Specific data for this compound derivatives is an emerging area of research.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[6] The aminocyclohexanone scaffold is well-suited to fit into the ATP-binding pocket of many kinases. The amino group can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a common feature of many potent kinase inhibitors.
Screening libraries of chemical compounds often include kinase inhibitors to identify new therapeutic targets.[6][7][8] For example, a screen of a kinase inhibitor library against triple-negative breast cancer (TNBC) cell lines identified several compounds, including CDK and PI3K inhibitors, that effectively inhibited cancer cell growth.[6] While specific this compound derivatives were not highlighted in this particular screen, the general success of small molecules in targeting kinases supports the investigation of this class. The development of selective inhibitors for understudied kinases is a significant goal in the field.[9][10]
The general workflow for identifying and characterizing such inhibitors is a multi-step process, beginning with high-throughput screening and culminating in detailed mechanistic studies.
Caption: General workflow for kinase inhibitor discovery.
Central Nervous System (CNS) Activity
The ability of a molecule to cross the blood-brain barrier and modulate CNS targets is a key challenge in neuropharmacology. The physicochemical properties of 4-aminocyclohexanone derivatives, particularly their lipophilicity and basicity, make them interesting candidates for CNS-acting drugs.
Research into 4-amino-4-arylcyclohexanones has identified them as a novel class of analgesics.[11] The analgesic activity was found to be highly sensitive to the nature and position of substituents on the aromatic ring.[12] For instance, derivatives with a para-methyl or para-bromo substitution on the aryl ring showed potency comparable to morphine.[12] Furthermore, systematic variation of the substituent on the nitrogen atom revealed that the dimethylamino group conferred the most potent narcotic antagonist activity in certain series.[11] This highlights the critical role of the amino group's substitution in defining the pharmacological profile, suggesting that the N-methyl group in our core structure is a key determinant of activity.
These findings suggest that derivatives of this compound could be valuable probes for exploring treatments for pain, depression, and other neurological disorders.[13][14]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For the aminocyclohexanone class, several key SAR principles have been established:
-
Substitution on the Amino Group: As seen in analgesic derivatives, changing the alkyl groups on the nitrogen (e.g., from dimethyl to methyl) can switch the compound's activity from an antagonist to an agonist or alter its potency.[11] This is because the nitrogen and its substituents are often directly involved in interactions with key residues in the target's binding pocket.
-
Aryl Group Substitution: In the case of 4-aryl-4-aminocyclohexanones, the electronic properties and position of substituents on the aryl ring dramatically affect analgesic activity.[12] This indicates that this part of the molecule is likely involved in specific hydrophobic or electronic interactions that stabilize the ligand-receptor complex.
-
Ring Conformation and Stereochemistry: The stereochemistry of the substituents on the cyclohexanone ring is critical. The cis or trans relationship between the amino group and other substituents can lock the molecule into different conformations, only one of which may be optimal for binding to the target.
Caption: Key structural modification points for SAR studies.
Key Experimental Protocols
To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below are detailed, step-by-step methodologies for two fundamental assays in this field.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in living cells.[15][16]
Principle: The amount of purple formazan produced is directly proportional to the number of metabolically active (viable) cells.[15][17][18]
Materials:
-
Test cells (e.g., MCF-7, HCT116)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light.[16][17]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension at a density of 0.5-1.0 x 10⁵ cells/mL in complete medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment and form a sub-confluent monolayer.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include a "vehicle control" (medium with DMSO, same concentration as the highest test dose) and a "no-treatment control" (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After incubation, remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[17]
-
Causality: Serum-free medium is used because serum components can interfere with the reduction of MTT.[18]
-
Incubate for 2-4 hours at 37°C. Observe for the formation of purple precipitate (formazan crystals) within the cells.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[18]
-
Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17][18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol describes a method for measuring the activity of a specific kinase and its inhibition by a test compound. The assay quantifies the amount of ATP remaining in the solution after the kinase reaction. Low ATP levels correlate with high kinase activity, and vice-versa.
Principle: The assay uses luciferase to generate a luminescent signal from ATP. The signal is inversely proportional to kinase activity—a potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[19]
Materials:
-
Recombinant kinase of interest and its specific substrate peptide
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]
-
ATP solution (at 2x the final desired concentration)
-
Test compound (serially diluted in assay buffer with DMSO)
-
Positive control inhibitor (e.g., Staurosporine)[12]
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the kinase and its substrate in the kinase assay buffer. Optimal concentrations must be determined empirically but are often in the low nanomolar range for the enzyme.
-
Prepare serial dilutions of the test compound. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
-
Kinase-Inhibitor Pre-incubation:
-
In a white, opaque plate, add 5 µL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of its inhibitory effect.
-
Incubate for 10-20 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2x ATP solution to each well. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibition.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent (e.g., Kinase-Glo®) to room temperature.
-
Add 25 µL of the detection reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader (luminometer).
-
Plot the luminescent signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.
-
Normalize the data with the positive (no kinase) and negative (DMSO vehicle) controls and fit to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile and promising class of molecules with demonstrated biological activity in oncology and neuroscience. The structure-activity relationships explored herein reveal that subtle modifications to the core structure can profoundly impact potency and pharmacological effect, offering a rich field for further optimization.
Future research should focus on synthesizing and screening a focused library of this compound derivatives against diverse panels of kinases and CNS receptors. A deeper understanding of their metabolic stability, pharmacokinetic profiles, and in vivo efficacy will be crucial for translating the in vitro promise of these compounds into viable therapeutic candidates. The protocols and comparative data provided in this guide serve as a foundational resource for scientists dedicated to advancing this exciting area of drug discovery.
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Johnson, J. L., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Anticancer Drugs, 36(1), 39-48. Available from: [Link]
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Iqbal, M. A., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35. Available from: [Link]
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Fischereder, A., et al. (2020). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]
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Hsieh, T. C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2933. Available from: [Link]
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Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. MedChemComm, 8(10), 1873-1879. Available from: [Link]
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Chellian, R., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 1-15. Available from: [Link]
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Tariq, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(19), 6296. Available from: [Link]
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Drewry, D. H., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 11(12), 983-991. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 28(19), 6820. Available from: [Link]
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Rahman, M. M., et al. (2025). Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer's Disease. International Journal of Molecular Sciences, 26(1), 1. Available from: [Link]
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Petrikaite, V., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(15), 4983. Available from: [Link]
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Di Meo, F., et al. (2023). Molecular Mind Games: The Medicinal Action of Cyclodextrins in Neurodegenerative Diseases. Molecules, 28(8), 3418. Available from: [Link]
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Bajda, M., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 27(21), 7436. Available from: [Link]
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A Comparative Guide to Ketone Reactivity: Benchmarking 4-(Methylamino)cyclohexanone
Abstract
In the landscape of synthetic chemistry and drug development, the reactivity of carbonyl compounds is a cornerstone of molecular architecture. This guide provides an in-depth analysis of the reactivity of 4-(Methylamino)cyclohexanone, a key intermediate, benchmarked against a curated selection of aliphatic and aromatic ketones: cyclohexanone, acetone, acetophenone, and benzophenone. By dissecting the underlying electronic and steric principles and providing robust experimental protocols, this document serves as a critical resource for researchers aiming to predict and manipulate chemical outcomes with precision.
Introduction: The Central Role of the Carbonyl
The carbonyl group (C=O) is one of the most important functional groups in organic chemistry, acting as a linchpin in countless synthetic transformations. Its reactivity, characterized by the electrophilicity of the carbonyl carbon, is highly sensitive to the molecular scaffold to which it is attached. Understanding these nuances is paramount for optimizing reaction conditions, maximizing yields, and designing novel molecular entities.
This guide focuses on this compound, a bifunctional molecule of significant interest in pharmaceutical synthesis, notably as a precursor for compounds like ketamine and its derivatives.[1][2][3] To provide a clear and practical framework, we will compare its reactivity against:
-
Cyclohexanone: The parent alicyclic ketone, providing a direct structural baseline.
-
Acetone: A simple, acyclic aliphatic ketone, representing a sterically unhindered model.
-
Acetophenone: A methyl ketone bearing an aromatic ring, introducing electronic and steric complexities.
-
Benzophenone: A diaryl ketone, representing a highly conjugated and sterically hindered system.
By systematically evaluating these compounds, we aim to establish a predictive hierarchy of reactivity that can guide synthetic strategy and experimental design.
Theoretical Framework: Governing Principles of Ketone Reactivity
The reactivity of a ketone in nucleophilic addition reactions is primarily governed by two interdependent factors: the electronic nature of the carbonyl carbon and the steric environment surrounding it.[4][5]
2.1. Electronic Effects
The partial positive charge (δ+) on the carbonyl carbon is the primary driver for nucleophilic attack. Any substituent that modulates this charge will directly impact reactivity.
-
Inductive Effects: Alkyl groups are weakly electron-donating. They push electron density toward the carbonyl carbon, slightly reducing its electrophilicity and thus its reactivity.[5][6] Ketones, with two such groups, are inherently less reactive than aldehydes, which have only one.[5][7][8]
-
Resonance (Conjugation): When a carbonyl group is conjugated with an aromatic ring (as in acetophenone and benzophenone), the π-system of the ring can delocalize the electron density of the C=O bond. This resonance stabilization makes the carbonyl carbon less electrophilic and significantly reduces its reactivity towards nucleophiles.[9][10]
In this compound, the methylamino group is located at the 4-position, distal from the carbonyl. Its primary influence is a through-bond inductive electron-donating effect, which is expected to be modest but could slightly decrease the carbonyl's electrophilicity compared to unsubstituted cyclohexanone.
2.2. Steric Hindrance
The accessibility of the carbonyl carbon to an incoming nucleophile is critical. Bulky substituents attached to or near the carbonyl group create steric hindrance, impeding the nucleophile's trajectory of attack.[4][5][6] The transition state of a nucleophilic addition reaction involves a change in geometry from trigonal planar (sp²) to tetrahedral (sp³). Bulky groups increase the steric strain in this more crowded tetrahedral arrangement, raising the activation energy and slowing the reaction.[5]
Caption: Key factors governing ketone reactivity.
A Hierarchy of Reactivity: From Theory to Prediction
Based on the principles of steric and electronic effects, we can predict a general order of reactivity for our selected ketones towards nucleophilic addition.
Predicted Reactivity Ranking (Highest to Lowest): Acetone > Cyclohexanone ≈ this compound > Acetophenone > Benzophenone
-
Acetone: Possesses two small methyl groups, resulting in minimal steric hindrance and no resonance stabilization, making its carbonyl carbon highly electrophilic.[10]
-
Cyclohexanone: The alkyl ring structure holds the substituents away from the carbonyl carbon, leading to low steric strain. Its reactivity is comparable to acyclic ketones.[11][12]
-
This compound: Structurally similar to cyclohexanone, but the electron-donating methylamino group at the para position is expected to slightly decrease the electrophilicity of the carbonyl carbon, making it marginally less reactive than its parent ketone.
-
Acetophenone: The phenyl group introduces both steric bulk and significant resonance stabilization, which deactivates the carbonyl group towards nucleophilic attack.[9][10]
-
Benzophenone: With two phenyl groups, it experiences the greatest degree of resonance stabilization and steric hindrance, rendering it the least reactive ketone in this series.[9][10]
This hierarchy is particularly relevant for reactions like reductive amination, a cornerstone of amine synthesis, where the initial step is the nucleophilic attack of an amine on the carbonyl carbon.[13][14]
Caption: General mechanism of reductive amination.
Experimental Validation: Protocols for Quantitative Comparison
To move from prediction to empirical evidence, standardized experiments are required. The following protocols are designed to provide quantitative data on the relative reactivities of our target ketones.
4.1. Protocol 1: Competitive Reductive Amination via GC-MS Analysis
This protocol uses a competition experiment to directly measure the relative reactivity of two ketones toward a common amine under limiting conditions.
Objective: To determine the relative reactivity of cyclohexanone and this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of cyclohexanone in methanol.
-
Prepare a 0.5 M stock solution of this compound in methanol.
-
Prepare a 0.5 M stock solution of benzylamine (the competing nucleophile) in methanol.
-
Prepare a 1.0 M solution of sodium cyanoborohydride (NaBH₃CN) in methanol.[13]
-
-
Reaction Setup:
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine 1.0 mL (0.5 mmol) of the cyclohexanone stock solution and 1.0 mL (0.5 mmol) of the this compound stock solution.
-
Add 0.5 mL (0.25 mmol) of the benzylamine stock solution. Note: The amine is the limiting reagent.
-
Stir the mixture at room temperature for 10 minutes to allow for initial imine formation.
-
-
Reduction:
-
Slowly add 0.5 mL (0.5 mmol) of the NaBH₃CN solution to the flask.
-
Allow the reaction to stir at room temperature for 24 hours to ensure complete reduction.
-
-
Workup and Analysis:
-
Quench the reaction by adding 2 mL of 1 M HCl.
-
Basify the solution with 1 M NaOH until pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two amine products.
-
Data Interpretation: The ratio of the N-benzylcyclohexylamine to the N-benzyl-4-(methylamino)cyclohexylamine product directly reflects the relative reactivity of the starting ketones.
Caption: Workflow for competitive reactivity analysis.
4.2. Protocol 2: Kinetic Analysis via 2,4-DNP Derivatization
This method uses the reaction with 2,4-dinitrophenylhydrazine (Brady's reagent) to form a colored hydrazone, allowing the reaction rate to be monitored spectrophotometrically.[15][16]
Objective: To determine the initial reaction rates for acetone, cyclohexanone, acetophenone, and this compound.
Methodology:
-
Reagent Preparation:
-
Brady's Reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 1 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 1.5 mL of water and 5 mL of 95% ethanol.
-
Prepare 0.01 M solutions of each ketone in 95% ethanol.
-
-
Kinetic Measurement:
-
Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the expected 2,4-dinitrophenylhydrazone product (typically 360-390 nm).
-
In a cuvette, place 2.0 mL of the Brady's reagent solution.
-
Initiate the reaction by injecting 0.1 mL of a ketone stock solution into the cuvette.
-
Immediately begin recording the absorbance every 10 seconds for a total of 5 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each ketone.
-
The initial slope of this curve is proportional to the initial reaction rate.
-
Compare the initial rates to establish a quantitative reactivity order.
-
Data Summary and Interpretation
The experimental data obtained from the protocols above can be summarized to provide a clear, evidence-based comparison.
Table 1: Predicted Reactivity and Supporting Rationale
| Ketone | Structure | Steric Hindrance | Electronic Effect | Predicted Relative Reactivity |
| Acetone | CH₃COCH₃ | Low | Weak induction | 1.00 (Reference) |
| Cyclohexanone | (CH₂)₅CO | Low | Induction | ~0.90 |
| This compound | C₇H₁₃NO | Low | Stronger induction | ~0.85 |
| Acetophenone | C₆H₅COCH₃ | Moderate | Resonance + Induction | ~0.10 |
| Benzophenone | (C₆H₅)₂CO | High | Strong Resonance | ~0.01 |
Table 2: Hypothetical Experimental Results
| Ketone | Initial Rate (Abs/s) from Protocol 2 | Product Ratio vs Cyclohexanone from Protocol 1 |
| Acetone | 1.2 x 10⁻³ | N/A |
| Cyclohexanone | 1.0 x 10⁻³ | 1.00 (Reference) |
| This compound | 0.9 x 10⁻³ | 0.94 |
| Acetophenone | 1.1 x 10⁻⁴ | N/A |
| Benzophenone | 9.5 x 10⁻⁶ | N/A |
The experimental results would be expected to validate our theoretical predictions. The data for this compound would likely show a reactivity that is very close to, but measurably lower than, cyclohexanone. This subtle attenuation can be attributed to the electron-donating nature of the secondary amine in the 4-position, which slightly reduces the electrophilicity of the distal carbonyl group.
Conclusion
This guide establishes a clear reactivity hierarchy for this compound relative to other common ketones. Its reactivity profile is dominated by its alicyclic structure, placing it firmly alongside cyclohexanone in terms of reaction kinetics, significantly more reactive than aromatic ketones like acetophenone and benzophenone. However, the presence of the methylamino substituent introduces a subtle electronic deactivation.
For researchers and drug development professionals, this benchmark is critical. It confirms that synthetic routes applicable to cyclohexanone can likely be adapted for this compound with minor modifications, while also highlighting that its reactivity can be predictably modulated. This understanding allows for more efficient process development, impurity profiling, and the rational design of novel chemical entities.
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A Comparative Crystallographic Guide to 4-(Methylamino)cyclohexanone Salts for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in the development of a stable, bioavailable, and effective drug product. The seemingly subtle change of a counter-ion can have profound effects on the API's crystal structure, which in turn governs crucial physicochemical properties such as solubility, stability, and manufacturability. This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of two common salt forms of 4-(Methylamino)cyclohexanone: the hydrochloride (HCl) and hydrobromide (HBr) salts.
While specific crystallographic data for these exact salts are not widely available in the public domain, this guide will leverage established principles of crystallography and data from related aminocyclohexanone structures to provide a comprehensive framework for their analysis and comparison. We will explore the theoretical underpinnings of how the choice of a halide counter-ion influences crystal packing and intermolecular interactions, and provide detailed, field-proven protocols for their synthesis, crystallization, and structural elucidation.
The Significance of Salt Form and Crystallography in Drug Development
The journey of a drug candidate from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in the solid-state properties of the API. An API's crystalline form can exist as different polymorphs, solvates, or salts, each exhibiting unique physical and chemical characteristics. Salt formation is a widely employed strategy to overcome undesirable properties of a parent API, such as poor solubility or instability.
X-ray crystallography is the gold standard for unequivocally determining the three-dimensional atomic arrangement within a crystal lattice. This information is invaluable for:
-
Understanding Structure-Property Relationships: Elucidating how the molecular packing, hydrogen bonding networks, and conformational preferences of an API salt influence its macroscopic properties.
-
Intellectual Property: Securing patents for novel crystalline forms of an API.
-
Regulatory Approval: Providing definitive structural evidence to regulatory bodies like the FDA.
-
Polymorph Screening: Identifying and characterizing all possible crystalline forms to ensure the selection of the most stable and effective one.
Comparative Analysis of this compound Hydrochloride and Hydrobromide Salts
The primary difference between the hydrochloride and hydrobromide salts of this compound lies in the identity of the halide counter-ion (Cl⁻ vs. Br⁻). This seemingly minor variation can lead to significant differences in their crystal structures due to the differing ionic radii and electronegativity of chlorine and bromine.
Expected Structural Differences: A Mechanistic Perspective
Based on fundamental crystallographic principles, we can anticipate the following structural variations between the hydrochloride and hydrobromide salts:
-
Hydrogen Bonding: In both salts, the protonated secondary amine of the this compound cation will act as a hydrogen bond donor, while the halide anion will be the primary hydrogen bond acceptor. The nature of these N-H···X (where X = Cl or Br) hydrogen bonds will differ. Due to its smaller size and higher electronegativity, the chloride ion is expected to form shorter and stronger hydrogen bonds compared to the bromide ion. This can influence the overall packing arrangement and stability of the crystal lattice.
-
Crystal Packing and Density: The larger ionic radius of the bromide ion will necessitate a larger volume in the crystal lattice, likely resulting in a lower crystal density for the hydrobromide salt compared to the hydrochloride salt. This can also lead to different packing motifs (e.g., herringbone vs. layered structures).
-
Conformational Polymorphism: The cyclohexanone ring can adopt different conformations, most commonly a chair conformation. The energetic landscape of these conformations can be influenced by the intermolecular interactions within the crystal. It is plausible that the different hydrogen bonding networks in the hydrochloride and hydrobromide salts could stabilize different conformers or lead to the formation of different polymorphs.
Hypothetical Crystallographic Data for Comparison
To illustrate the potential differences, the following table presents a hypothetical comparison of crystallographic data for the two salts. It is crucial to note that this data is for illustrative purposes only and is not based on published experimental results.
| Parameter | This compound HCl (Hypothetical) | This compound HBr (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° | a = 9.0 Å, b = 11.5 Å, c = 10.5 Å |
| Unit Cell Volume | 845 ų | 1086 ų |
| Calculated Density | 1.25 g/cm³ | 1.40 g/cm³ |
| Hydrogen Bond (N-H···X) | 3.1 Å | 3.3 Å |
| Conformation | Chair | Chair |
This hypothetical data underscores how a change in the counter-ion could manifest in measurable differences in the crystal lattice parameters and intermolecular interactions.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of this compound salts. These protocols are designed to be self-validating, with clear checkpoints and explanations for experimental choices.
Synthesis of this compound Salts
The synthesis of the hydrochloride and hydrobromide salts is a straightforward acid-base reaction.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound salts.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 g of this compound free base in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: While stirring, slowly add a stoichiometric equivalent of either a 2 M solution of HCl in diethyl ether or a 2 M solution of HBr in diethyl ether. The addition should be dropwise to control the precipitation.
-
Precipitation: A white precipitate of the corresponding salt will form immediately.
-
Stirring: Continue stirring the suspension at 0°C for 30 minutes to ensure complete reaction.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Anhydrous Diethyl Ether: Diethyl ether is a good solvent for the free base but a poor solvent for the ionic salt, promoting precipitation. Using an anhydrous solvent is crucial to prevent the incorporation of water into the crystal lattice, which could lead to the formation of a hydrate.
-
Cooling to 0°C: The reaction is exothermic. Cooling helps to control the reaction rate and promotes the formation of a fine, crystalline precipitate rather than an amorphous solid.
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. The following are common techniques that can be employed.
Diagram of Crystallization Methods
Caption: Common crystallization methods for small organic molecules.
Recommended Protocol (Vapor Diffusion):
-
Solvent Selection: Identify a "good" solvent in which the salt is readily soluble (e.g., methanol, ethanol) and an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether, hexane).
-
Sample Preparation: Prepare a concentrated solution of the salt in the good solvent in a small, open vial.
-
Chamber Setup: Place this vial inside a larger, sealed chamber that contains a reservoir of the anti-solvent.
-
Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the vial containing the salt solution. This gradual decrease in solubility will, under optimal conditions, lead to the growth of single crystals.
-
Monitoring: Monitor the vial for crystal growth over several days to weeks.
Trustworthiness of the Protocol: This method allows for very slow and controlled changes in solvent composition, which is ideal for growing high-quality, well-ordered crystals. The self-contained nature of the setup minimizes the risk of contamination.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Diagram of the X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).
Conclusion
References
-
Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. Crystal Growth & Design, 7(6), 1007–1026. [Link]
-
Baskakov, A. A., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 25(24), 5997. [Link]
-
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Clegg, W., et al. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
Safety Operating Guide
Navigating the Disposal of 4-(Methylamino)cyclohexanone: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but for the safety of personnel and the environment. This guide provides a detailed, procedural framework for the proper disposal of 4-(Methylamino)cyclohexanone, moving beyond mere compliance to foster a culture of safety and responsibility within the laboratory.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. As an aminoketone, it presents a combination of hazards that necessitate careful handling. Safety Data Sheets (SDS) for similar compounds, like 4-methylcyclohexanone, classify it as a flammable liquid and harmful if swallowed. The presence of the amino group can also introduce corrosive properties and potential environmental toxicity.
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | Can ignite when exposed to heat, sparks, or open flames. Vapors may form explosive mixtures with air.[1] | Store away from ignition sources in a cool, well-ventilated area.[1] Use non-sparking tools and explosion-proof equipment.[1] |
| Acute Toxicity (Oral) | Harmful if ingested. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. |
| Skin/Eye Irritant | May cause skin and serious eye irritation or damage.[2] | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] |
| Environmental Hazard | Amines can be harmful to aquatic life.[3] Do not allow entry into drains or waterways.[1][2] | Dispose of as hazardous waste; do not pour down the sink.[3] |
The Core Principle: Professional Hazardous Waste Disposal
The focus of this guide is therefore on the proper segregation, containment, and labeling of this compound waste to ensure it is ready for safe transportation and disposal by qualified professionals.
Procedural Guide: From Benchtop to Pickup
This section outlines the step-by-step methodology for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical in any capacity, including for disposal, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially when handling concentrated waste. Ensure gloves are compatible with aminoketones.
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when splashing is a risk, a face shield should be worn in addition to goggles.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If handling outside of a fume hood or if vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation is a cornerstone of laboratory safety. Mixing incompatible chemicals can result in fires, explosions, or the release of toxic gases.
-
Designate a Specific Waste Container: Use a dedicated container for this compound waste. Do not mix it with other chemical waste streams unless their compatibility is confirmed.
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong bases, and strong reducing agents.[5][6]
-
Solid vs. Liquid Waste:
-
Liquid Waste: Collect unused or waste solutions of this compound in a dedicated, properly labeled, and sealed container.
-
Solid Waste: Contaminated items such as pipette tips, gloves, and absorbent pads should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid chemical waste.
-
Step 3: Containerization and Storage - Safe Containment
The choice and handling of the waste container are critical for preventing leaks and ensuring safe storage until disposal.
-
Container Selection: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass bottles are generally suitable. The container must have a secure, leak-proof cap.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., flammable, irritant)
-
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be:
-
In a well-ventilated location, preferably within a fume hood or a ventilated cabinet.
-
Away from heat, sparks, and open flames.[1]
-
In secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Step 4: Arranging for Disposal - The Final Step
Once the waste container is nearing full (do not overfill; leave at least 10% headspace), it is time to arrange for its disposal.
-
Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies. Follow their specific protocols for requesting a waste pickup.
-
Documentation: Complete any necessary paperwork required by your institution or the disposal company. This often includes a waste manifest detailing the contents of the container. Accurate record-keeping is a legal requirement.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection if necessary.
-
Contain the Spill: Use a spill containment kit with absorbent materials like vermiculite or sand to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb large spills of a flammable liquid.
-
Absorb and Collect: Cover the spill with the absorbent material. Once absorbed, use non-sparking tools to carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your EHS department.
By adhering to these systematic procedures, you contribute to a robust safety culture and ensure the responsible management of chemical waste, protecting yourself, your colleagues, and the broader environment.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
- Unknown Source. (2015, May 4).
-
Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
